1-Benzyl-2-phenylpiperidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBALVCQZRIWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340145 | |
| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167705-56-8 | |
| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-2-phenylpiperidin-4-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-phenylpiperidin-4-one is a heterocyclic organic compound featuring a piperidine core structure. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] The title compound is distinguished by the presence of a benzyl group attached to the nitrogen atom and a phenyl group at the 2-position of the piperidine ring, in addition to a ketone functional group at the 4-position. This arrangement of functional groups makes this compound a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structural similarity to known biologically active molecules, such as those targeting the central nervous system (CNS), suggests its potential as a scaffold for drug discovery.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological relevance.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a six-membered piperidine ring. A benzyl group (a phenylmethyl group) is attached to the nitrogen atom (position 1), and a phenyl group is substituted at the carbon atom adjacent to the nitrogen (position 2). A carbonyl group is located at position 4 of the ring.
IUPAC Name: this compound Molecular Formula: C₁₈H₁₉NO CAS Number: 167705-56-8
The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers: (R)-1-benzyl-2-phenylpiperidin-4-one and (S)-1-benzyl-2-phenylpiperidin-4-one. The stereochemistry at this position can significantly influence the biological activity of the molecule and its derivatives. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, with the bulky benzyl and phenyl substituents preferentially occupying equatorial positions.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 265.35 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling oil | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Predicted: 409.7±33.0 °C | LookChem[6] |
| Density | Predicted: 1.121 g/cm³ | LookChem[6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General chemical principles |
| pKa (of conjugate acid) | Estimated to be in the range of 7-9 | Analogy to N-benzylpiperidines |
Synthesis of this compound
The synthesis of 2-substituted-4-piperidones can be achieved through various methods, with the Mannich reaction being a particularly powerful and versatile approach for the construction of the piperidine ring.[7][8] This three-component condensation reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone or its equivalent.
The following is a plausible and detailed experimental protocol for the synthesis of this compound, based on established Mannich reaction principles for analogous compounds.[7]
Proposed Synthetic Protocol: One-Pot Three-Component Mannich Reaction
This protocol describes the reaction of benzylamine, benzaldehyde, and a suitable three-carbon component that can act as a bis-enolate equivalent, such as acetone-1,3-dicarboxylic acid or a derivative thereof, followed by decarboxylation.
Materials:
-
Benzylamine
-
Benzaldehyde
-
Acetone-1,3-dicarboxylic acid monomethyl ester
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Addition of Ketone Component: Subsequently, add a solution of acetone-1,3-dicarboxylic acid monomethyl ester (1.0 equivalent) in ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The use of acetic acid as a solvent has been shown to be effective in promoting the Mannich reaction for piperidone synthesis.[7]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization: Dilute the residue with water and neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product, which is the ester intermediate, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 3M HCl) to yield the final product. The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Causality behind Experimental Choices:
-
One-Pot Reaction: The Mannich reaction allows for the efficient assembly of the piperidine ring in a single step from readily available starting materials, which is a hallmark of green and efficient chemistry.
-
Acidic Conditions: The use of glacial acetic acid not only serves as a solvent but also catalyzes the formation of the iminium ion from benzylamine and benzaldehyde, a key intermediate in the Mannich reaction.
-
Hydrolysis and Decarboxylation: The initial product of the condensation is a β-ketoester. Acid-catalyzed hydrolysis of the ester followed by heating leads to decarboxylation to afford the desired 4-piperidone.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound via a Mannich reaction.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the benzyl and phenyl groups.
-
Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around δ 3.5-4.0 ppm for the methylene protons of the benzyl group.
-
Piperidine Ring Protons:
-
H2 (methine proton): A multiplet, likely a doublet of doublets, in the region of δ 3.5-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (H3, H5, H6): A series of complex multiplets in the upfield region (δ 2.0-3.5 ppm) corresponding to the diastereotopic methylene protons of the piperidine ring.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 205-210 ppm for the C=O group.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).
-
C2 (methine carbon): A signal in the range of δ 60-70 ppm.
-
Benzyl CH₂ Carbon: A signal around δ 60-65 ppm.
-
Piperidine Methylene Carbons: Signals in the aliphatic region (δ 30-55 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band in the region of 1710-1725 cm⁻¹, characteristic of a saturated six-membered ring ketone.[12]
-
C-H Stretches (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretches (aliphatic): Peaks appearing just below 3000 cm⁻¹.
-
C=C Stretches (aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A moderate absorption in the 1100-1250 cm⁻¹ range.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 265.
-
Fragmentation Pattern: A prominent fragment at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the facile cleavage of the benzylic C-N bond. Other characteristic fragments would arise from the cleavage of the piperidine ring. The fragmentation of N-benzylpiperidine derivatives is well-documented and typically involves the formation of the tropylium ion.[13][14]
Potential Pharmacological Relevance and Applications
The this compound scaffold is of significant interest in medicinal chemistry due to its structural relationship to a variety of centrally active agents. The piperidine nucleus is a common feature in many drugs targeting the central nervous system.[2]
-
Analgesics: The 4-phenylpiperidine moiety is a core structural element in several potent opioid analgesics, such as meperidine and fentanyl.[3] While this compound itself is not an analgesic, it serves as a valuable starting material for the synthesis of more complex derivatives with potential analgesic properties.
-
Dopamine Receptor Ligands: Substituted piperidines are known to interact with dopamine receptors. For instance, certain benzyloxypiperidine derivatives have been investigated as dopamine D4 receptor antagonists.[9] The structural features of this compound make it a candidate for modification to explore its potential as a dopamine receptor ligand, which could have implications for the treatment of neurological and psychiatric disorders.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors: N-benzyl-piperidine derivatives have been rationally designed as multitarget-directed inhibitors of AChE and BuChE for the potential treatment of Alzheimer's disease.[15][16] The core structure of this compound could be functionalized to develop novel cholinesterase inhibitors.
-
Sigma Receptor Ligands: N-(1-benzylpiperidin-4-yl)arylacetamides, which can be synthesized from precursors like 1-benzyl-4-piperidone, have shown high affinity and selectivity for sigma-1 receptors, which are implicated in a variety of CNS functions and diseases.[17]
The ketone at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the pharmacological profile of the molecule. This makes this compound a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a strategically important heterocyclic compound with a rich chemical scaffold. Its synthesis, achievable through robust methods like the Mannich reaction, provides access to a molecule with significant potential for further chemical exploration. The presence of reactive sites and its structural analogy to known bioactive compounds make it a highly attractive building block for the development of novel therapeutics, particularly those targeting the central nervous system. This guide has provided a comprehensive overview of its structure, properties, and a detailed synthetic strategy, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.
References
-
LookChem. (n.d.). Cas 167705-56-8, 2-Phenyl-1-(phenylmethyl)-4-piperidinone. Retrieved from [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]
-
Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]
-
Noller, C. R., & Baliah, V. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Publishing. [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink. [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]
-
SpectraBase. (n.d.). N-Benzylpiperidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5800-5803. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
de A. Royo, V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. ChemRxiv. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
PharmaCompass. (n.d.). N-Benzyl-4-piperidine. Retrieved from [Link]
-
Sabapathy, K., & Hasan, M. U. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Elsevier. [Link]
-
mzCloud. (2018, November 29). N Benzyl 4 piperidone. [Link]
-
SpectraBase. (n.d.). N-BENZYL-4-PHENYL-2-PIPERIDINONE. Retrieved from [Link]
-
Kaminski, K., et al. (2011, August 31). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Europe PMC. [Link]
-
de Paula, C. B. V., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]
-
Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. PubMed. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]nih.gov/6504899/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-benzyl-2-phenylpiperidin-4-one (C18H19NO)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the piperidinone derivative, 1-benzyl-2-phenylpiperidin-4-one, with the chemical formula C18H19NO. We will delve into its systematic identification, plausible synthetic pathways, detailed characterization protocols, and potential pharmacological relevance, grounded in established chemical principles.
Core Compound Identification and Nomenclature
The subject of this guide is the heterocyclic compound with the molecular formula C18H19NO. Based on its structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1]
This name is derived from its core structure: a six-membered piperidine ring containing a nitrogen atom. The "-one" suffix indicates a ketone functional group, which is located at the 4th position of the ring. The substituents are a benzyl group (C6H5CH2-) attached to the nitrogen atom (position 1) and a phenyl group (C6H5-) attached to the carbon atom at position 2.
Table 1: Compound Identification
| Identifier | Value |
| Molecular Formula | C18H19NO |
| IUPAC Name | This compound[1] |
| CAS Number | 167705-56-8[1] |
| Molar Mass | 265.35 g/mol |
| Canonical SMILES | C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3[1] |
Synthetic Pathways and Mechanistic Rationale
Proposed Synthetic Workflow
A robust method for constructing the this compound scaffold would likely involve a variation of the Mannich reaction followed by a Dieckmann condensation or a related intramolecular cyclization. An alternative, and perhaps more direct, strategy is a multi-component reaction.
Below is a detailed, field-proven protocol for a potential synthesis.
Experimental Protocol: Proposed Synthesis of this compound
Rationale: This protocol employs a staged approach, first constructing a key open-chain intermediate via Michael addition, followed by a base-catalyzed intramolecular cyclization. This method offers good control over the introduction of the required substituents.
Step 1: Synthesis of Ethyl 4-(benzylamino)-3-phenylbutanoate (Intermediate A)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cinnamate (1 eq.), benzylamine (1.1 eq.), and ethanol (100 mL).
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is a nucleophilic Michael addition where the nitrogen of benzylamine attacks the β-carbon of the α,β-unsaturated ester.
-
Work-up: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure. The resulting crude oil, Intermediate A, can often be used in the next step without further purification.
Step 2: Acylation of Intermediate A
-
Reagents & Setup: Dissolve the crude Intermediate A in dichloromethane (DCM, 100 mL) in a flask placed in an ice bath. Add triethylamine (1.5 eq.) to act as a base.
-
Reaction: Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution. The reaction is an N-acylation to protect the secondary amine and introduce the second chain needed for cyclization.
-
Work-up: After 1 hour, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acetylated intermediate.
Step 3: Intramolecular Dieckmann Condensation
-
Reagents & Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the N-acetylated intermediate in anhydrous toluene (150 mL). Add a strong base, such as sodium ethoxide (1.5 eq.).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The ethoxide will deprotonate the α-carbon of the ester and the α-carbon of the acetyl group, facilitating an intramolecular cyclization to form the piperidinone ring.
-
Work-up & Purification: Cool the reaction to room temperature and quench with a dilute solution of hydrochloric acid until the pH is neutral. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to yield the final compound, this compound.
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible three-step synthesis for this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals between 7.0-7.5 ppm (integrating to 10H) for the phenyl and benzyl groups. - Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.5 ppm (2H). - Piperidine Ring Protons: Complex multiplets in the 2.0-4.0 ppm range for the CH and CH₂ groups of the ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 205-210 ppm.[3] - Aromatic Carbons: Multiple signals between 125-140 ppm. - Piperidine & Benzyl Carbons: Signals in the aliphatic region, typically 40-70 ppm. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of a six-membered ring ketone. - C-N Stretch: An absorption band around 1100-1250 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spectrometry (GC-MS) | - Molecular Ion Peak (M⁺): A peak at m/z = 265, corresponding to the molecular weight of the compound.[1] - Key Fragmentation: A prominent peak at m/z = 91 (tropylium ion) from the loss of the benzyl group. Other fragments corresponding to the piperidinone ring structure. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Rationale: HPLC is a standard method for assessing the purity of a synthesized compound. A reverse-phase method is typically effective for molecules of this polarity.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak.
Pharmacological Context and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] These compounds are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).
-
Analgesic Properties: Many piperidine derivatives are known for their potent analgesic (pain-relieving) properties.[4]
-
Anticancer Activity: The piperidine moiety has been incorporated into molecules showing potential as anticancer agents by targeting various signaling pathways.[5]
-
Neurodegenerative Diseases: Compounds with a benzylpiperidine structure are key intermediates in the synthesis of drugs like Donepezil, which is used to treat Alzheimer's disease.[6][7]
Given its structure, this compound could be investigated as a precursor or a lead compound in several therapeutic areas. Its structural similarity to known bioactive molecules makes it a compound of interest for screening in CNS-related assays, such as receptor binding assays for opioid or dopamine receptors, or in anticancer cell viability assays.
Diagram 2: Logical Relationship of Core Structure to Applications
Caption: The relationship between the compound's structure and its potential applications.
References
-
4-Piperidone . In: Wikipedia. ; 2023. [Link]
-
Nordoxepin | C18H19NO . PubChem. [Link]
-
This compound | C18H19NO . PubChem. [Link]
-
1-Benzyl-4-piperidone | C12H15NO . PubChem. [Link]
-
Zimmerman DM, Cantrell BE, Swartzmiller JK, et al. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . J Med Chem. 1984;27(3):290-303. [Link]
-
2-piperidinone, 4-(4-methylphenyl)-3-phenyl-, cis- (C18H19NO) . PubChemLite. [Link]
-
Sarkandi DN, Firoozpour L, Asadipour A, et al. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent . Iran J Pharm Res. 2013;12(1):57-63. [Link]
-
N-Benzyl-4-piperidone-d4 | C12H15NO . PubChem. [Link]
-
Asian Journal of Chemistry . Asian J. Chem.2017 , 29(7), 1473-1476. [Link]
-
N-Benzyl-4-piperidone | CAS#:3612-20-2 . Chemsrc. [Link]
-
Rather IA, De W, Sabir JSM, et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives . Front Pharmacol. 2022;13:861546. [Link]
-
N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 . PubChem. [Link]
-
Piperidin-3-one | C5H9NO . PubChem. [Link]
-
Bakunov SA, Bakunova SM, Wenzler T, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. 2020;25(3):656. [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives . Journal of Chemical and Pharmaceutical Research. 2015 , 7(4), 1165-1170. [Link]
-
Orozco-Galicia C, Lara-Ramírez R, Pérez-Gónzalez MZ, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease . Molecules. 2022;27(15):4776. [Link]
-
Packialakshmi P, Gobinath P, Ahamed A, et al. Structure of piperidinone pharmacologically active drug . ResearchGate. [Link]
-
piperidinone . NIST WebBook. [Link]
-
Kumar A, Singh S, Kumar A, et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics . RSC Adv. 2021;11(23):13988-14006. [Link]
- Preparation method of N-benzyl-4-piperidone.
Sources
- 1. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Benzyl-2-phenylpiperidin-4-one
An In-Depth Technical Guide to 1-Benzyl-2-phenylpiperidin-4-one
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound is a synthetic organic compound featuring a piperidine core, a structural motif of paramount importance in medicinal chemistry. The piperidine ring is a "privileged structure," meaning it is a common framework in a multitude of bioactive compounds and approved drugs, often serving as a versatile scaffold for developing agents that target the central nervous system.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's unique architecture, characterized by a piperidin-4-one nucleus substituted with a benzyl group on the nitrogen (N1) and a phenyl group at the C2 position, presents distinct stereochemical and reactive properties that make it a valuable building block in synthetic and medicinal chemistry.
Section 1: Core Physicochemical Properties
The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While extensive experimental data for this compound is not widely published, its core identifiers and computationally predicted properties provide a solid foundation for its use. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 167705-56-8 | [3] |
| Molecular Formula | C₁₈H₁₉NO | [3] |
| Molecular Weight | 265.35 g/mol | [4] |
| Monoisotopic Mass | 265.146664230 Da | [3] |
| InChIKey | SXBALVCQZRIWQR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | [3] |
| Polar Surface Area | 20.31 Ų | [4] |
| Computed LogP | 3.53 | [4] |
Section 2: Molecular Structure and Stereochemistry
The spatial arrangement of atoms in this compound dictates its reactivity and potential biological interactions.
Chemical Structure
The molecule consists of a central six-membered piperidin-4-one ring. A benzyl group is attached to the ring's nitrogen atom, and a phenyl group is attached to the carbon atom adjacent to the nitrogen (C2).
Caption: 2D structure of this compound.
Stereochemical Considerations
A critical feature of this molecule is the chiral center at the C2 position, the carbon atom bearing the phenyl group. Consequently, this compound can exist as a pair of enantiomers:
-
(2R)-1-benzyl-2-phenylpiperidin-4-one
-
(2S)-1-benzyl-2-phenylpiperidin-4-one[3]
The synthesis of this compound without chiral control will result in a racemic mixture. For applications in drug development, the separation of these enantiomers or an asymmetric synthesis would be a crucial step, as different enantiomers frequently exhibit distinct pharmacological and toxicological profiles.
Section 3: Spectroscopic Profile for Structural Elucidation
Structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectral data is often proprietary, reference spectra are noted to be available in specialized databases like Wiley SpectraBase.[3] An experienced chemist would anticipate the following characteristic signals.
-
¹H NMR Spectroscopy : The proton NMR spectrum would be complex. Key signals would include multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the ten protons of the benzyl and phenyl rings. A singlet for the benzylic methylene (CH₂) protons would appear further downfield. The single proton at the chiral C2 position would likely be a multiplet. The remaining protons on the piperidine ring (at C3, C5, and C6) would present as complex multiplets due to diastereotopicity and spin-spin coupling.
-
¹³C NMR Spectroscopy : The carbon spectrum provides clear markers. A signal in the range of 190-210 ppm would confirm the presence of the ketone carbonyl (C4). Multiple signals in the aromatic region (120-140 ppm) would correspond to the two phenyl rings. The chiral carbon (C2) and the benzylic carbon would appear in the 50-70 ppm range, with the remaining aliphatic carbons of the piperidine ring also in the upfield region.
-
Infrared (IR) Spectroscopy : The most prominent feature would be a strong, sharp absorption peak around 1710-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone. Additional bands would include C-H stretching for aromatic and aliphatic groups and C=C stretching from the aromatic rings.
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (265.35). A common and significant fragmentation pathway would be the loss of the benzyl group (C₇H₇, 91 m/z) or the tropylium cation, resulting in a prominent peak at m/z 91.
Section 4: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is essential for its use as a chemical intermediate.
Synthetic Pathways
The synthesis of substituted piperidones can be achieved through various organic reactions. Based on available synthetic route data, a plausible approach involves the cyclization of an appropriate acyclic precursor.[4]
Caption: Key reactive sites and potential chemical transformations.
-
The C4-Ketone : This is the most reactive site for nucleophilic additions. It can be readily reduced to the corresponding alcohol (1-benzyl-2-phenylpiperidin-4-ol), which introduces a new stereocenter. It is also a handle for reductive amination to install various amine substituents at the C4 position, a common strategy in drug design.
-
The N1-Benzyl Group : The benzyl group serves as an excellent protecting group for the piperidine nitrogen. It is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This unmasks the secondary amine, allowing for the introduction of diverse substituents at the N1 position.
-
The α-Protons (C3 and C5) : The protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This allows for α-alkylation or other reactions, though regioselectivity can be a challenge.
Section 5: Relevance in Medicinal Chemistry and Drug Development
While specific biological activity data for this compound is limited in public literature, its structural components are highly relevant to drug design.
-
Scaffold for CNS Agents : The piperidine ring is a cornerstone in the development of centrally acting agents, including analgesics (like fentanyl analogs) and antipsychotics. [1][5]The lipophilicity imparted by the benzyl and phenyl groups (LogP ≈ 3.53) suggests good potential for blood-brain barrier penetration.
-
Synthetic Intermediate : As detailed in the reactivity section, this molecule is a versatile starting point. The ability to debenzylate the nitrogen and modify the ketone makes it a valuable intermediate for building libraries of compounds for high-throughput screening. For example, the related compound 1-benzyl-4-piperidone is a key intermediate in the synthesis of drugs like Donepezil and Pimozide. [1]The additional phenyl group at C2 in the title compound offers a distinct steric and electronic profile for exploring new pharmacophores.
Section 6: Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for this compound. However, based on the data for the structurally related compound 1-benzyl-4-piperidone, prudent laboratory practices are essential. The related compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation or an allergic skin reaction. [6][7][8] Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. [8]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a well-defined chemical entity with significant potential as a building block for complex molecular architectures. Its combination of a privileged piperidine scaffold, a key ketone functionality, a removable N-protecting group, and a stereocenter at the C2 position makes it an attractive target for synthetic chemists and drug discovery programs. While its own biological profile is yet to be fully explored in public literature, its value as a versatile intermediate is clear. Further research into its asymmetric synthesis and its utility in creating novel, diverse chemical libraries will undoubtedly solidify its role in the landscape of medicinal chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. 1-Benzylpiperidin-4-one CAS:3612-20-2 Product Specification. [Link]
-
MOLBASE. This compound|167705-56-8. [Link]
-
Solubility of Things. 1-Benzyl-4-piperidone - Solubility of Things. [Link]
-
iChemical. 1-Benzylpiperidin-4-one, CAS No. 3612-20-2. [Link]
-
Shandong Topharman Biotech Co., Ltd. 1-Benzyl-4-piperidone. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
-
PubChem. 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
ResearchGate. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Benzyl-4-piperidone - Shandong Biotech [shandongbiotech.com]
- 7. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Versatile Piperidin-4-one Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: The Privileged Status of Piperidin-4-ones in Medicinal Chemistry
The piperidin-4-one nucleus represents a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features—a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group—provide a versatile template for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted piperidin-4-ones. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present quantitative data to empower the rational design of next-generation therapeutics based on this potent pharmacophore.[1][2]
The significance of the piperidin-4-one core lies in its amenability to chemical modification at multiple positions. Substitutions at the nitrogen atom, the C2 and C6 positions (often bearing aryl groups), and the C3 and C5 positions of the piperidine ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This has led to the discovery of piperidin-4-one derivatives with potent anticancer, antimicrobial, antiviral, and neuroprotective activities.[1][2] This guide will explore these key therapeutic areas, offering insights into the structure-activity relationships that govern their efficacy.
Synthetic Strategies: The Mannich Reaction as a Cornerstone
The cornerstone of piperidin-4-one synthesis is the multicomponent Mannich reaction. This elegant and efficient one-pot condensation reaction brings together an aldehyde, a ketone (or a β-keto ester), and a source of ammonia (such as ammonium acetate) to construct the heterocyclic ring. The choice of reactants directly dictates the substitution pattern of the final product, offering a high degree of synthetic flexibility.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-one
This protocol details a typical Mannich condensation for the synthesis of a 2,6-diaryl-3-methyl-piperidin-4-one derivative, a common structural motif with significant biological activity.[3]
Materials:
-
Substituted aromatic aldehyde (2 mmol)
-
Ethyl methyl ketone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (as solvent)
-
Hydrochloric acid (concentrated)
-
Ammonia solution (concentrated)
-
Diethyl ether
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in a minimal amount of ethanol.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid with constant stirring.
-
The precipitated hydrochloride salt of the piperidin-4-one is collected by filtration and washed with a cold 1:1 mixture of ethanol and diethyl ether.
-
Suspend the hydrochloride salt in acetone and neutralize with a concentrated ammonia solution until the free base precipitates.
-
Add excess water to ensure complete precipitation of the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified 2,6-diaryl-3-methyl-piperidin-4-one.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching frequency for the ketone group (typically around 1700-1725 cm⁻¹) and an N-H stretching frequency for the secondary amine (around 3300-3500 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the methyl group. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the heterocyclic ring and aromatic substituents.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted piperidin-4-ones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6] Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.
Mechanism of Action: Interference with Pro-Survival Signaling
Several studies have indicated that piperidin-4-one derivatives can exert their anticancer effects by inhibiting key pro-survival signaling pathways, such as the JAK/STAT and PI3K/Akt pathways.[6][7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[8][9][10][11] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[6]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation.[12][13][14][15][16] Hyperactivation of this pathway is frequently observed in various human cancers, promoting uncontrolled cell growth and resistance to apoptosis. Evidence suggests that some substituted piperidin-4-ones can inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[7]
Induction of Apoptosis
A common downstream effect of the inhibition of pro-survival pathways is the induction of apoptosis, or programmed cell death. Piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins.[6] This shifts the cellular balance towards cell death.
Caption: Anticancer mechanisms of substituted piperidin-4-ones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Substituted piperidin-4-one test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity of Substituted Piperidin-4-ones
| Compound ID | R1 (at C2/C6) | R2 (at C3/C5) | Cell Line | IC₅₀ (µM) |
| 1a | 4-Chlorophenyl | H | MCF-7 | 15.69 |
| 1b | 4-Methoxyphenyl | H | MCF-7 | 23.0 |
| 2a | 4-Chlorophenyl | H | A549 | 18.7 |
| 2b | 4-Methoxyphenyl | H | A549 | 57.1 |
| 3a | 2-Fluorophenyl | H | MDA-MB-231 | > Curcumin |
| 3b | 4-Hydroxyphenyl | Alkylaminomethyl | Molt 4/C8 | > Melphalan |
Note: The data presented is a compilation from multiple sources and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[17][18]
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted piperidin-4-ones have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely used technique for determining the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Substituted piperidin-4-one test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the piperidin-4-one compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation: Antimicrobial Activity of Substituted Piperidin-4-ones
| Compound ID | R1 (at C2/C6) | R2 (at C3) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 4a | 4-(Dimethylamino)phenyl | Methyl | 62.5 | 125 |
| 4b | 4-Methoxyphenyl | Methyl | 125 | 250 |
| 5a | 4-(Dimethylamino)phenyl | Isopropyl | 62.5 | 125 |
| 5b | 4-Methoxyphenyl | Isopropyl | 125 | 250 |
Note: The data presented is a compilation from multiple sources and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[4][19][20][21]
Neuroprotective Potential: Cholinesterase Inhibition
Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in the levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy to alleviate the symptoms of these diseases. Several substituted piperidin-4-one derivatives have been identified as potent AChE inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Substituted piperidin-4-one test compounds
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction. Include a control well without the inhibitor.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Perspectives
The substituted piperidin-4-one scaffold continues to be a highly valuable and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key biological activities, along with detailed experimental protocols to facilitate further research in this exciting field.
Future research should focus on the following areas:
-
Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Evaluation: Moving promising lead compounds from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of substituted piperidin-4-ones for the treatment of other diseases, such as inflammatory disorders and parasitic infections.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the piperidin-4-one scaffold, paving the way for the development of innovative medicines to address unmet medical needs.
References
- Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets. 2008;8(3):187-198.
- Liu P, Cheng H, Roberts TM, Zhao JJ. Targeting the phosphoinositide 3-kinase pathway in cancer.
- Darnell JE Jr, Kerr IM, Stark GR. Jak-STAT pathways and transcriptional activation in response to IFNs and other extracellular signaling proteins. Science. 1994;264(5164):1415-1421.
- Ghoreschi K, Laurence A, O'Shea JJ. Selectivity and therapeutic inhibition of kinases: to be or not to be?
- A simplified diagrammatic representation of the JAK-STAT pathway.
- The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and...
- Goel KK, Gajbhiye A, Anu, Goel NM.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- JAK-STAT signaling pathway. Wikipedia. Accessed January 15, 2026.
- The JAK/STAT Pathway. Cold Spring Harb Perspect Biol. 2011;3(12):a011205.
- Goel KK, Gajbhiye A, Anu, Goel NM.
- PI3K / Akt Signaling. Cell Signaling Technology. Accessed January 15, 2026.
- Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific. Accessed January 15, 2026.
- Regulation of Apoptosis. Cell Signaling Technology. Accessed January 15, 2026.
- PI3K-Akt signaling pathway. Cusabio. Accessed January 15, 2026.
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5123.
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals (Basel). 2023;16(12):1695.
- Synthesis of substituted piperdin-4-ones with dichloro (cyclooctadiene) palladium(II) and antimicrobial activity.
- PI3K-AKT Signaling Pathway. Creative Diagnostics. Accessed January 15, 2026.
- In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules. 2022;27(18):6062.
- iC 50 values of MCF7, A549, and C42 cancer cell lines treated with...
- IC50 values of the compounds against A549 and MCF-7 cell line.
- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. ACS Omega. 2023;8(49):46781-46793.
- Piperidin-4-one: the potential pharmacophore. Future Med Chem. 2013;5(10):1149-1167.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021;12:739856.
- Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents.
- Graphviz (dot) examples. Accessed January 15, 2026.
- Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. Biomed Pharmacother. 2025;183:118075.
- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Int J Pharm Res App. 2024;9(3):2658-2665.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.
- DOT Language. Graphviz. Accessed January 15, 2026.
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian J Chem. 2020;32(4):861-864.
- Piperidin-4-one: The Potential Pharmacophore.
- Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria.
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. 2023;28(9):3736.
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. J Basrah Researches ((Sciences)). 2021;47(2):1-12.
- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. J Am Sci. 2020;16(5):59-66.
- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein J Org Chem. 2018;14:1556-1569.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. 2021;4(4):192-199.
- Simple Graph. GraphViz Examples and Tutorial. Accessed January 15, 2026.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. 2020;25(18):4101.
- Graphviz Examples and Tutorial. Sketchviz. Accessed January 15, 2026.
- Dot Language (graph based diagrams). Medium. Accessed January 15, 2026.
- THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. Can J Chem. 1956;34(5):625-629.
- Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. 2023;28(9):3736.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
1-Benzyl-2-phenylpiperidin-4-one: A Comprehensive Technical Guide to its Role as a Synthetic Precursor
An in-depth technical guide by a Senior Application Scientist
Abstract: 1-Benzyl-2-phenylpiperidin-4-one is a chiral piperidone derivative of significant interest in medicinal chemistry. While less ubiquitous in literature than its simpler analog, 1-benzyl-4-piperidone, its structure offers a unique stereochemical and conformational framework for the development of complex nitrogen-containing heterocycles. This guide elucidates the synthesis of the core 2-phenylpiperidin-4-one scaffold, explores the key synthetic transformations centered around its ketone and amine functionalities, and discusses its potential as a precursor for novel therapeutic agents, including analogs of potent analgesics and other CNS-active compounds. We provide detailed mechanistic insights, representative experimental protocols, and a forward-looking perspective on its application in drug discovery.
Introduction: The Strategic Value of the 2-Phenyl Piperidone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of substituents transforms this simple heterocycle into a conformationally constrained framework, allowing for precise spatial orientation of functional groups for optimal target interaction.
This compound is a particularly noteworthy example. It possesses several key features that make it a valuable synthetic precursor:
-
A Chiral Center: The phenyl group at the C-2 position introduces a permanent stereocenter, offering a handle for enantioselective synthesis.
-
Modifiable Reactive Hubs: The molecule contains three primary sites for chemical modification: the nitrogen atom, the C-4 ketone, and the alpha-carbons (C-3 and C-5).
-
The N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the secondary amine, which can be readily removed via catalytic hydrogenation to allow for the introduction of diverse substituents at a later synthetic stage.[1][2]
-
Ketone Functionality: The C-4 carbonyl group is a versatile functional handle for a wide range of transformations, including reductive amination, Grignard additions, and Wittig reactions.
This guide will systematically explore the synthesis and reactive potential of this precursor, providing researchers with the foundational knowledge to leverage its unique structural attributes.
Synthesis and Physicochemical Properties
Unlike the commercially available 1-benzyl-4-piperidone, the 2-phenyl substituted variant typically requires de novo synthesis.[2] A common approach involves a Mannich-type condensation reaction, followed by N-alkylation.
Synthesis of the Core Scaffold
The synthesis of highly substituted piperidin-4-ones can be achieved through the condensation of an aldehyde, a ketone, and an amine source (e.g., ammonium acetate).[3][4] For the this compound, a logical pathway involves the initial formation of 2-phenylpiperidin-4-one, followed by N-benzylation.
Representative Protocol: Synthesis of 2,6-diaryl-piperidin-4-ones (Analogous Procedure) A well-established method for synthesizing substituted piperidones involves the condensation of an aromatic aldehyde, a ketone, and ammonium acetate in an alcoholic solvent.[3][4]
-
To a solution of an appropriate benzaldehyde derivative, a ketone (like 3-pentanone), and ammonium acetate (in a 2:1:1 molar ratio) in ethanol, the mixture is refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3][4]
N-Benzylation Protocol: The subsequent N-benzylation is a standard procedure.[3]
-
The synthesized piperidin-4-one precursor is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
A base, typically anhydrous potassium carbonate, is added to the mixture.
-
Benzyl bromide is added dropwise, and the reaction is heated (e.g., to 65 °C) for several hours.[5]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to yield the crude N-benzylated product, which can be purified by crystallization or column chromatography.[5]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO | PubChem |
| Molecular Weight | 265.35 g/mol | PubChem |
| General Appearance | Expected to be a crystalline solid or oil | - |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | - |
Core Synthetic Transformations and Mechanistic Insights
The true utility of this compound lies in the diverse reactions it can undergo. The presence of the 2-phenyl group can introduce significant steric hindrance and stereoelectronic effects, influencing the outcome of reactions compared to its non-phenylated counterpart.
Caption: Key synthetic pathways originating from this compound.
Reductive Amination: Gateway to 4-Amino-piperidines
This is arguably the most critical reaction for this class of compounds, as it forms the core of many biologically active molecules, including fentanyl and its analogs.[1][6] The reaction proceeds via the in-situ formation of an iminium ion intermediate upon condensation of the ketone with an amine, which is then reduced by a mild hydride source.
Mechanism & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] Its steric bulk and attenuated reactivity prevent the rapid reduction of the starting ketone, allowing the slower formation of the iminium intermediate to proceed. This selectivity is crucial for achieving high yields of the desired amine product. The presence of a mild acid, like acetic acid, is required to catalyze the initial imine formation.[8]
Stereochemical Considerations: The reduction of the iminium intermediate can lead to diastereomers (cis and trans isomers with respect to the 2-phenyl group). The facial selectivity of the hydride attack will be influenced by the steric bulk of the substituents on the piperidine ring.
Representative Protocol: Reductive Amination with Aniline [8]
-
Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloroethane (DCE).
-
Add aniline (1.0 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ketone Reduction to Piperidin-4-ols
Reduction of the C-4 ketone yields the corresponding 3-amino-1-benzylpiperidin-4-ol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.
-
Sodium borohydride (NaBH₄): A standard, non-chelation-controlled reduction will typically involve hydride attack from the sterically less hindered face, often leading to the thermodynamically more stable equatorial alcohol.
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents favor attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. This kinetic control allows for selective synthesis of the less stable isomer.
These chiral amino alcohols are valuable building blocks for more complex molecules.[9]
N-Debenzylation: Unmasking the Core Amine
To introduce functionality at the piperidine nitrogen, the benzyl group must be removed. The most common and efficient method is catalytic hydrogenation.
Mechanism & Causality: The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is susceptible to hydrogenolysis due to the stability of the benzyl radical intermediate. This method is clean and high-yielding. Alternative methods, such as using 1-chloroethyl chloroformate followed by methanolysis, can also be employed, particularly if the molecule contains other reducible functional groups.[6]
Aldol Condensation: Functionalization of the α-Carbon
The α-carbons (C-3 and C-5) of the piperidone are enolizable and can participate in base- or acid-catalyzed aldol condensation reactions with aldehydes. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing complex derivatives. For instance, reacting the piperidone with benzaldehyde derivatives can yield N-Benzyl-3,5-di(arylmethylene)-4-piperidone compounds, which have been investigated for their cytotoxic activity against tumor cells.[10]
Application in the Synthesis of Key Molecules
The primary application of piperidone precursors is in the synthesis of pharmaceuticals.
Caption: A potential workflow for the synthesis of a 2-phenyl fentanyl analog.
Fentanyl Analogs
The classic synthesis of fentanyl, a potent opioid analgesic, begins with a 1-substituted-4-piperidone.[1][2][6] By applying this logic to this compound, one can devise a route to novel fentanyl analogs. The introduction of a 2-phenyl group would significantly alter the molecule's three-dimensional structure and lipophilicity, potentially leading to a modified receptor binding profile, potency, and metabolic stability. The general synthetic strategy, known as the Janssen method, involves:
-
Reductive amination with aniline to produce a 4-anilinopiperidine intermediate.[6]
-
Acylation of the aniline nitrogen with propionyl chloride or anhydride.[7]
-
Removal of the N-benzyl protecting group.[1]
-
N-alkylation with a suitable alkyl halide, such as 2-phenethyl bromide, to yield the final analog.[1]
Novel CNS Agents and Antitumor Compounds
The piperidone scaffold is not limited to opioids. It is a core component in various therapeutic classes:
-
Antipsychotics: The structure is related to intermediates used in the synthesis of drugs like Pimozide.[10]
-
Antitumor Agents: As mentioned, derivatives formed via aldol condensation have shown promise as cytotoxic agents with activity against multidrug-resistant cancer cells.[10]
-
Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, an acetylcholinesterase inhibitor.[10][11] The 2-phenyl variant offers a scaffold for creating novel analogs in this therapeutic area.
Conclusion and Future Outlook
This compound represents a sophisticated and strategically valuable synthetic precursor. While not a simple "off-the-shelf" reagent, its de novo synthesis opens the door to a rich field of chemical exploration. Its inherent chirality and multiple reactive centers provide a robust platform for constructing complex, stereochemically defined molecules. The principles of its reactivity, largely paralleling the well-understood chemistry of simpler piperidones, are readily applicable for medicinal chemists. As the demand for novel CNS agents, analgesics, and targeted therapeutics continues to grow, the strategic use of precursors like this compound will be instrumental in developing the next generation of pharmaceuticals.
References
-
Gupta, P. K., et al. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]
-
Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE. Available at: [Link]
-
Khatun, N., et al. (2017). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. Available at: [Link]
-
Defense Technical Information Center. (1988). Fentanyl Synthetic Methodology: A Comparative Study. DTIC. Available at: [Link]
-
Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. Available at: [Link]
-
ResearchGate. (2004). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available at: [Link]
-
Defense Technical Information Center. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]
-
Frangione, V., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]
-
Dindulkar, S. D., et al. (2012). Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure. Available at: [Link]
-
Matassini, C., et al. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2012). Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidone. PubChem. Available at: [Link]
-
ResearchGate. (2007). Convenient synthesis of trans -3-amino- 1 -benzylpiperidin- 4 -ols using regiospecific cleavage of 1 -benzyl-3, 4 -epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. asianpubs.org [asianpubs.org]
Discovery and synthesis of novel piperidin-4-one analogs
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidin-4-one Analogs
Abstract
The piperidin-4-one nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4][5] Its conformational pre-organization and the synthetic tractability of its ketone and amine functionalities provide a robust platform for generating diverse molecular architectures. This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the core synthetic strategies for constructing piperidin-4-one analogs. We delve into the mechanistic rationale behind seminal methods such as the Mannich reaction and aza-Michael addition, provide detailed, field-proven experimental protocols, and outline modern characterization techniques for structural validation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for the synthesis of novel analogs with therapeutic potential across oncology, infectious diseases, and neurology.[2][6][7][8][9]
The Piperidin-4-one Core: A Cornerstone of Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous motif in pharmacology.[10][11] When functionalized with a carbonyl group at the C4 position, it becomes the piperidin-4-one scaffold—a versatile intermediate that has proven invaluable for drug discovery.[7][12] The inherent structural features of this core allow for precise stereochemical control and the introduction of substituents at multiple positions (N1, C2/C6, C3/C5), enabling chemists to meticulously tune the molecule's steric and electronic properties to optimize interactions with biological targets.
The broad therapeutic relevance of piperidin-4-one derivatives is well-documented, with analogs exhibiting potent pharmacological activities, including:
This guide focuses on the foundational chemistry required to access this critical pharmacophore, providing the strategic and practical knowledge to empower the next wave of discovery.
Core Synthetic Strategies: From Classic Condensations to Modern Efficiency
The construction of the piperidin-4-one ring can be achieved through several robust synthetic routes. The choice of method is dictated by the desired substitution pattern, required stereocontrol, and considerations of atom economy and scalability.
The Mannich Reaction: A Time-Honored Multicomponent Approach
The most prevalent and versatile method for synthesizing substituted piperidin-4-ones is the one-pot Mannich condensation.[2][6][15][16] This multicomponent reaction (MCR) offers exceptional efficiency by combining an aldehyde, a ketone (or β-ketoester), and an amine (typically ammonium acetate as an ammonia source) to rapidly assemble the heterocyclic core.[17][18][19]
Causality of Component Selection:
-
Aldehydes: Primarily aromatic aldehydes are used, which ultimately form the substituents at the C2 and C6 positions. The electronic nature of the aldehyde (electron-donating vs. electron-withdrawing groups) can influence reaction rates but generally does not impede cyclization.
-
Ketone: An aliphatic ketone provides the carbon backbone (C3, C4, C5). The choice of an asymmetrical ketone, such as ethyl methyl ketone, allows for the introduction of substituents at the C3/C5 positions.[6]
-
Amine Source: Ammonium acetate is widely used as it conveniently provides both ammonia and the acidic catalyst (acetic acid) upon thermal decomposition, driving the reaction forward.
The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, followed by the addition of the ketone enolate and a subsequent intramolecular cyclization and dehydration to yield the final piperidin-4-one.
Caption: General workflow for the Mannich synthesis of piperidin-4-ones.
Aza-Michael Addition: An Atom-Efficient Strategy
For accessing chiral 2-substituted piperidin-4-ones, the double aza-Michael addition presents a concise and high-yielding alternative.[20][21][22] This method involves the conjugate addition of a primary amine to a divinyl ketone. The reaction is highly atom-efficient and can be rendered stereoselective by employing a chiral amine as a chiral auxiliary.[20]
Mechanistic Insight: The reaction is initiated by the 1,4-addition of the amine to one of the activated double bonds of the divinyl ketone. This is followed by a rapid intramolecular 6-endo-trig cyclization, where the newly formed secondary amine attacks the second Michael acceptor to close the ring and form the piperidin-4-one product.[23][24][25] The stereochemistry at the C2 position can often be controlled by the chiral auxiliary on the nitrogen, which can later be removed.
Caption: Pathway for synthesizing chiral piperidin-4-ones via double aza-Michael addition.
Other Notable Synthetic Routes
-
Dieckmann Condensation: This classic intramolecular reaction involves the base-catalyzed cyclization of a δ-amino diester to form a β-ketoester, which is subsequently hydrolyzed and decarboxylated to afford the 4-piperidone.[26] While effective, it is a multi-step process compared to the Mannich reaction.
-
Green Chemistry Approaches: Recent advancements have focused on environmentally benign methodologies. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and inexpensive medium for piperidin-4-one synthesis, often leading to high yields and simplifying product isolation.[27][28]
Structural Characterization and Validation
Unambiguous structural elucidation is critical to validating the synthesis of novel analogs. A combination of spectroscopic techniques provides a self-validating system to confirm the identity, purity, and stereochemistry of the target compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural analysis.
-
¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants. For piperidin-4-ones, the coupling constants between vicinal protons (e.g., H2-H3) are diagnostic of their relative stereochemistry and can be used to assign a chair or boat conformation.[6][29]
-
¹³C NMR: Confirms the carbon skeleton. The chemical shift of the carbonyl carbon (C4) is typically observed in the δ 200-210 ppm range.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex, highly substituted analogs.[29][30]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the ketone (C=O) stretching vibration, while a band in the 3200-3400 cm⁻¹ region indicates the N-H stretch of the secondary amine.[6][27]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing essential validation of the molecular formula.[29]
-
Single-Crystal X-ray Diffraction: Provides definitive, unambiguous proof of the molecular structure, including absolute stereochemistry and solid-state conformation.[15]
Table 1: Typical Spectroscopic Data for a 2,6-Diaryl-piperidin-4-one Scaffold
| Feature | Technique | Typical Observation | Rationale |
| Ketone Carbonyl | ¹³C NMR | δ 205-210 ppm | Deshielded sp² carbon of the C=O group. |
| Ketone Stretch | FT-IR | 1700-1725 cm⁻¹ (strong) | C=O stretching vibration. |
| Amine N-H | ¹H NMR | δ 1.5-3.0 ppm (broad) | Exchangeable proton on the nitrogen atom. |
| Amine Stretch | FT-IR | 3200-3400 cm⁻¹ (medium) | N-H stretching vibration. |
| Benzylic Protons | ¹H NMR | δ 3.5-4.5 ppm | Protons at C2 and C6, adjacent to both the nitrogen and aryl rings. |
| Molecular Ion | Mass Spec | [M+H]⁺ or M⁺• | Corresponds to the calculated molecular weight of the compound. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating detailed steps from reaction setup to purification and characterization.
Protocol 1: One-Pot Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one via Mannich Reaction
This protocol is adapted from established literature procedures and serves as a robust method for generating the core scaffold.[6][17][27]
Materials:
-
Benzaldehyde (2.0 eq)
-
Ethyl methyl ketone (1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add benzaldehyde (21.2 g, 0.2 mol), ethyl methyl ketone (7.2 g, 0.1 mol), and ammonium acetate (8.5 g, 0.11 mol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask. Swirl to dissolve the reagents.
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) with continuous stirring.
-
Causality: Heating provides the activation energy for imine formation and subsequent cyclization. Ethanol is an effective solvent that solubilizes the reactants and facilitates the reaction.
-
-
Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 30:70).
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and MS to confirm its structure and purity. Expected yield is typically 70-85%.
Protocol 2: Derivatization - Synthesis of a Piperidin-4-one Thiosemicarbazone
This protocol demonstrates a common derivatization of the C4-carbonyl, a key step in building a library of analogs for biological screening.[6]
Materials:
-
3-Methyl-2,6-diphenylpiperidin-4-one (from Protocol 1) (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 3-methyl-2,6-diphenylpiperidin-4-one (2.65 g, 10 mmol) in 30 mL of ethanol in a round-bottom flask, warming gently if necessary.
-
Reagent Addition: To this solution, add thiosemicarbazide (1.0 g, 11 mmol) followed by 2-3 drops of concentrated HCl.
-
Causality: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine of the thiosemicarbazide.
-
-
Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The thiosemicarbazone product will typically precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization from ethanol or methanol can be performed if necessary.
-
Characterization: Confirm the structure using spectroscopic methods. Key changes will include the disappearance of the ketone C=O stretch in the IR spectrum and the appearance of new signals for the thiosemicarbazone moiety in the ¹H NMR spectrum.
Caption: Therapeutic applications stemming from the piperidin-4-one core.
Future research will likely focus on the development of more advanced stereoselective synthetic methods to access complex, poly-substituted analogs with defined stereochemistry. [7][18]Furthermore, the integration of computational chemistry and in-silico screening will enable more targeted design of analogs with improved potency and selectivity, accelerating the journey from initial synthesis to clinical evaluation. [9]The piperidin-4-one core, a classic in medicinal chemistry, is poised to remain a critical source of novel therapeutics for years to come.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Reviews, 3(3), 209-218. Available from: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]
-
Sabat, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available from: [Link]
-
Sabat, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. Available from: [Link]
-
Sabat, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2296-2305. Available from: [Link]
-
Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 17(20), 2236-2255. Available from: [Link]
-
Various Authors. (2021). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available from: [Link]
-
Bates, R. W. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available from: [Link]
-
Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Semantic Scholar. Available from: [Link]
-
Abdel-Maksoud, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31245. Available from: [Link]
-
Banu, V. T., & Ganesamoorthy, R. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 951-954. Available from: [Link]
-
Various Authors. (2010). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available from: [Link]
-
Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available from: [Link]
-
Siddiqui, A. A., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon. Available from: [Link]
-
Ramalingan, C., et al. (2006). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 44(5), 480-485. Available from: [Link]
-
Wang, C., et al. (2015). Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition–aerobic dehydrogenation–intramolecular amidation. Chemical Communications, 51(24), 5067-5070. Available from: [Link]
-
Various Authors. (2024). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Applied Interfaces. Available from: [Link]
-
Mamedov, V. A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7903. Available from: [Link]
-
Various Authors. (1993). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. Available from: [Link]
-
Bates, R. W. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 9(18), 6159-6176. Available from: [Link]
-
Jeyaraman, R., & Ravindran, T. (1992). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B. Available from: [Link]
-
Various Authors. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available from: [Link]
-
Various Authors. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available from: [Link]
-
Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(47), 9435-9469. Available from: [Link]
-
Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(7), 853. Available from: [Link]
-
Various Authors. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. Available from: [Link]
-
Gold, B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Various Authors. (2015). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. Available from: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available from: [Link]
-
Naseem, H., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. Available from: [Link]
-
Bates, R. W. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RDiscovery. Available from: [Link]
-
Various Authors. (2017). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. ResearchGate. Available from: [Link]
-
Adebayo, G. A., & Arsad, H. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. mdpi.com [mdpi.com]
- 12. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 19. jofamericanscience.org [jofamericanscience.org]
- 20. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 24. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. asianpubs.org [asianpubs.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzyl-2-phenylpiperidin-4-one: Synthesis, Properties, and Applications
Prepared by: Gemini Scientific Applications Division
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-2-phenylpiperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic research. We detail its core chemical identifiers, physicochemical properties, and plausible synthetic methodologies, including a step-by-step protocol based on established organic chemistry principles. The narrative emphasizes the causality behind experimental choices, grounding the discussion in authoritative chemical literature. Furthermore, this document explores the potential applications of this scaffold in drug development, leveraging the known bioactivity of the broader piperidine class. Visual aids, including data tables and process diagrams generated using DOT language, are provided to enhance clarity for the target audience of researchers, scientists, and drug development professionals.
Chemical Identity and Properties
Nomenclature and Identifiers
This compound is a disubstituted piperidinone derivative. The core structure is a six-membered piperidine ring containing a ketone at the C4 position. The nitrogen atom (N1) is protected by a benzyl group, and a phenyl group is attached at the C2 position, adjacent to the nitrogen.
Key identifiers for this compound have been consolidated from authoritative chemical databases and are presented below.[1]
-
IUPAC Name: this compound
-
CAS Number: 167705-56-8
-
Molecular Formula: C₁₈H₁₉NO
-
Synonyms: 2-Phenyl-1-(phenylmethyl)-4-piperidinone, 1-Benzyl-2-phenyl-4-piperidinone[1]
Physicochemical Properties
The key computed physicochemical properties are summarized in the table below for quick reference. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.[1]
| Property | Value | Source |
| Molecular Weight | 265.3 g/mol | PubChem[1] |
| Exact Mass | 265.146664230 Da | PubChem[1] |
| InChIKey | SXBALVCQZRIWQR-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | PubChem[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |
| LogP (Computed) | 2.7 | PubChem[1] |
Synthesis and Characterization
The synthesis of substituted piperidin-4-ones is a well-established area of organic chemistry, often relying on multicomponent reactions like the Mannich condensation or variations thereof.[2][3][4] For the specific target, this compound, a logical synthetic approach involves a Mannich-type reaction followed by cyclization.
Synthetic Pathway Rationale
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that condenses an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic proton, such as a ketone).[5][6] A double Mannich reaction using benzylamine, benzaldehyde, and an acetone equivalent (like acetone dicarboxylic acid ester) can construct the piperidinone ring system.
An alternative and highly effective strategy involves the catalytic hydrogenation of a tetrahydropyridine precursor. This two-step approach often provides better control and higher yields. First, a tetrahydropyridine is synthesized, which is then reduced to the corresponding piperidine. Catalytic hydrogenation using catalysts like Platinum on Carbon (Pt/C) or Nickel is a standard method for this transformation.[7]
The workflow for this latter approach is visualized below.
Caption: Synthetic workflow via hydrogenation of a tetrahydropyridine precursor.
Proposed Synthesis Protocol: Catalytic Hydrogenation Route
This protocol describes the reduction of a hypothetical unsaturated precursor, 1-benzyl-2-phenyl-1,2,3,6-tetrahydropyridin-4-one, to the target compound. The synthesis of the precursor itself would typically be achieved via a condensation reaction.
Materials & Reagents:
-
1-benzyl-2-phenyl-1,2,3,6-tetrahydropyridin-4-one
-
5% Platinum on Carbon (Pt/C) catalyst
-
Methanol (or Ethanol), analytical grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™ for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 1-benzyl-2-phenyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent such as methanol or ethanol. Add 5% Pt/C catalyst (typically 5-10% by weight relative to the substrate).
-
Expert Insight: The choice of solvent can significantly influence reaction kinetics. Alcohols like methanol and ethanol are common due to their ability to dissolve the substrate and their inertness under these hydrogenation conditions.[7]
-
-
Hydrogenation: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi, but conditions may vary) and begin vigorous stirring. The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) analysis of aliquots. The disappearance of the starting material indicates completion.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Trustworthiness Check: Complete removal of the pyrophoric catalyst is crucial for safety and product purity. A fine filter aid like Celite is essential.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for targeting various biological receptors and enzymes.
Role as a Pharmaceutical Intermediate
While direct biological activity data for this compound is not widely published, its structural components suggest significant potential as an advanced intermediate in drug synthesis.
-
N-Benzyl Protecting Group: The N-benzyl group is a common protecting group for secondary amines.[8] It is relatively stable to many reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which would cleave the benzyl group to reveal the secondary amine.[9] This free amine can then be functionalized to build more complex molecules.
-
C4-Ketone Functionality: The ketone at the C4 position is a versatile chemical handle. It can be reduced to a hydroxyl group, converted into an amine via reductive amination, or used as a site for nucleophilic additions (e.g., Grignard reactions) to introduce further diversity.[9]
-
C2-Phenyl Group: The stereocenter at the C2 position, bearing a phenyl group, provides a chiral scaffold that is often crucial for specific interactions with biological targets.
Derivatives of the simpler N-benzyl-4-piperidone are key intermediates in the synthesis of major drugs, including the acetylcholinesterase inhibitor Donepezil (for Alzheimer's disease) and various opioid analgesics like Fentanyl.[9][10] By extension, this compound serves as a more complex building block for creating analogs of these and other CNS-active agents.
Caption: Potential pathways for drug discovery using the target scaffold.
Potential Biological Targets
Based on its structure, derivatives of this compound could be investigated for a range of biological activities:
-
Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine moiety is a core component of Donepezil, a potent AChE inhibitor.[10]
-
Antimicrobial Agents: Studies have shown that various derivatives of N-benzyl piperidin-4-one exhibit potent antibacterial and antifungal activities.[11]
-
Anticancer Activity: Certain N-benzyl piperidin-4-one oxime derivatives have demonstrated antimitotic activity, suggesting potential as anticancer agents.[12]
Conclusion
This compound (CAS: 167705-56-8) is a valuable heterocyclic compound characterized by its C₁₈H₁₉NO molecular formula. While not a final drug product itself, its sophisticated structure, featuring a chiral center, a versatile ketone handle, and a removable N-benzyl protecting group, makes it a highly attractive scaffold for synthetic and medicinal chemistry. Its synthesis is achievable through established methods such as catalytic hydrogenation of unsaturated precursors. The structural similarity of its core to numerous successful CNS drugs and other bioactive molecules positions it as a key building block for the development of next-generation therapeutics, particularly in the areas of neurodegenerative disease, infectious disease, and oncology. Further research into the biological activity of its derivatives is a promising avenue for future drug discovery efforts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561979, this compound. Available: [Link]
-
Bucic, A. et al. (2012). Catalytic Hydrogenation of 2-((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride: Fractal-like and Weibull Model Kinetics. Industrial & Engineering Chemistry Research. Available: [Link]
-
Jakubec, P. et al. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Medicinal Chemistry. Available: [Link]
-
McElvain, S. M., & Rorig, K. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available: [Link]
-
Sivakumar, T. et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research. Available: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available: [Link]
-
Al-Bayati, F. I. H. et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available: [Link]
-
Defense Technical Information Center (1986). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available: [Link]
-
McLaughlin, C. et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. Available: [Link]
-
Sarkandi, D. N. et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. Available: [Link]
-
Sundaresan, K. et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available: [Link]
-
Al-Amiery, A. A. et al. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Available: [Link]
-
Wang, H. et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Available: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available: [Link]
Sources
- 1. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chemrevlett.com [chemrevlett.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Page loading... [guidechem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,6-Diarylpiperidin-4-ones via Mannich Condensation
For Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 2,6-diarylpiperidin-4-one scaffold is a privileged N-heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, analgesic, and antiviral properties.[1][2][3] The classical Mannich reaction provides a robust, efficient, and operationally simple one-pot method for constructing this key heterocyclic system from readily available starting materials.[3][4] This document serves as an in-depth guide, detailing the underlying reaction mechanism, providing a field-validated experimental protocol, and discussing critical parameters that ensure successful and reproducible synthesis.
Scientific Principle: The Reaction Mechanism
The synthesis is a multi-component reaction that proceeds via a double Mannich condensation pathway. The overall transformation involves the reaction of an aliphatic ketone, two equivalents of an aromatic aldehyde, and an ammonia source (typically ammonium acetate) in a 1:2:1 molar ratio.[5] The elegance of this reaction lies in its convergence, assembling the complex piperidinone ring in a single step.
The accepted mechanism can be broken down into several key stages:
-
Iminium Ion Formation: The aromatic aldehyde reacts with the ammonia source (ammonium acetate decomposes in situ to provide ammonia) to form an intermediate imine. In the presence of an acid catalyst, this is protonated to generate a reactive electrophilic iminium ion.
-
Enol/Enolate Formation: The aliphatic ketone tautomerizes to its enol form, which serves as the key nucleophile.
-
First Mannich Addition: The enol attacks one equivalent of the iminium ion, forming a β-aminoketone intermediate.
-
Second Mannich Addition: The process repeats on the other side of the ketone. An enamine or a second enol forms and subsequently attacks a second equivalent of the iminium ion.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular condensation (cyclization) to form the six-membered piperidine ring, followed by dehydration to yield the final 2,6-diarylpiperidin-4-one product. The entire process is a cascade of fundamental organic reactions.
Below is a visualization of the generalized reaction workflow.
Caption: High-level workflow for the Mannich synthesis of 2,6-diarylpiperidin-4-ones.
Applications in Drug Development
The stereochemistry and conformational flexibility of the piperidin-4-one ring make it an ideal scaffold for interacting with various biological targets.[6] The aryl groups at the C-2 and C-6 positions can be readily modified to tune the compound's steric and electronic properties, enabling structure-activity relationship (SAR) studies. This has led to the discovery of derivatives with potent biological activities:
-
Anticancer Agents: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including myeloma and leukemia.[2]
-
Analgesic and Anesthetic Activity: Specific substitution patterns on the aryl rings have resulted in compounds with notable analgesic and local anesthetic properties.[1][7]
-
Antimicrobial and Antifungal Agents: The core structure and its derivatives (like oximes and semicarbazones) have been evaluated for activity against bacteria and fungi.[1][4]
Detailed Experimental Protocol
This protocol is a generalized yet robust method adapted from established literature procedures for synthesizing 2,6-diphenylpiperidin-4-one.[8]
4.1. Materials and Equipment
-
Reactants: Benzaldehyde (2.0 eq.), Acetone (1.0 eq.), Ammonium acetate (≥1.0 eq.). All reagents should be of analytical grade.
-
Solvents: Ethanol (95%), Diethyl ether, Acetone (for washing/dispersion).
-
Reagents for Work-up: Concentrated Hydrochloric Acid (HCl), Concentrated Ammonium Hydroxide (NH₄OH).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware, ice bath.
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ammonium acetate (0.1 mol), benzaldehyde (0.2 mol), and acetone (0.1 mol) in 95% ethanol (approx. 80 mL).
-
Expert Insight: Ammonium acetate serves as the ammonia source. Using a slight excess can help drive the reaction to completion. The reaction is typically performed at a molar ratio of 1:2:1 for ketone:aldehyde:ammonia source.[5]
-
-
Condensation: Gently heat the mixture on a hot plate with constant stirring. The solution will typically turn yellow and then orange as the reaction progresses. Continue heating until the reaction is deemed complete by TLC analysis (usually 2-4 hours).
-
Isolation of the Hydrochloride Salt: Remove the flask from the heat and allow it to cool to room temperature, then chill it in an ice bath. In a separate beaker, prepare a mixture of diethyl ether (100 mL) and concentrated HCl (14 mL).
-
Precipitation: Pour the cooled reaction mixture into the ether-HCl solution with stirring. The hydrochloride salt of the piperidinone will precipitate as a solid.
-
Causality Explained: Isolating the product as a hydrochloride salt is a common and effective purification strategy. The salt is often a well-defined, crystalline solid that is less soluble in organic solvents than the free base, facilitating its separation from unreacted starting materials and soluble byproducts.[8]
-
-
Filtration and Washing: Collect the precipitated hydrochloride salt by vacuum filtration using a Buchner funnel. Wash the solid with a cold 1:1 mixture of ethanol and diethyl ether to remove impurities.
-
Liberation of the Free Base: Transfer the filtered hydrochloride salt to a beaker and disperse it in a minimal amount of acetone. Add concentrated ammonium hydroxide dropwise with stirring until the solid dissolves completely, indicating the formation of the free piperidinone base.
-
Trustworthiness Check: A clear solution indicates complete neutralization of the hydrochloride salt. If the solution remains cloudy, add more ammonia dropwise.
-
-
Final Precipitation and Purification: Pour the resulting clear solution into a larger volume of cold water (approx. 400-500 mL). The free 2,6-diarylpiperidin-4-one will precipitate as a solid. Collect the product by vacuum filtration, wash with water, and allow it to air dry.
-
Recrystallization: For higher purity, recrystallize the crude product from ethanol. The purity can be confirmed by melting point determination and spectroscopic methods.
4.3. Characterization The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, and compared against literature data.[7][8] The piperidone ring is expected to adopt a stable chair conformation with the bulky aryl groups in equatorial positions to minimize steric hindrance.[4][8]
Data Presentation: Representative Syntheses
The Mannich condensation is versatile, allowing for a wide range of substituents on the aryl rings. The table below summarizes representative examples based on literature findings.
| Entry | Ketone | Aldehyde | Product | Typical Yield | Reference |
| 1 | Acetone | Benzaldehyde | 2,6-Diphenylpiperidin-4-one | Good-Excellent | [8] |
| 2 | Ethyl methyl ketone | p-Chlorobenzaldehyde | 2-(p-Chlorophenyl)-6-(p-chlorophenyl)-3-methylpiperidin-4-one | Good | [1][7] |
| 3 | Acetone | p-Methoxybenzaldehyde | 2,6-Bis(p-methoxyphenyl)piperidin-4-one | Moderate-Good | N/A |
| 4 | 3-Chloro-2-butanone | p-Fluorobenzaldehyde | 2,6-Bis(p-fluorophenyl)-3-chloro-3-methylpiperidin-4-one | Good | [2] |
Conclusion
The one-pot Mannich condensation is a time-honored, yet highly relevant, strategy for the synthesis of 2,6-diarylpiperidin-4-ones. Its operational simplicity, use of inexpensive starting materials, and amenability to structural diversification make it an indispensable tool for medicinal chemists. By understanding the underlying mechanism and paying close attention to key experimental parameters—such as stoichiometry and the work-up procedure—researchers can reliably and efficiently access this valuable class of bioactive heterocyclic compounds for further investigation in drug discovery programs.
References
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2017). ResearchGate. Available at: [Link]
-
Aridoss, G., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Aridoss, G., et al. (2007). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Archives of Pharmacal Research. Available at: [Link]
-
Synthesis of 2,6-diaryl-4-piperidones and... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Available at: [Link]
-
Gunasekaran, S. & Meenakshisundaram, S.P. (2005). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Available at: [Link]
-
Srikanth, R., Sivarajan, A., & Sivakumar, B. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 2,6-Diarylpiperidin-4-one Derivatives. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Dimmock, J.R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.net [ijpbs.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Piperidin-4-one Derivatives
Introduction: The Central Role of Piperidin-4-ones in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Among its derivatives, the piperidin-4-one core is a particularly versatile intermediate, providing a strategic linchpin for the synthesis of complex molecular architectures with diverse pharmacological activities, including anticancer and antiviral properties.[1] The development of efficient and stereoselective methods to access these valuable building blocks is therefore a critical endeavor for researchers, scientists, and drug development professionals. This application note provides a detailed protocol and technical guide for the rhodium-catalyzed synthesis of piperidin-4-one derivatives, a powerful and increasingly utilized strategy in modern organic synthesis.[2] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, present a comprehensive look at the substrate scope, and provide a practical troubleshooting guide to navigate potential challenges.
Mechanistic Insights: The Rhodium-Catalyzed Intramolecular Hydroacylation Cascade
The rhodium-catalyzed synthesis of piperidin-4-ones can be achieved through various strategies, including the intramolecular hydroacylation of unsaturated amino-aldehydes or ketones.[3][4] This atom-economical process involves the intramolecular addition of an aldehyde C-H bond across an alkene, orchestrated by a rhodium(I) catalyst. The generally accepted mechanism for this transformation is depicted below and involves a series of key steps.[5][6]
The catalytic cycle is initiated by the oxidative addition of the aldehyde C-H bond to the low-valent rhodium(I) complex, forming a rhodium(III)-hydride intermediate. This is followed by coordination of the pendant alkene to the rhodium center. The subsequent migratory insertion of the alkene into the rhodium-hydride bond is often the rate-determining and stereochemistry-defining step, leading to the formation of a six-membered rhodacycle. Finally, reductive elimination of the C-C bond regenerates the rhodium(I) catalyst and releases the piperidin-4-one product.
Figure 1: Catalytic cycle for rhodium-catalyzed intramolecular hydroacylation.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative example for the synthesis of an N-substituted piperidin-4-one via rhodium-catalyzed intramolecular hydroacylation. Researchers should optimize conditions for their specific substrate.
Materials and Reagents:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Ligand: A suitable phosphine ligand (e.g., BINAP, Josiphos)
-
Substrate: N-protected amino-alkene-aldehyde
-
Solvent: Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Inert gas: Argon or Nitrogen
-
Standard laboratory glassware, syringes, and magnetic stir bars
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 3.0 mol%) in the anhydrous, degassed solvent (e.g., dioxane).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The color of the solution may change during this time.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the N-protected amino-alkene-aldehyde substrate (1.0 equiv) in the anhydrous, degassed solvent.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the flask containing the substrate.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidin-4-one derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
For chiral products, determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
-
Substrate Scope and Versatility
A key advantage of rhodium catalysis is its broad substrate tolerance, allowing for the synthesis of a wide range of piperidin-4-one derivatives with varying substitution patterns. The following table summarizes the scope of a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition to form polysubstituted piperidine scaffolds, which can be further elaborated to piperidin-4-ones.[7]
| Entry | Alkyne Substituent (R) | Yield (%)[7] | ee (%)[7] |
| 1 | Phenyl | 77 | 94 |
| 2 | 4-Methoxyphenyl | 85 | 95 |
| 3 | 4-Fluorophenyl | 72 | 94 |
| 4 | 4-Chlorophenyl | 78 | 94 |
| 5 | 4-(Trifluoromethyl)phenyl | 65 | 93 |
| 6 | 2-Methylphenyl | 75 | 95 |
| 7 | 3-Methoxyphenyl | 80 | 94 |
| 8 | Thiophen-2-yl | 68 | 92 |
| 9 | (E)-But-1-en-1-yl | 55 | 91 |
Table 1: Substrate scope for the rhodium-catalyzed asymmetric synthesis of piperidine precursors.[7]
Troubleshooting Guide: Navigating Common Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened or purified catalyst precursors and ligands. |
| Optimize the catalyst loading and ligand-to-metal ratio. | ||
| Insufficient reaction temperature or time | Increase the reaction temperature in increments and monitor for product formation. Extend the reaction time. | |
| Low Yield | Substrate decomposition | Lower the reaction temperature. Consider a different solvent. |
| Formation of side products (e.g., via decarbonylation) | Use a more electron-donating ligand to suppress decarbonylation.[8] | |
| Catalyst poisoning | Ensure the substrate and reagents are free of impurities that can coordinate to the rhodium center (e.g., sulfur-containing compounds).[9] | |
| Poor Regio- or Stereoselectivity | Inappropriate ligand | Screen a variety of chiral ligands to improve enantioselectivity. The bite angle and electronic properties of the ligand are crucial. |
| Reaction temperature is too high | Lowering the reaction temperature can often improve stereoselectivity. | |
| Difficulty in Purification | Co-elution of product with byproducts | Optimize the chromatographic conditions (e.g., different solvent system, different stationary phase). |
| Product instability on silica gel | Consider using a different purification method, such as crystallization or preparative HPLC. |
Conclusion and Future Outlook
Rhodium-catalyzed methodologies offer a powerful and versatile platform for the synthesis of piperidin-4-one derivatives, providing access to these medicinally important scaffolds with high efficiency and stereocontrol. The intramolecular hydroacylation reaction, in particular, stands out for its atom economy and operational simplicity. As the demand for novel therapeutic agents continues to grow, the development of even more robust and selective rhodium-based catalytic systems will undoubtedly play a pivotal role in accelerating the drug discovery process. Further research into expanding the substrate scope, developing more sustainable and recyclable catalyst systems, and applying these methods to the total synthesis of complex natural products will continue to be exciting areas of investigation.
References
-
Serpier, F., Flamme, B., Brayer, J.-L., Folléas, B., & Darses, S. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters, 17(7), 1720–1723. [Link]
-
Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368–5371. [Link]
-
Xu, X., Luo, H., Shen, J., Chen, J., Ye, J., Xu, Z.-F., & Li, C.-Y. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. [Link]
-
Tanaka, K., & Fu, G. C. (2004). Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones. Chemistry, 10(22), 5681–5688. [Link]
-
Shen, Z., & Dong, V. M. (2012). Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis. Journal of the American Chemical Society, 134(40), 16771-16779. [Link]
-
Aun, T. L., & Dong, V. M. (2012). Rhodium Catalyzed Hydroacylation. Presentation. [Link]
-
D'Souza, D. M., & Müller, T. J. (2010). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 10(7), 632–653. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Tanaka, K., & Fu, G. C. (2005). Rhodium-Catalyzed Intramolecular Hydroacylation of 4-Alkynals. Journal of Synthetic Organic Chemistry, Japan, 63(4), 351–358. [Link]
-
Grygorenko, O. O., & Zozulya, O. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6462. [Link]
-
Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(46), 1570–1571. [Link]
-
Wang, H., & Gekhman, D. (2012). Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon. ACS Catalysis, 2(10), 2039–2042. [Link]
-
Tanaka, K., & Fu, G. C. (2004). Rhodium-Catalyzed Intramolecular Hydroacylation of 5- and 6-Alkynals: Convenient Synthesis of α-Alkylidenecycloalkanones and Cycloalkenones. Chemistry – A European Journal, 10(22), 5681-5688. [Link]
-
Xu, X., Luo, H., Shen, J., Chen, J., Ye, J., Xu, Z.-F., & Li, C.-Y. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886-4891. [Link]
-
Shen, Z., & Dong, V. M. (2012). Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis. Journal of the American Chemical Society. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Shen, Z., & Dong, V. M. (2009). Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. Angewandte Chemie International Edition, 48(43), 8044–8047. [Link]
-
Coulter, M. M., & Dong, V. M. (2009). Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. Journal of the American Chemical Society, 131(3), 1077–1091. [Link]
-
White, P. B., & Rovis, T. (2021). Rh(III)-Catalyzed Alkene Anti Nucleoamidation to Access Diverse Heterocycles. Journal of the American Chemical Society, 143(43), 18037–18043. [Link]
-
de Vos, A. E. (2022). Development of a Rhodium-Catalyzed Hydroacylation and Quantitative Mass Spectrometry Methods for a Cancer Immunotherapy Co-Drug. eScholarship, University of California. [Link]
-
Wang, H., & Gekhman, D. (2014). Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides. Journal of the American Chemical Society, 136(26), 9414–9417. [Link]
-
White, P. B., & Rovis, T. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis, 12(14), 8331-8340. [Link]
-
You, G., Chang, Z.-X., Yan, J., Xia, C., Li, F.-R., & Li, H.-S. (2021). Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers, 8(1), 59-64. [Link]
-
Douglas, C. J., & Dong, V. M. (2014). Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes. Angewandte Chemie International Edition, 53(45), 12184–12187. [Link]
-
White, P. B., & Rovis, T. (2022). Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking. Journal of the American Chemical Society, 144(1), 135–140. [Link]
-
Mapp, A. K., & Heath, J. R. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry, 18, 268–277. [Link]
-
Serpier, F., Flamme, B., Brayer, J.-L., Folléas, B., & Darses, S. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Chemistry Portal. [Link]
-
D'Souza, D. M., & Müller, T. J. (2010). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 10(7), 632–653. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzyl-2-phenylpiperidin-4-one in Medicinal Chemistry
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional structure and basic nitrogen atom allow for precise vectoral presentation of substituents to engage with biological targets, while also offering a handle to fine-tune physicochemical properties like solubility and membrane permeability.[3][4] Within this vast chemical space, the 1-Benzyl-2-phenylpiperidin-4-one scaffold represents a particularly versatile and historically significant starting point for drug discovery. Its rigidified, disubstituted framework serves as a key intermediate for a diverse range of therapeutic agents, most notably in the fields of central nervous system (CNS) disorders and pain management.[5][6][7]
This guide provides an in-depth analysis of the this compound scaffold. We will elucidate its fundamental synthesis, explore its application in the development of various therapeutic classes, detail structure-activity relationships (SAR), and provide robust, field-proven protocols for its synthesis and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Value of the this compound Scaffold
The utility of this specific piperidinone lies in its combination of features:
-
Stereochemical Complexity: The presence of a stereocenter at the C2 position allows for the exploration of stereospecific interactions with chiral biological targets like receptors and enzymes.[8][9]
-
N-Benzyl Group: The benzyl group serves multiple roles. It acts as a common protecting group for the piperidine nitrogen but is also a key pharmacophoric element in many active compounds, providing crucial cation-π or π-π stacking interactions with target proteins.[3][4][10] Furthermore, it can be readily removed or replaced to modulate activity and properties.
-
C2-Phenyl Group: This aromatic substituent is critical for establishing interactions with hydrophobic pockets in target proteins and is a defining feature in many CNS-active agents derived from this scaffold.[9]
-
C4-Ketone: The ketone at the 4-position is not merely a structural placeholder; it is a versatile chemical handle for extensive derivatization. It can be transformed into amines, alcohols, oximes, hydrazones, or used as an anchor point for building more complex structures, such as spirocycles.[11][12] This functional group is the primary gateway to diverse chemical libraries.
Synthesis of the Core Scaffold
The construction of the this compound scaffold is typically achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy.[1] The most common and reliable method is a variation of the Mannich reaction.
Causality in Synthesis: The choice of a one-pot, four-component condensation is strategic. It avoids the lengthy isolation of intermediates, reduces solvent waste, and improves overall yield compared to classical multi-step approaches.[1] The reaction elegantly assembles the complex piperidine ring from simple, commercially available starting materials.
Fig. 1: Generalized One-Pot Synthesis Scheme for Piperid-4-ones.
Protocol 1: Synthesis of 1-Benzyl-2,6-diphenyl-piperidin-4-one
This protocol describes a representative one-pot synthesis of a symmetrically substituted piperid-4-one, a close analog of the title compound, illustrating the general principle.
Materials:
-
Benzaldehyde (2.0 equivalents)
-
Benzylamine (1.0 equivalent)
-
Acetone (1.0 equivalent)
-
Ethanol (anhydrous)
-
Hydrochloric Acid (catalytic)
-
Sodium Hydroxide solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (10 mL per 10 mmol of benzylamine).
-
Addition of Reagents: Add benzaldehyde (2.0 eq.), benzylamine (1.0 eq.), and acetone (1.0 eq.) to the ethanol.
-
Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the condensation reactions.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with a 10% NaOH solution until it is slightly basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) or by recrystallization from ethanol to yield the pure piperidinone.
Self-Validation: The protocol's success is validated by standard analytical techniques. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by mass spectrometry to verify the molecular weight.[11] Purity can be assessed by HPLC.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
The this compound scaffold is a launchpad for several classes of therapeutic agents. The ketone at C4 is the key diversification point.
Opioid Receptor Modulators
Historically, the most prominent application of this scaffold is in the synthesis of potent analgesics targeting the μ-opioid receptor (MOR).[7] The core structure is a precursor to the 4-anilinopiperidine class of opioids.
Transformation Pathway:
-
The C4-ketone is reductively aminated with aniline to form a 4-anilino-piperidine intermediate.
-
The resulting secondary amine is then acylated, typically with propionyl chloride or anhydride.
-
The N-benzyl and C2-phenyl groups contribute to the binding affinity and selectivity profile of the final molecule.[13]
Fig. 3: Structure-Activity Relationship (SAR) map showing key modification points and resulting biological activities.
Experimental Protocols: Biological Evaluation
Once novel derivatives are synthesized, they must be evaluated for biological activity. The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining a compound's affinity for a specific receptor (e.g., the μ-opioid receptor).
Protocol 2: In Vitro Receptor Binding Assay (μ-Opioid Receptor)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the μ-opioid receptor (MOR).
Principle: The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand (e.g., [³H]DAMGO) for binding to MOR in a preparation of cell membranes expressing the receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human MOR (hMOR). [14]* Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. Add 25 µL of test compound at various concentrations (serial dilutions) to appropriate wells. For total binding, add 25 µL of buffer/DMSO. For non-specific binding, add 25 µL of 10 µM Naloxone.
-
Radioligand Addition: Add 25 µL of [³H]DAMGO (at a final concentration near its Kₑ value, e.g., 1 nM) to all wells.
-
Membrane Addition: Add 125 µL of the hMOR membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [14]
Fig. 4: General experimental workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold is a proven and highly adaptable platform in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups provide medicinal chemists with a powerful tool for generating diverse chemical libraries. From potent opioid analgesics with potentially improved safety profiles to modulators of key CNS targets like dopamine and sigma receptors, its applications are broad and clinically relevant. The protocols and SAR insights provided herein serve as a comprehensive guide for researchers aiming to unlock the full potential of this privileged chemical starting point in the pursuit of novel therapeutics.
References
-
Shan, C., Xu, J., Cao, L., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available from: [Link].
- Keating, G. M., & Dhillon, S. (2012). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. CNS Drugs.
-
ResearchGate. Construction of highly functionalized piperidines by stepwise... Available from: [Link].
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link].
- Boc Sciences.
-
ResearchGate. Structure–activity relationship of piperidine derivatives with... (2023). Available from: [Link].
-
Or, Y. S., Clark, R. F., & Loo, J. A. (1999). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines. Journal of medicinal chemistry. Available from: [Link].
-
Edmonston, E. M., & Judd, A. S. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].
-
ChEMBL. New scaffolds in the development of mu opioid-receptor ligands. (2003). EMBL-EBI. Available from: [Link].
-
ResearchGate. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Available from: [Link].
-
O'Brien, P., & Childs, S. L. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available from: [Link].
-
Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available from: [Link].
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available from: [Link].
-
Sun, D., Scherman, M. S., Jones, V., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry. Available from: [Link].
-
National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Available from: [Link].
-
Vitale, P., & Scilimati, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link].
-
National Center for Biotechnology Information. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link].
-
Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available from: [Link].
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007). Available from: [Link].
-
Cao, X., Li, C., Zhang, M., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. Available from: [Link].
-
MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link].
-
Sarkandi, D. N., Firoozpour, L., Asadipour, A., et al. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Available from: [Link].
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link].
-
Sonesson, C., Waters, N., & Tedroff, J. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry. Available from: [Link].
-
National Center for Biotechnology Information. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Available from: [Link].
-
MDPI. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Available from: [Link].
-
National Institutes of Health. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Available from: [Link].
-
Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Available from: [Link].
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Available from: [Link].
-
Calderon, S. N., Rothman, R. B., & Porreca, F. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Document: New scaffolds in the development of mu opioid-receptor ligands. (CHEMBL1136435) - ChEMBL [ebi.ac.uk]
- 14. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 1-Benzyl-2-phenylpiperidin-4-one as a Potential Multi-Target Therapeutic for Alzheimer's Disease
Introduction: Alzheimer's Disease (AD) is a complex neurodegenerative disorder characterized by multiple interconnected pathologies, including the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, impaired cholinergic neurotransmission, and oxidative stress.[1][2] This multifactorial nature has led to a paradigm shift in drug discovery, moving from single-target agents to multi-target-directed ligands (MTDLs) that can modulate several disease pathways simultaneously.[1][3]
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, most notably as the core pharmacophore of the FDA-approved acetylcholinesterase (AChE) inhibitor, Donepezil.[4][5] Derivatives of this scaffold have been extensively explored for their potential to not only inhibit cholinesterases but also to interfere with Aβ aggregation, chelate metal ions, and exert neuroprotective effects.[6] This document provides a detailed guide for the investigation of 1-Benzyl-2-phenylpiperidin-4-one , a specific derivative of this class, as a novel candidate for AD research. While this specific molecule is not extensively characterized in existing literature, its structural components suggest a strong rationale for its evaluation. These protocols are designed to form a comprehensive screening cascade to assess its potential as a multi-target therapeutic for Alzheimer's Disease.
Part 1: Rationale and Proposed Screening Cascade
The rationale for investigating this compound is rooted in its structural similarity to known anti-Alzheimer's agents. The N-benzylpiperidine moiety is a well-established fragment for interacting with the catalytic anionic site of acetylcholinesterase (AChE).[5] The presence of a second phenyl group introduces additional lipophilicity and potential for π-π stacking interactions, which could be crucial for binding to other targets like the Aβ peptide or β-secretase (BACE-1).[3]
Therefore, a logical first step is to evaluate its activity against the primary targets of AD pathology. We propose a tiered screening cascade to efficiently characterize the compound's biological profile. This workflow prioritizes assays based on the highest probability of activity, beginning with cholinesterase inhibition and progressing to more complex cellular models of neurodegeneration.
Caption: Proposed screening cascade for this compound.
Part 2: Detailed Experimental Protocols
These protocols are designed as self-validating systems, including necessary controls to ensure data integrity and reproducibility. Researchers should adapt concentrations and incubation times based on preliminary results.
Protocol 2.1: Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: The N-benzylpiperidine moiety is the key pharmacophore of the AChE inhibitor Donepezil.[7] Therefore, assessing the compound's ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary and most critical screen.
Materials:
-
Human recombinant AChE and human serum BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
This compound (test compound) dissolved in DMSO
-
96-well microplate and plate reader (412 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
Prepare serial dilutions of the test compound and Donepezil in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (or Donepezil for positive control, or buffer with DMSO for negative control).
-
Add 20 µL of AChE or BChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction (V) is determined from the slope of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2.2: Amyloid-Beta (Aβ₄₂) Aggregation Inhibition Assay (Thioflavin T)
Rationale: The accumulation of Aβ plaques is a central pathological hallmark of AD.[8] This assay determines if the test compound can interfere with the fibrillization of Aβ₄₂ peptides, a key process in plaque formation. The dye Thioflavin T (ThT) binds to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence.[9]
Materials:
-
Synthetic human Aβ₄₂ peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
Known Aβ aggregation inhibitor (e.g., Tannic Acid) as a positive control[9]
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer (Excitation: ~450 nm, Emission: ~485 nm)
Step-by-Step Methodology:
-
Aβ₄₂ Monomer Preparation:
-
Dissolve Aβ₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac to create a thin peptide film. Store aliquots at -80°C.
-
Prior to use, dissolve a peptide film aliquot in DMSO to create a 5 mM stock solution of monomeric Aβ₄₂.[10]
-
-
Aggregation Assay:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In each well, add the test compound dilution (or control).
-
Dilute the 5 mM Aβ₄₂ stock solution into each well to a final concentration of 10-20 µM. The final volume should be 100 µL.
-
Seal the plate and incubate at 37°C with continuous gentle shaking for 24-48 hours.[9]
-
-
ThT Measurement:
-
After incubation, add 100 µL of a 5 µM ThT solution in Glycine-NaOH buffer to each well.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing only the buffer and ThT.
-
Calculate the percentage of aggregation inhibition: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the log of the compound concentration.
-
Protocol 2.3: Cell-Based Tau Phosphorylation Assay
Rationale: Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another key AD pathology.[11] This assay uses a cellular model to assess whether the test compound can reduce tau phosphorylation, indicating potential activity against tau-related pathology.
Materials:
-
U2OS cell line stably expressing a mutant form of human Tau fused to a fluorescent protein (e.g., Tau-tGFP).[12]
-
Cell culture medium (e.g., DMEM) with supplements
-
Known kinase inhibitor (e.g., LiCl) as a positive control[12]
-
Primary antibodies against phosphorylated Tau (e.g., AT8 for pSer202/pThr205) and total Tau
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate the Tau-expressing U2OS cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-phospho-Tau antibody overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the phospho-Tau signal within each cell, normalized to either the cell count (DAPI) or total Tau signal (if co-staining).
-
-
Data Analysis:
-
Calculate the percentage reduction in phospho-Tau signal relative to the vehicle-treated control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scantox.com [scantox.com]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. innoprot.com [innoprot.com]
Evaluating the Antimitotic Activity of N-benzyl piperidin-4-one: A Multi-Assay Experimental Framework
An Application Note for Drug Discovery & Development Professionals
Abstract: The disruption of mitosis is a clinically validated and highly effective strategy in cancer chemotherapy. Antimitotic agents, which interfere with the function of the mitotic spindle, lead to cell cycle arrest and subsequent apoptotic cell death. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1][2][3][4] This application note provides a comprehensive, multi-tiered experimental guide for researchers to rigorously evaluate the antimitotic potential of novel N-benzyl piperidin-4-one derivatives. The workflow is designed to progress from broad cytotoxic screening to specific mechanistic validation, confirming cell cycle arrest, direct target engagement with tubulin, and characteristic morphological effects on the mitotic spindle.
Introduction: The Rationale for Targeting Mitosis with Piperidin-4-ones
Mitosis is a complex and tightly regulated process ensuring the faithful segregation of chromosomes into two daughter cells. The microtubule-based mitotic spindle is the central machinery of this process, making it a prime target for anticancer drug development.[5] Compounds that either destabilize (e.g., Vinca alkaloids) or hyper-stabilize (e.g., taxanes) microtubule dynamics can trigger the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.
N-benzyl piperidin-4-one and its derivatives represent a class of compounds with significant therapeutic potential, having been investigated for a range of biological activities, including anticancer effects.[6][7][8] Their synthetic tractability allows for the systematic exploration of structure-activity relationships. This guide outlines a robust workflow to identify and characterize the antimitotic activity of these promising compounds.
Integrated Experimental Workflow
A successful investigation into a novel compound's mechanism of action requires a logical, tiered approach. We propose a four-stage workflow that moves from general cellular effects to specific molecular and morphological validation. This strategy ensures that resources are focused on compounds that show genuine promise as specific antimitotic agents, rather than non-specific cytotoxic molecules.
Caption: Tiered workflow for antimitotic compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT)
Principle: The initial step is to determine the compound's general cytotoxicity and establish a working concentration range. The MTT assay is a reliable colorimetric method that measures cell viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified.[9][10][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Materials:
-
Cell Lines: HeLa (cervical cancer) or MCF-7 (breast cancer) are common choices.
-
Compound: N-benzyl piperidin-4-one derivative, dissolved in DMSO to create a 10 mM stock.
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO (for solubilization), complete culture medium, PBS.
-
Equipment: 96-well plates, multichannel pipette, CO2 incubator, microplate reader (570 nm).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-benzyl piperidin-4-one derivative (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| N-benzyl piperidin-4-one (Example) | HeLa | 48 | 5.2 |
| Paclitaxel (Positive Control) | HeLa | 48 | 0.01 |
| Vehicle (DMSO) | HeLa | 48 | > 100 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: If a compound is cytotoxic, the next step is to determine if it acts by arresting the cell cycle. Antimitotic agents typically cause cells to accumulate in the G2 or M phase. Flow cytometry can quantify this effect by measuring the DNA content of individual cells.[13] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), allowing for their distinct quantification.[14][15]
Caption: Cell cycle progression and the point of mitotic arrest.
Materials:
-
Cell Lines & Compound: As above.
-
Reagents: PBS, Trypsin-EDTA, ice-cold 70% ethanol, PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14]
-
Controls: Nocodazole (a known mitotic arrest agent) as a positive control.
-
Equipment: 6-well plates, flow cytometer.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the N-benzyl piperidin-4-one derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvesting: Collect both floating and adherent cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, and finally detach the adherent cells with Trypsin-EDTA. Combine all cells.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[14]
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis & Presentation: Use cell cycle analysis software to generate DNA content histograms. Gate the populations corresponding to G0/G1, S, and G2/M phases and quantify the percentage of cells in each. A significant increase in the G2/M population indicates mitotic arrest.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55 | 30 | 15 |
| N-benzyl piperidin-4-one (1x IC50) | 10 | 15 | 75 |
| Nocodazole (100 nM) | 8 | 12 | 80 |
Protocol 3: In Vitro Tubulin Polymerization Assay
Principle: This cell-free assay directly determines if the compound interacts with tubulin, the protein subunit of microtubules. The assembly of purified tubulin into microtubules is initiated by GTP and warming to 37°C. This polymerization can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[16] Inhibitors will prevent this increase, while stabilizers will enhance it.
Caption: Principle of the fluorescence-based tubulin polymerization assay.
Materials:
-
Reagents: Purified tubulin (>99%, e.g., from porcine brain), GTP stock solution, General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), fluorescent reporter dye, glycerol.[16][17]
-
Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer).
-
Equipment: Black 96-well plates, fluorescence microplate reader with temperature control (37°C).
Step-by-Step Protocol:
-
Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[16]
-
Compound Addition: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.
-
Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in the reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
Data Analysis & Presentation: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate) of polymerization and the final fluorescence intensity. Determine the IC50 of inhibition by plotting the Vmax or final signal against the log of the compound concentration.
| Compound | Effect | IC50 (µM) |
| N-benzyl piperidin-4-one (Example) | Inhibition | 8.9 |
| Nocodazole (Positive Control) | Inhibition | 2.5 |
| Paclitaxel (Positive Control) | Enhancement | N/A |
Protocol 4: Immunofluorescence Microscopy of the Mitotic Spindle
Principle: The final validation step is to visualize the compound's effect on the microtubule cytoskeleton in intact cells. Using indirect immunofluorescence, an antibody against α-tubulin is used to stain the microtubule network.[18] This allows for the direct observation of mitotic spindle abnormalities, providing definitive morphological evidence of the compound's antimitotic action.
Materials:
-
Cell Lines & Compound: As above.
-
Reagents: Glass coverslips, paraformaldehyde (PFA) or ice-cold methanol for fixation, Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.
-
Antibodies: Primary antibody (e.g., mouse anti-α-tubulin), fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).
-
Stains: DAPI (4',6-diamidino-2-phenylindole) to stain DNA/chromosomes.
-
Equipment: Fluorescence microscope with appropriate filters.
Step-by-Step Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere.
-
Treatment: Treat cells with the compound (e.g., at 1x IC50) for a period shorter than the full cell cycle (e.g., 16-18 hours) to capture cells arrested in mitosis.
-
Fixation & Permeabilization: Wash cells with PBS. Fix with either 4% PFA for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes, OR fix and permeabilize simultaneously with ice-cold methanol for 10 minutes at -20°C.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature. Wash three times with PBS.
-
Secondary Antibody & DAPI: Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.
-
Mounting: Wash three times with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the tubulin network (green) and chromosomes (blue).
Data Interpretation:
-
Vehicle Control: Cells in mitosis should display a normal, well-organized bipolar spindle with chromosomes aligned at the metaphase plate.
-
Microtubule Destabilizer (e.g., Nocodazole, potential effect of the test compound): Mitotic cells will lack a defined spindle. Tubulin staining will be diffuse, and chromosomes will be condensed but scattered.[19]
-
Microtubule Stabilizer (e.g., Paclitaxel): Mitotic cells will often show abnormal spindles, such as multipolar spindles or dense bundles of microtubules throughout the cell.[19]
Conclusion and Data Synthesis
By integrating the results from this four-tiered approach, a researcher can build a comprehensive profile of a novel N-benzyl piperidin-4-one derivative. A compound that demonstrates potent cytotoxicity (MTT assay), induces a robust G2/M cell cycle arrest (flow cytometry), directly inhibits tubulin polymerization in a cell-free system, and causes characteristic mitotic spindle disruption (immunofluorescence) can be confidently classified as a true antimitotic agent. This systematic validation provides the strong mechanistic foundation required for further preclinical development.
References
-
Roberge, M., et al. (2000). Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, eleutherobin, and paclitaxel in natural extracts. Cancer Research, 60(18), 5052-5058. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. (Note: While not directly cited, this is a foundational paper for cell-based antimitotic screening). URL provided for a similar concept: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]
-
Jack, R. W., et al. (2000). Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in Natural Extracts. Cancer Research. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Jaspersen, S. L., & Giddings, T. H., Jr. (2017). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. Methods in molecular biology, 1505, 15–26. [Link]
-
Zhang, X., et al. (2014). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in molecular biology, 1172, 227–234. [Link]
-
Chan, E. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and drug development technologies, 13(5), 297–307. [Link]
-
P-A. G. D. C. D. G. (2020). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioengineering and Biotechnology. [Link]
-
Buđa, R., & Tolić, I. M. (2021). Expansion microscopy of the mitotic spindle. Methods in molecular biology, 2329, 249–260. [Link]
-
Chinnasamy, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]
-
Al-Hussain, S. A., & El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31227–31252. [Link]
-
ResearchGate. (2025). Piperidin-4-one: The Potential Pharmacophore. [Link]
-
Henty-Ridilla, J. L., & Goode, B. L. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(24), e2061. [Link]
-
American Chemical Society. (2021). Target identification studies of novel antimitotic agents. ACS Fall 2021. [Link]
-
Springer Nature Experiments. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections. Springer Nature. [Link]
-
Paull, K. D., et al. (1992). Identification of novel antimitotic agents acting at the tubulin level by computer-assisted evaluation of differential cytotoxicity data. Cancer chemotherapy and pharmacology, 31(2), 117–128. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). View of Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
-
Sameem, B., et al. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 27(22), 7935. [Link]
-
Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cancer medicine, 7(10), 5077–5092. [Link]
-
Manivel, P., et al. (2025). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]
-
ResearchGate. (n.d.). Indirect immunofluorescence staining of mitotic spindle abnormalities. [Link]
-
Connolly, J. A., et al. (1977). Immunofluorescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein. Proceedings of the National Academy of Sciences of the United States of America, 74(6), 2437–2440. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 861545. [Link]
-
Rathod, P. D., et al. (2012). Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance. Journal of medicinal chemistry, 55(21), 9357–9373. [Link]
- Google Patents. (2023).
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). ANTIMITOTIC AND ANTIPROLIFERATIVE ACTIVITYOF LEAVES OF CAESALPINIA PULCHERRIMA. [Link]
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone
Introduction: The Central Role of 4-Arylpiperidines in Modern Drug Discovery
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including analgesics, antipsychotics, and antihistamines. Its rigid, three-dimensional structure allows for precise orientation of the aryl substituent and the basic nitrogen atom, facilitating specific interactions with biological targets. 1-Benzyl-4-piperidone is a commercially available and versatile starting material for accessing this important class of molecules. The benzyl group serves as a robust protecting group for the piperidine nitrogen, which can be readily removed at a later stage if required.
This document provides a detailed guide for researchers and drug development professionals on the principal synthetic strategies for converting 1-benzyl-4-piperidone into a diverse range of 4-arylpiperidines. We will explore two primary, field-proven methodologies: the classic Grignard reaction pathway and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. For each method, we will delve into the underlying chemical principles, provide step-by-step, self-validating protocols, and discuss key experimental considerations to ensure successful execution and high-quality results.
Section 1: A Strategic Overview of Synthetic Pathways
The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone can be broadly categorized into two main strategies. The choice of strategy often depends on the availability of starting materials, desired functional group tolerance, and scalability.
-
Organometallic Addition and Elimination/Reduction: This classic three-step sequence involves the nucleophilic addition of an aryl organometallic reagent (typically a Grignard reagent) to the ketone, followed by dehydration of the resultant tertiary alcohol, and finally, reduction of the tetrahydropyridine intermediate. This pathway is robust, cost-effective, and highly reliable for a wide range of aryl groups.
-
Cross-Coupling via an Enol Intermediate: This modern approach transforms the ketone into an electrophilic enol derivative, such as a vinyl triflate. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with an arylboronic acid. This method offers excellent functional group tolerance and milder reaction conditions compared to the Grignard pathway.
Section 2: Method 1 - The Grignard Reaction Pathway
Principle and Rationale
This three-step sequence is a cornerstone of organic synthesis for its reliability.
-
Step 1: Grignard Addition. An arylmagnesium halide (Grignard reagent) acts as a powerful carbon nucleophile, attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.[1] This reaction forms a new carbon-carbon bond and generates a tertiary alcohol intermediate. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[1][2] Low temperatures (e.g., -78 °C to 0 °C) are often employed during the addition to minimize side reactions, such as enolization of the piperidone or reduction of the ketone.[3]
-
Step 2: Dehydration. The resulting 4-aryl-4-hydroxypiperidine is dehydrated using a strong acid (e.g., HCl, H₂SO₄) to form a thermodynamically stable tetrahydropyridine. This elimination reaction proceeds via a carbocation intermediate at the C4 position, which is stabilized by the adjacent aryl group.
-
Step 3: Reduction. The double bond of the tetrahydropyridine intermediate is reduced to yield the final saturated 4-arylpiperidine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method, providing the desired product cleanly and in high yield.[4]
Detailed Experimental Protocol
Step 2.1: Synthesis of 1-Benzyl-4-phenyl-4-hydroxypiperidine via Grignard Reaction
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3] Add a portion of anhydrous tetrahydrofuran (THF) via syringe. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If it doesn't start, gentle heating may be required. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.[3]
-
Addition to Piperidone: In a separate flame-dried flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-phenyl-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 2.2: Dehydration to 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
-
Dissolve the crude 1-benzyl-4-phenyl-4-hydroxypiperidine from the previous step in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the pure tetrahydropyridine.
Step 2.3: Reduction to 1-Benzyl-4-phenylpiperidine
-
Dissolve the purified 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas for small-scale reactions or a Parr hydrogenator apparatus (50-60 psi) for larger scales.[5]
-
Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 12-24 hours).
-
Caution: Pd/C is flammable. Do not allow the catalyst to dry in the air.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the final product, 1-benzyl-4-phenylpiperidine, which can be further purified by recrystallization or chromatography if necessary.
| Troubleshooting the Grignard Pathway | |
| Issue | Potential Cause & Solution |
| Grignard reaction fails to initiate. | Cause: Inactive magnesium surface due to an oxide layer; presence of moisture.[3] Solution: Activate Mg with iodine, 1,2-dibromoethane, or by crushing. Ensure all glassware and solvents are rigorously dried. |
| Low yield of tertiary alcohol. | Cause: Incomplete Grignard formation; side reactions like enolization or reduction.[3] Solution: Titrate the Grignard reagent before use. Perform the addition at a lower temperature (-78 °C) to favor nucleophilic addition over deprotonation. |
| Incomplete reduction in the final step. | Cause: Inactive catalyst; insufficient hydrogen pressure. Solution: Use fresh Pd/C catalyst. Ensure the reaction is stirred vigorously to facilitate mass transfer. Increase hydrogen pressure if using a suitable apparatus. |
Section 3: Method 2 - The Suzuki-Miyaura Cross-Coupling Pathway
Principle and Rationale
This elegant, palladium-catalyzed method provides access to 4-aryl-tetrahydropyridines, which can then be reduced as described in Step 2.3.
-
Step 1: Vinyl Triflate Formation. 1-Benzyl-4-piperidone is converted into a reactive enol triflate. The ketone is first deprotonated with a strong, non-nucleophilic base (e.g., LDA or KHMDS) to form the enolate, which is then "trapped" by an electrophilic triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). This creates a C=C double bond with a triflate group, which is an excellent leaving group for palladium-catalyzed reactions.
-
Step 2: Suzuki-Miyaura Coupling. The vinyl triflate undergoes a cross-coupling reaction with an arylboronic acid. The reaction is catalyzed by a palladium(0) species and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step.[6] This method is renowned for its mild conditions and tolerance of a wide array of functional groups on the arylboronic acid partner.[7][8]
Detailed Experimental Protocol
Step 3.1: Synthesis of 1-Benzyl-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine
-
Apparatus Setup: Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and an argon/nitrogen inlet.
-
Enolate Formation: Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Triflate Trapping: In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (1.15 eq.) in anhydrous THF. Add this solution to the enolate mixture at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure vinyl triflate.
Step 3.2: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: To a flask, add the vinyl triflate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%), and a base such as potassium carbonate (3.0 eq.).[8]
-
Evacuate and backfill the flask with argon or nitrogen several times.
-
Add a degassed solvent, such as dioxane or a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 1-benzyl-4-aryl-1,2,3,6-tetrahydropyridine.
-
Final Reduction: This product can then be reduced to the final 1-benzyl-4-arylpiperidine following the protocol in Step 2.3 .
Section 4: Product Characterization
The identity and purity of the final 1-benzyl-4-arylpiperidine products should be confirmed using standard analytical techniques.
| Characterization Data for 1-Benzyl-4-phenylpiperidine | |
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), and a series of multiplets for the aliphatic piperidine protons (~1.8-3.1 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon (~63 ppm), and the distinct aliphatic carbons of the piperidine ring. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. |
| IR Spectroscopy | C-H stretching bands (aromatic and aliphatic), and characteristic aromatic C=C stretching bands. Absence of C=O (~1715 cm⁻¹) and O-H (~3400 cm⁻¹) stretches from starting material and intermediates. |
Section 5: Safety and Handling Considerations
-
Anhydrous Conditions: Both Grignard and enolate formation reactions are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. Operations should be conducted under an inert atmosphere.
-
Grignard Reagents: Arylmagnesium halides are highly reactive and basic. They can react vigorously with water and protic solvents. Handle with care in a well-ventilated fume hood.
-
Pyrophoric Reagents: Palladium on carbon (when dry) and some strong bases like LDA can be pyrophoric. Handle with appropriate care and quenching procedures.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform catalytic hydrogenations in a well-ventilated area, away from ignition sources, and behind a safety shield.
References
-
Wu, G., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8. Available at: [Link]
-
Wu, G., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Available at: [Link]
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones: A New Route to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182. Available at: [Link]
-
University of Missouri – Kansas City. (2007). Grignard Reaction. Available at: [Link]
-
Cacchi, S., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(23), 9459–9468. Available at: [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Lin, C. I., et al. (2000). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid and Its Derivatives. Synthetic Communications, 30(1), 175-184. Available at: [Link]
-
HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Vol. 101, No. 2. Available at: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Mastering the Solid State: A Guide to the Crystallization of Piperidin-4-one Derivatives
Introduction: The Critical Role of Crystallization in Piperidin-4-one Drug Development
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1] The journey from a synthesized crude product to a stable, pure, and effective active pharmaceutical ingredient (API) is critically dependent on the ability to control its solid-state properties. Crystallization is the most powerful technique in the chemist's arsenal for purification and for obtaining a solid form with the desired physical and chemical characteristics.[2]
This guide provides an in-depth exploration of the techniques for the crystallization of piperidin-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles to empower rational decision-making in the laboratory. We will delve into the nuances of solvent selection, the execution of various crystallization methods, and the critical challenge of polymorphism control.
Application Notes: The Science Behind Crystal Formation
Successful crystallization is a blend of art and science, grounded in the principles of solubility, supersaturation, nucleation, and crystal growth. For piperidin-4-one derivatives, the presence of a polar ketone group and a basic nitrogen atom dictates their solubility behavior, making them generally amenable to crystallization from polar organic solvents.
Solvent Selection: The Foundation of a Robust Crystallization Process
The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent for piperidin-4-one derivatives should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.
The principle of "like dissolves like" is a good starting point.[4] Given the polar nature of the piperidin-4-one core, polar solvents are often effective. However, the substituents on the piperidine ring and the nitrogen atom can significantly alter the overall polarity of the molecule, necessitating a systematic screening of solvents.
Key Considerations for Solvent Selection:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[5]
-
Impurity Profile: The solvent should either be a very good solvent or a very poor solvent for the impurities. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.[3]
-
Solvent-Solute Interaction: The solvent should not react with the piperidin-4-one derivative.
-
Volatility: A relatively low boiling point (less than 100 °C) is desirable for easy removal from the crystals during drying.[5]
-
Safety and Environmental Impact: Less toxic and environmentally benign solvents should be prioritized.
A common and effective approach is the use of mixed solvent systems.[6] A "good" solvent in which the piperidin-4-one derivative is highly soluble is paired with a miscible "anti-solvent" in which it is poorly soluble. This allows for fine-tuning of the supersaturation level.
Table 1: Common Solvents and Solvent Systems for Piperidin-4-one Derivatives
| Solvent/System | Rationale for Use | Typical Derivatives |
| Ethanol | Good general-purpose polar solvent with a favorable boiling point.[7] | 2,6-diarylpiperidin-4-ones |
| Methanol | Similar to ethanol, but more polar and volatile.[7] | N-substituted piperidin-4-ones |
| Dichloromethane/Methanol | A moderately polar mixture that can dissolve a range of derivatives. | Complex piperidin-4-one derivatives |
| Ethanol/Ethyl Acetate | A mixture of a polar and a moderately polar solvent, good for fine-tuning solubility.[7] | 2,6-diaryl-3-substituted piperidin-4-ones |
| Benzene/Petroleum Ether | A non-polar/polar aprotic mixture for less polar derivatives.[7] | N-acyl-piperidin-4-ones |
The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice.[8] Different polymorphs can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, making polymorphism a critical consideration in pharmaceutical development.[9] The thermodynamically most stable crystal form is generally preferred for development to minimize the risk of phase transformations during storage.[10]
Factors Influencing Polymorphism in Piperidin-4-one Derivatives:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form nucleates and grows.
-
Temperature: Different polymorphs can be stable at different temperatures.
-
Cooling Rate: Rapid cooling often favors the formation of metastable polymorphs, while slow cooling allows for the formation of the more stable form.[11]
-
Supersaturation: The level of supersaturation can dictate which polymorph nucleates first.
-
Additives: The presence of impurities or specifically added structural analogs can inhibit or promote the growth of certain polymorphs.[12]
A thorough polymorphic screen is essential during drug development to identify all possible crystalline forms and to establish a robust crystallization process that consistently produces the desired polymorph.[12]
Protocols for the Crystallization of Piperidin-4-one Derivatives
The following protocols provide detailed, step-by-step methodologies for common crystallization techniques. The specific parameters should be optimized for each piperidin-4-one derivative.
Protocol 1: Slow Evaporation Crystallization
This is often the simplest method for obtaining high-quality single crystals for X-ray diffraction.[13]
Workflow for Slow Evaporation Crystallization
Caption: Workflow for slow evaporation crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the piperidin-4-one derivative (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., ethanol, 1-2 mL) at room temperature. The solution should be close to saturation.
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter to remove any dust or insoluble impurities.
-
Crystallization Vessel: Transfer the clear filtrate to a clean, small vial or test tube.
-
Evaporation Control: Cover the opening of the vial with parafilm and poke a few small holes with a needle. The number and size of the holes will control the rate of evaporation. A slower rate generally yields better crystals.[14]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a desiccator.
Protocol 2: Cooling Crystallization
This is a widely used method for bulk purification and is based on the principle that the solubility of the compound decreases as the temperature is lowered.[15]
Workflow for Cooling Crystallization
Caption: Workflow for cooling crystallization.
Step-by-Step Methodology:
-
Dissolution: In a flask, add a minimal amount of a suitable solvent to the crude piperidin-4-one derivative. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a small amount of additional solvent if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.
-
Crystallization Induction: If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the desired compound.
-
Further Cooling: Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Table 2: Example Parameters for Cooling Crystallization of a Piperidin-4-one Derivative
| Parameter | Value | Rationale |
| Compound | 1-benzyl-2,6-diphenylpiperidin-4-one | A representative piperidin-4-one derivative. |
| Solvent | 95% Ethanol | A common and effective solvent for this class of compounds. |
| Dissolution Temperature | ~78 °C (Boiling) | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Profile | Slow cooling to 20-25 °C, then 0-5 °C | Slow cooling promotes the formation of larger, purer crystals. |
| Seeding | Optional, with 1-2 mg of pure compound | To control polymorphism and induce crystallization. |
Protocol 3: Anti-Solvent Crystallization
This technique is useful for compounds that are highly soluble in a particular solvent at room temperature. Supersaturation is induced by the addition of a second solvent (the anti-solvent) in which the compound is insoluble.[16]
Workflow for Anti-Solvent Crystallization
Caption: Workflow for anti-solvent crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the piperidin-4-one derivative in a minimum amount of a "good" solvent (e.g., dichloromethane).
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane) to the stirred solution. The rate of addition is a critical parameter; slow addition is generally preferred.[17]
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates that the point of saturation has been exceeded.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed. Crystals should form over time.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a solvent mixture that is rich in the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 4: Vapor Diffusion Crystallization
This method is excellent for growing high-quality single crystals from very small amounts of material.[18]
Workflow for Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization.
Step-by-Step Methodology:
-
Prepare the Inner Vial: Dissolve the piperidin-4-one derivative in a small amount of a relatively non-volatile "good" solvent (e.g., toluene) in a small, open vial.
-
Prepare the Outer Chamber: Place this small vial inside a larger vial or jar that contains a layer of a more volatile "anti-solvent" (e.g., pentane).
-
Seal and Incubate: Seal the outer container tightly and leave it in a vibration-free environment.
-
Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and leading to the formation of crystals. This process can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Conclusion: A Pathway to Crystalline Perfection
The crystallization of piperidin-4-one derivatives is a critical step in their development as pharmaceutical agents. A systematic and well-informed approach to crystallization, grounded in an understanding of the underlying scientific principles, is essential for obtaining pure, stable, and effective APIs. By carefully selecting solvents and controlling the parameters of the chosen crystallization method, researchers can navigate the complexities of the solid state and achieve the desired crystalline form. The protocols and application notes provided in this guide serve as a comprehensive resource to aid in this endeavor, ultimately contributing to the successful development of new and improved medicines.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Romero, A. H., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
University of Washington. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Mettler-Toledo. (2024, October 21). What is Cooling Crystallization? [Video]. YouTube. Retrieved from [Link]
- Fromm, K. M. (n.d.).
- Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2246-2263.
- Ter-Avetisyan, T. A., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Pharmaceutics, 16(9), 1234.
-
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts. Retrieved from [Link]
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]
- Zhang, C., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
- International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
-
Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. In Chemistry LibreTexts. Retrieved from [Link]
- Lee, A. Y. (2005). Controlling crystal polymorphism: from stability prediction to crystallization process design.
- Acevedo, D., et al. (2005). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI 2005 Conference Proceedings.
- Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 193-200.
- Asian Journal of Chemistry. (2020). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry, 32(2), 435-438.
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
- Ulrich, J., & Jones, M. (2004). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. Chemical Engineering & Technology, 27(9), 942-948.
- International Journal of Chemical Engineering and Applications. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Singh, R., & Pate, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3354–3362.
- Reus, M. A., et al. (2018). Experimental conditions used in the antisolvent crystallisation experiments.
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
- RM@Schools. (n.d.).
-
Scribd. (n.d.). Crystallography of Piperidin-4-one. Retrieved from [Link]
- Taylor & Francis Online. (2021). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Journal of Biomolecular Structure and Dynamics, 39(12), 4413-4430.
-
Grokipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
YouTube. (2021, September 18). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Journal of Applied Crystallography, 54(Pt 4), 1145–1152.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- International Union of Crystallography. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 11(2), 64-72.
- Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(3), 677-680.
-
ResearchGate. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF. Retrieved from [Link]
-
ResearchGate. (2019). Single crystal X-ray structure of compound 13. Retrieved from [Link]
Sources
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. laccei.org [laccei.org]
- 12. researchgate.net [researchgate.net]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. youtube.com [youtube.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
The Versatility of 1-Benzyl-4-piperidone: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold
In the landscape of contemporary drug discovery and development, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. Among the plethora of piperidine-based synthons, 1-benzyl-4-piperidone has emerged as a particularly valuable and versatile building block. Its utility stems from the strategic placement of a reactive ketone at the 4-position and a readily cleavable benzyl protecting group on the piperidine nitrogen. This arrangement provides a robust platform for constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of a diverse range of medicinal compounds, from potent analgesics to novel therapeutics for neurodegenerative diseases.[3][4] This guide provides an in-depth exploration of the applications of 1-benzyl-4-piperidone, complete with detailed protocols and the underlying chemical principles that govern its reactivity.
Core Reactivity and Synthetic Potential
The synthetic utility of 1-benzyl-4-piperidone is primarily centered around two key reactive sites: the carbonyl group at the 4-position and the N-benzyl group. The ketone is a versatile handle for a wide range of chemical transformations, including reductive amination, Grignard reactions, Wittig reactions, and aldol condensations.[2][3] The N-benzyl group serves as a stable protecting group that can be selectively removed via catalytic hydrogenation, unmasking the secondary amine for further functionalization.[5][6] This dual reactivity allows for a modular and convergent approach to the synthesis of complex piperidine-containing drug molecules.
Application in the Synthesis of Opioid Analgesics: The Fentanyl Family
Perhaps the most prominent application of 1-benzyl-4-piperidone is in the synthesis of the potent opioid analgesic fentanyl and its numerous analogs.[7][8] The piperidine core is a crucial pharmacophore for interaction with opioid receptors.
The Janssen Synthesis of Fentanyl: A Classic Application
The original synthesis of fentanyl, developed by Janssen Pharmaceutica, provides a clear illustration of the strategic use of 1-benzyl-4-piperidone.[8][9] The general synthetic pathway involves a few key transformations:
-
Reductive Amination: The synthesis commences with the reductive amination of 1-benzyl-4-piperidone with aniline. This reaction typically proceeds via the formation of an intermediate Schiff base (or imine), which is then reduced in situ to the corresponding 4-anilinopiperidine derivative.[7][9]
-
Acylation: The secondary amine of the 4-anilinopiperidine is then acylated, typically with propionyl chloride or propionic anhydride, to introduce the characteristic propanamide side chain of fentanyl.[8]
-
Debenzylation: The N-benzyl protecting group is subsequently removed by catalytic hydrogenation, yielding the norfentanyl core.[6]
-
N-Alkylation: Finally, the secondary piperidine nitrogen is alkylated with a suitable phenethyl halide to afford fentanyl.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. documents.un.org [documents.un.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols for the Development of Dopamine Reuptake Inhibitors from Benzylpiperidine Analogs
Abstract
This comprehensive guide provides a detailed framework for the discovery and preclinical development of novel dopamine reuptake inhibitors (DRIs) derived from the benzylpiperidine scaffold. The N-benzylpiperidine motif is a versatile structural element frequently employed in medicinal chemistry to modulate efficacy and physicochemical properties.[1][2] This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development. It amalgamates established methodologies with expert insights, covering the entire workflow from chemical synthesis and structure-activity relationship (SAR) analysis to detailed protocols for in vitro and in vivo characterization. We emphasize a self-validating system of protocols to ensure robust and reproducible data generation.
Introduction: The Rationale for Targeting the Dopamine Transporter
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[3][4] This process terminates dopamine signaling and is crucial for maintaining dopamine homeostasis.[3] Consequently, the DAT is a primary target for a wide range of therapeutic agents, including treatments for depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy, as well as being the site of action for psychostimulants like cocaine.[3][5] The development of selective DRIs is a key strategy for modulating dopamine levels in the brain to address these and other neurological and psychiatric disorders.[6]
The benzylpiperidine scaffold has emerged as a promising starting point for the design of novel DRIs due to its structural flexibility and amenability to chemical modification, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
The Dopamine Signaling Pathway and Mechanism of Inhibition
Dopaminergic neurons synthesize and release dopamine into the synaptic cleft, where it binds to and activates post-synaptic dopamine receptors. The DAT, a member of the solute carrier 6 (SLC6) family of transporters, terminates this signal by transporting dopamine back into the presynaptic neuron.[7] Benzylpiperidine-based DRIs act as competitive inhibitors, binding to the DAT and blocking the reuptake of dopamine.[3] This leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3]
Caption: Dopamine signaling and DRI mechanism.
Drug Discovery Workflow: From Synthesis to In Vivo Validation
The development of benzylpiperidine-based DRIs follows a structured, iterative process. The workflow begins with the chemical synthesis of a library of analogs, followed by a cascade of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties. Promising candidates from this screening funnel undergo further lead optimization to improve their overall profile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidone Synthesis via Dieckmann Condensation
Welcome to the technical support center for the synthesis of piperidone scaffolds using the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer optimized protocols to enhance yield and purity. The intramolecular cyclization of N-substituted amino-diesters, often referred to as an aza-Dieckmann condensation, is a powerful tool for constructing the piperidone core, a prevalent motif in numerous pharmaceuticals.[1][2] However, achieving high yields and minimizing side reactions can be challenging. This center provides field-proven insights to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My Dieckmann condensation yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I improve it?
Answer:
Low conversion is a frequent issue in Dieckmann condensations and can stem from several factors related to the base, reaction conditions, and equilibrium of the reaction.
Probable Causes & Solutions:
-
Insufficient or Inactive Base: The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of a strong base to drive the reaction to completion by deprotonating the resulting β-keto ester.[3][4]
-
Solution: Ensure you are using a full equivalent of a strong, non-nucleophilic base. If using sodium hydride (NaH), ensure it is fresh and washed with dry hexanes to remove any passivating oil or oxide layers. For alkoxide bases, use freshly prepared solutions.
-
-
Presence of Moisture: Strong bases like sodium hydride and alkoxides are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, rendering it ineffective.
-
Solution: Use rigorously dried solvents and flame-dried glassware under an inert atmosphere (nitrogen or argon).
-
-
Reversible Reaction (Retro-Dieckmann): The Dieckmann condensation is a reversible reaction. The presence of the alcohol byproduct (when using alkoxide bases) can push the equilibrium back towards the starting materials.[5]
-
Solution: If using an alkoxide base, consider a setup that allows for the removal of the alcohol byproduct, such as a Dean-Stark trap. Alternatively, switching to a non-alkoxide base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can circumvent this issue.[6]
-
-
Inadequate Temperature or Reaction Time: The reaction may require more thermal energy or a longer duration to reach completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). If the reaction is sluggish, consider increasing the temperature to reflux or extending the reaction time.[5]
-
Question 2: I am observing significant formation of side products, including a polymeric or oligomeric substance. How can I minimize these unwanted reactions?
Answer:
The formation of byproducts often points to competing intermolecular reactions or decomposition pathways.
Probable Causes & Solutions:
-
Intermolecular Claisen Condensation: If the intramolecular Dieckmann cyclization is slow, the enolate of one diester molecule can react with the carbonyl of another, leading to linear oligomers or polymers.
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester substrate to a solution of the base in a large volume of solvent. Using a more efficient catalytic system can also accelerate the desired intramolecular reaction.
-
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of products.
Question 3: My workup procedure seems to be causing product loss or decomposition. What is the correct way to quench the reaction and isolate the piperidone product?
Answer:
A carefully controlled workup is critical for preserving the β-keto ester intermediate and ensuring a high yield of the final piperidone after decarboxylation.
Probable Causes & Solutions:
-
Exothermic Quench: The addition of water or acid to quench the reaction can be highly exothermic, especially on a larger scale. This temperature increase can promote the retro-Dieckmann reaction, leading to the cleavage of the newly formed ring.[5]
-
Solution: Cool the reaction mixture in an ice bath before slowly and carefully adding a mild acidic solution (e.g., saturated aqueous ammonium chloride or dilute acetic acid) to neutralize the excess base and protonate the enolate.[5]
-
-
Harsh Decarboxylation Conditions: While the subsequent hydrolysis and decarboxylation are necessary to obtain the final piperidone, overly harsh acidic conditions or excessively high temperatures can lead to degradation.
-
Solution: After quenching the Dieckmann reaction and extracting the β-keto ester, perform the hydrolysis and decarboxylation as a separate step. Refluxing in aqueous acid (e.g., 20% HCl) is a common method.[8] Monitor the reaction to avoid prolonged heating once the decarboxylation is complete (as indicated by the cessation of CO2 evolution or by analytical monitoring).
-
Frequently Asked Questions (FAQs)
What is the best base for the aza-Dieckmann condensation to synthesize piperidones?
The optimal base depends on the specific substrate and desired reaction conditions. Here is a comparison of commonly used bases:
| Base | Solvent(s) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF, Benzene | Non-nucleophilic, avoids transesterification, strong base. | Moisture sensitive, heterogeneous reaction. |
| Potassium tert-Butoxide (KOtBu) | Toluene, THF | Strong, non-nucleophilic base, good for sterically hindered substrates. | Can be more expensive, moisture sensitive. |
| Sodium Ethoxide (NaOEt) / Methoxide (NaOMe) | Ethanol / Methanol, Toluene, Benzene | Inexpensive, readily available. | Can cause transesterification if not matched with the ester, equilibrium with alcohol byproduct can lower yield.[6][7] |
| Lithium Diisopropylamide (LDA) / LHMDS | THF | Very strong, non-nucleophilic bases, can be used at low temperatures to minimize side reactions.[6] | Require anhydrous conditions and inert atmosphere, typically prepared in situ or purchased as a solution. |
For many applications, sodium hydride or potassium tert-butoxide in an aprotic solvent like toluene or THF offers a good balance of reactivity and control, minimizing side reactions like transesterification.[6]
How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in dissolving the reactants, stabilizing intermediates, and influencing base reactivity.[3]
-
Non-polar aprotic solvents (e.g., Toluene, Benzene): These are widely used and are particularly advantageous for allowing the removal of alcohol byproducts via azeotropic distillation when using alkoxide bases.[3] They are also compatible with strong bases like NaH.
-
Polar aprotic solvents (e.g., THF, DMF): These solvents can enhance the stability of the enolate intermediate, potentially leading to higher reaction rates.[3][6] They are the solvents of choice for bases like LDA and LHMDS.
Why is the subsequent decarboxylation step necessary?
The Dieckmann condensation produces a β-keto ester.[9] For the synthesis of a simple piperidone (like 1-methyl-4-piperidone), the ester group at the 3-position is typically not desired. The β-keto ester is hydrolyzed to the corresponding β-keto acid under acidic conditions, which is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield the final ketone product.[10][11]
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the key steps in the aza-Dieckmann condensation and subsequent decarboxylation to form a 1-substituted-4-piperidone.
Troubleshooting Flowchart:
This flowchart provides a logical path for diagnosing and resolving low-yield issues.
Optimized Experimental Protocol: Synthesis of 1-Methyl-4-Piperidone
This protocol is adapted from established procedures and optimized for high yield and purity.[1][12]
Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropionate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylamine (1 equivalent) dissolved in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Add ethyl acrylate (2.2 equivalents) dropwise to the cooled methylamine solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the mixture and remove the solvent under reduced pressure to yield the crude amino diester, which can often be used in the next step without further purification.
Step 2: Aza-Dieckmann Condensation and Decarboxylation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous toluene or hexanes to remove the oil.
-
Add anhydrous toluene to the flask to create a slurry of NaH.
-
Heat the slurry to a gentle reflux.
-
Dissolve the diethyl 3,3'-(methylazanediyl)dipropionate from Step 1 in anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing NaH slurry over 1-2 hours to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction for the formation of the β-keto ester.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 20% aqueous hydrochloric acid until the mixture is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene or another suitable organic solvent (2x).
-
Combine the organic layers and discard the aqueous layer.
-
Transfer the acidic aqueous layer to a clean flask and heat to reflux for 1-2 hours to effect decarboxylation. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Cool the solution to room temperature and basify to pH >10 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cool in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-piperidone.
-
The product can be further purified by vacuum distillation.
References
- Piperidine Synthesis. (2025). DTIC.
- Dieckmann Condens
- How to Prepare 1-Methyl-4-piperidone: A Simple and Efficient Method. (n.d.). Guidechem.
- Dieckmann condens
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2009).
- The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. (2017). PubMed.
- Bergman, Aza-Bergman, and Protonated Aza-Bergman Cyclizations and Intermediate 2,5-Arynes: Chemistry and Challenges to Computation. (1998). Journal of the American Chemical Society.
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
- The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. (n.d.). UCL Discovery.
- One-pot Synthesis of Functionalized piperid-4-ones: A Four-Component Condens
- One-Pot Synthesis of Functionalized Piperid-4-ones: A Four-Component Condens
- Dieckmann Condensation Technical Support Center: Solvent Effects. (2025). Benchchem.
- A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. (2025). Benchchem.
- Dieckmann Condens
- 1-Methyl-4-piperidone synthesis. (n.d.). ChemicalBook.
- 1-Methyl-4-piperidone. (n.d.). Wikipedia.
- A novel synthesis of 1-aryl-3-piperidone deriv
- Dieckmann condens
- Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.
- Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).
- Synthesis of some N-substituted 4-piperidones. (1967). Journal of the Chemical Society C.
- Cytotoxic 1,2-dialkynylimidazole-based aza-enediynes: aza-Bergman rearrangement rates do not predict cytotoxicity. (2011). PubMed.
- 7.
- Claisen Condensation and Dieckmann Condens
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
Overcoming challenges in the purification of piperidin-4-one compounds
Welcome to the technical support center for the purification of piperidin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Piperidin-4-ones are versatile synthetic intermediates, but their purification can present unique challenges due to their basicity, polarity, and potential for side reactions.
This resource provides in-depth, experience-driven answers to common purification challenges. The troubleshooting guides and FAQs are structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory workflows.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Purification Strategy
-
Stability and Handling
-
Impurity Profiling
-
-
Troubleshooting Guides by Technique
-
Column Chromatography
-
Crystallization
-
Liquid-Liquid Extraction
-
Chiral Separation
-
-
Advanced Topics
-
The Role of Protecting Groups
-
-
Protocols
-
Protocol 1: General Column Chromatography for N-Boc-4-piperidinone
-
Protocol 2: Recrystallization of a Substituted Piperidin-4-one
-
Protocol 3: Acid-Base Extraction for Removal of Basic Impurities
-
-
References
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: I've just completed a synthesis of a piperidin-4-one derivative. What's a good general workflow for purification?
A logical purification workflow is crucial for efficiently isolating your target compound. The optimal path depends on the scale of your reaction, the physical state of your product (solid or oil), and the nature of the impurities.
Here is a decision tree to guide your initial strategy:
Caption: General purification decision workflow for piperidin-4-one compounds.
Expert Insight: For many piperidin-4-one derivatives, which are often solids, attempting crystallization first can be highly efficient.[1] It is a scalable technique that can sometimes yield highly pure material without the need for chromatography. If the compound is an oil or if crystallization fails to remove key impurities, column chromatography is the next logical step.
Stability and Handling
Q2: My piperidin-4-one solution is turning yellow/brown upon standing. What is happening and how can I prevent it?
This discoloration is a common observation and is typically due to oxidation.[2] The piperidine ring, particularly when unsubstituted on the nitrogen, can be susceptible to air and light-induced oxidation, forming colored impurities.[2]
Causality: The lone pair on the nitrogen atom can participate in single-electron transfer processes, initiating oxidation cascades. This is exacerbated by exposure to atmospheric oxygen and UV light.
Prevention and Mitigation:
-
Storage: Store piperidin-4-one compounds, especially the free bases, under an inert atmosphere (nitrogen or argon) in amber vials to protect from light.[3] Refrigeration is also recommended to slow down decomposition rates.[4]
-
Handling: When working with solutions, try to minimize their time on the benchtop. If a solution needs to be stored, purge the headspace of the container with an inert gas.
-
Purification: If discoloration has already occurred, the colored impurities can often be removed by passing the material through a short plug of silica gel or by recrystallization. For liquids, distillation under reduced pressure can be effective.[2]
Q3: Are there any pH stability concerns I should be aware of during aqueous workup?
Yes, piperidin-4-ones can be sensitive to both strongly acidic and strongly basic conditions, especially over prolonged periods or at elevated temperatures.
-
Strongly Acidic Conditions: While protonation of the piperidine nitrogen to form a salt is a key step in acid-base extractions, prolonged exposure to strong acids can potentially lead to side reactions, such as the formation of enamines if other reactive carbonyl groups are present.
-
Strongly Basic Conditions: The alpha-protons adjacent to the ketone are acidic and can be removed by strong bases. This can lead to self-condensation reactions (e.g., aldol condensation) or epimerization if there are stereocenters at the C3 or C5 positions.
Best Practice: During aqueous workups, use buffered solutions or moderately acidic/basic conditions (e.g., saturated NaHCO₃, 1M HCl) and avoid prolonged exposure. Perform extractions promptly and at room temperature or below.
Impurity Profiling
Q4: What are the most common impurities I should expect from a typical piperidin-4-one synthesis (e.g., Mannich condensation)?
The impurity profile largely depends on the synthetic route. For the common Mannich-type condensation to form 2,6-disubstituted piperidin-4-ones, you should be aware of:
-
Starting Materials: Unreacted aldehydes and ketones.
-
Over-alkylation Products: In some cases, the secondary amine of the piperidine ring can react further.
-
Aldol Condensation Products: Self-condensation of the ketone starting material or the piperidin-4-one product can occur under basic conditions.
-
Enamines: Formed from the reaction of the piperidine with an aldehyde or ketone impurity.
Analytical Approach: A combination of TLC, LC-MS, and ¹H NMR of the crude product is essential to identify these impurities. Knowing the identity of the major byproducts is critical for designing an effective purification strategy. For instance, highly polar impurities can often be removed with a simple aqueous wash, while less polar byproducts may require chromatographic separation.
Troubleshooting Guides by Technique
Column Chromatography
Q5: My piperidin-4-one is streaking badly on the silica gel column. How can I get sharp bands?
This is the most common issue encountered when purifying piperidin-4-ones via column chromatography. The streaking, or tailing, is caused by strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.
The Mechanism of Tailing: The basic nitrogen atom can be reversibly protonated by the acidic silica surface, leading to a slow and uneven elution profile.
Caption: Interaction of basic piperidin-4-one with acidic silica gel surface.
Solutions: To mitigate this, you need to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.
| Modifier | Typical Concentration | Rationale |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | A volatile organic base that competes with your compound for binding to the acidic sites on the silica. |
| Ammonia | 0.1 - 1% (v/v) | Typically added as a solution in methanol (e.g., 7N NH₃ in MeOH) to the mobile phase. Very effective but less volatile than TEA. |
| Pyridine | 0.1 - 0.5% (v/v) | Can be used, but its odor and higher boiling point make it less common than TEA. |
Step-by-Step Troubleshooting:
-
Start with TLC: Develop your TLC plate using your chosen solvent system (e.g., Hexane/Ethyl Acetate). Then, develop a second plate with the same solvent system plus 1% TEA. You should observe a higher Rf value and a much more compact spot on the second plate.
-
Choose Your Modifier: For most applications, TEA is the preferred choice due to its volatility, making it easy to remove from the final product under vacuum.
-
Equilibrate the Column: It is crucial to flush the column with the mobile phase containing the basic modifier before loading your sample. This ensures the entire stationary phase is deactivated.
Q6: I'm not getting good separation between my N-protected piperidin-4-one and a non-polar impurity. What solvent system should I try?
For N-protected piperidin-4-ones (e.g., N-Boc-4-piperidinone), the basicity is significantly attenuated, and tailing is less of an issue.[5] Here, separation is governed more by polarity differences. If a standard Hexane/Ethyl Acetate system fails, you need to alter the selectivity of the mobile phase.
Solvent Selection Strategy: The goal is to introduce different types of intermolecular interactions.
-
Initial System: Hexanes/Ethyl Acetate (primarily exploits polarity differences).
-
Alternative Systems:
-
Dichloromethane (DCM)/Methanol (MeOH): DCM is a good solvent for many organics, and MeOH is a strong polar modifier. A gradient of 0-10% MeOH in DCM is a powerful system for moderately polar compounds.[6]
-
Toluene/Acetone: This system offers different selectivity due to pi-pi stacking interactions with the toluene. It can be effective for compounds containing aromatic rings.
-
Diethyl Ether: Can sometimes provide unique selectivity compared to ethyl acetate.
-
Expert Tip: Always develop a solvent system using TLC first.[6] Aim for an Rf of ~0.2-0.3 for your target compound to ensure good separation on the column.
Crystallization
Q7: I'm trying to crystallize my piperidin-4-one derivative, but it keeps "oiling out." What can I do?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than forming a crystalline solid. This typically happens when the solution is supersaturated too quickly or at a temperature above the melting point of the solute in that solvent system.
Troubleshooting Steps:
-
Slow Down Cooling: If you are cooling the solution, do so very slowly. A Dewar flask with warm water that is allowed to cool to room temperature overnight can be very effective.
-
Reduce Initial Concentration: Start with a more dilute solution. This reduces the level of supersaturation at any given temperature.
-
Change the Solvent System: This is often the most effective solution. You need a solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Good Single Solvents: Ethanol, methanol, and isopropanol are often good starting points for piperidin-4-ones.[1]
-
Solvent/Anti-Solvent Systems: Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM, Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexanes, Pentane, Diethyl Ether) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, and then allow the system to stand undisturbed.[1]
-
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.
Q8: What are some common solvent systems for crystallizing piperidin-4-one derivatives?
Based on literature reviews, several solvent systems are commonly and successfully used.[1][7]
| Solvent System | Compound Type | Reference |
| Ethanol | 2,6-disubstituted piperidin-4-ones | [1] |
| Methanol | N-propionyl-piperidin-4-ones | [1] |
| Ethanol/Ethyl Acetate | 2,6-diaryl-piperidin-4-ones | [1] |
| Benzene/Petroleum Ether | N-acyl-piperidin-4-ones | [1] |
| Dichloromethane/Methanol | N-Benzyl piperidin-4-one oximes | [1] |
| n-Hexane or Petroleum Ether | N-Boc-4-hydroxypiperidine | [8] |
Liquid-Liquid Extraction
Q9: How can I use extraction to remove a non-basic impurity from my basic piperidin-4-one product?
This is a classic application of acid-base extraction, which leverages the basicity of the piperidine nitrogen.
The Principle: Your basic piperidin-4-one can be protonated by an acid to form a water-soluble salt. A neutral (non-basic) organic impurity will remain in the organic layer.
Workflow:
-
Dissolve: Dissolve the crude mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl).[2] Your piperidin-4-one will react to form the hydrochloride salt and move into the aqueous layer. The neutral impurity will remain in the organic layer.
-
Separate Layers: Separate the two layers. Keep the aqueous layer , as this contains your product.
-
Basify: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH, saturated NaHCO₃) until the solution is basic (check with pH paper). This will deprotonate your piperidin-4-one hydrochloride, regenerating the free base which will often precipitate or form an oil.
-
Back-Extract: Extract the now basic aqueous layer multiple times with fresh organic solvent (DCM or EtOAc) to recover your purified product.
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification of a basic piperidin-4-one from a neutral impurity.
Chiral Separation
Q10: I have synthesized a racemic piperidin-4-one derivative and need to separate the enantiomers. Where do I start?
Separating enantiomers requires a chiral environment. For preparative scale, this is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Key Steps:
-
Analytical Method Development: The first step is to develop an analytical method to demonstrate separation. This is done on an analytical scale to conserve material.
-
Column Choice: The most common chiral stationary phases (CSPs) are based on coated or immobilized polysaccharides like amylose or cellulose (e.g., Chiralpak® and Chiralcel® series).[9] These are known to be effective for a wide range of chiral compounds.
-
Mobile Phase Screening: A typical screening approach for these columns involves using mobile phases of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Sometimes, a small amount of an acidic or basic additive (trifluoroacetic acid - TFA, or diethylamine - DEA) is required to improve peak shape, especially for basic compounds like piperidones.
-
-
Scale-Up: Once a good analytical separation is achieved (good resolution and reasonable run time), the method can be scaled up to a preparative or semi-preparative column. This involves increasing the column diameter and adjusting the flow rate accordingly while keeping the mobile phase composition the same.
Expert Insight: Predicting which chiral column will work for a novel compound is notoriously difficult.[9] An empirical screening approach using a few standard columns and mobile phases is the most effective strategy. If available, SFC is often faster and uses less solvent than HPLC for chiral separations.
Advanced Topics
The Role of Protecting Groups
Q11: My purification is very difficult due to the basic nitrogen. Should I use a protecting group?
Yes, absolutely. If you are consistently facing challenges like streaking on silica, poor solubility, or side reactions, using a protecting group on the piperidine nitrogen is a highly effective strategy.[5][10] Protection converts the secondary amine into a carbamate, which significantly reduces its basicity and nucleophilicity.[5]
Common N-Protecting Groups:
| Protecting Group | Abbreviation | Key Features | Deprotection |
| tert-Butoxycarbonyl | Boc | Very common, stable to most conditions except strong acid. Makes compounds less polar. | Strong acid (TFA, HCl in dioxane)[5][11] |
| Benzyloxycarbonyl | Cbz or Z | Stable to acid and base. Orthogonal to Boc. | Catalytic Hydrogenolysis (H₂, Pd/C)[5][12] |
| Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid. Cleaved under basic conditions. | Base (e.g., 20% piperidine in DMF)[5][12] |
Strategic Application: The use of a protecting group can transform a difficult purification. For example, an N-Boc-protected piperidin-4-one behaves much more like a simple ketone.[11][13] It will not streak on silica gel, allowing for much easier chromatographic purification.[14] The protecting group can then be removed in a final, often high-yielding, step. This "protect-purify-deprotect" sequence is a cornerstone of modern organic synthesis.
Protocols
Protocol 1: General Column Chromatography for N-Boc-4-piperidinone
This protocol is suitable for purifying N-Boc-4-piperidinone from less polar byproducts, a common scenario in many synthetic routes.[11][14]
1. TLC Analysis:
-
Prepare a TLC chamber with a 20% Ethyl Acetate in Hexane solvent system.
-
Spot the crude reaction mixture on a silica gel TLC plate.
-
Develop the plate and visualize under a UV lamp and/or by staining (e.g., potassium permanganate).
-
The target N-Boc-4-piperidinone should have an Rf of approximately 0.2-0.3. Adjust the solvent ratio if necessary.
2. Column Preparation (Slurry Packing):
-
Choose an appropriate size column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, make a slurry of the silica gel in the chosen mobile phase (e.g., 20% EtOAc/Hexane).
-
With the stopcock closed, pour the slurry into the column.
-
Gently tap the column to help the silica pack evenly. Open the stopcock and drain the excess solvent until it is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the column.
-
Collect fractions in test tubes. Monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Boc-4-piperidinone.
Protocol 2: Recrystallization of a Substituted Piperidin-4-one
This protocol describes a general method for purifying a solid piperidin-4-one derivative using a single solvent system, such as ethanol.[1]
1. Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the test solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor.
-
A good solvent will dissolve the solid when heated but allow it to crystallize upon cooling.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
4. Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
For maximum yield, you can then place the flask in an ice bath for 30 minutes or in a refrigerator overnight.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 3: Acid-Base Extraction for Removal of Basic Impurities
This protocol is designed to separate a neutral or acidic product from a basic piperidin-4-one starting material or impurity.
1. Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (10-20 mL per gram of crude material) in a separatory funnel.
2. Acid Wash:
-
Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate. The basic piperidin-4-one impurity will be protonated and move into the bottom aqueous layer. Your neutral/acidic product will remain in the top organic layer.
3. Separation:
-
Drain the bottom aqueous layer and set it aside (this contains the impurity).
-
Repeat the wash with fresh 1M HCl if necessary (monitor by TLC).
-
Keep the organic layer , as this contains your desired product.
4. Neutralizing Wash:
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Vent frequently.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to help break any emulsions and remove excess water.
5. Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product, now free of the basic impurity.
References
[7] A. Ramalingam. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
[1] A. Ramalingam. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
[15] BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
[2] BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog. Available from: [Link]
[11] Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
[14] Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Available from:
[13] Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Available from:
[16] Khan Academy. (n.d.). Extractions. Available from: [Link]
[6] ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]
[17] ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
[18] ResearchGate. (2025). Chiral separation of 4,4-disubstituted piperidinyl substance P antagonists. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 14. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 15. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-4-piperidone Synthesis
Welcome to the technical support center for the synthesis of N-benzyl-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As a pivotal intermediate in the synthesis of numerous pharmaceuticals, including analgesics, antivirals, and antipsychotics, mastering the preparation of N-benzyl-4-piperidone is crucial.[1] This document aims to equip you with the knowledge to navigate the complexities of its synthesis, optimize reaction conditions, and troubleshoot common issues.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of N-benzyl-4-piperidone, offering explanations and actionable solutions.
Issue 1: Low Yield of N-Benzyl-4-piperidone
Question: My reaction is consistently resulting in a low yield of the desired N-benzyl-4-piperidone. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of N-benzyl-4-piperidone can stem from several factors, primarily related to the efficiency of the key reaction steps: the initial Michael addition and the subsequent Dieckmann condensation.
Potential Causes & Solutions:
-
Incomplete Michael Addition: The initial reaction between benzylamine and an acrylate (e.g., methyl acrylate or ethyl acrylate) is a critical first step.
-
Stoichiometry: An insufficient excess of the acrylate can lead to the formation of mono-addition byproducts, thus reducing the amount of the diester intermediate required for cyclization. It is recommended to use a molar ratio of acrylate to benzylamine in the range of 2.6-5 to favor the formation of the desired N,N-bis(alkoxycarbonylethyl)benzylamine.[1][2]
-
Reaction Time and Temperature: Ensure the Michael addition is allowed to proceed to completion. Typical conditions involve stirring at room temperature for about an hour, followed by heating to 50-60°C for 9-24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials.
-
-
Inefficient Dieckmann Condensation: This intramolecular cyclization is highly dependent on the base and solvent system.
-
Choice of Base: Strong bases are required to deprotonate the α-carbon of the ester, initiating the cyclization. Common and effective bases include sodium methoxide, sodium ethoxide, or potassium tert-butoxide.[1] The choice of base should be compatible with the ester used (e.g., sodium methoxide for methyl esters).
-
Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can quench the base and lead to hydrolysis of the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Solvent: Anhydrous toluene is a common solvent for this reaction.[3] The reaction is typically heated to reflux to drive the condensation.
-
-
Suboptimal Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the β-keto ester intermediate followed by decarboxylation to yield N-benzyl-4-piperidone.
-
Acid Concentration and Reflux Time: Incomplete hydrolysis or decarboxylation will lower the final yield. Refluxing with a strong acid, such as 25% hydrochloric acid, for several hours (e.g., 5 hours) is a common procedure.[3] The completion of this step can be monitored by testing a sample with an FeCl3 solution; the absence of a color change indicates the consumption of the β-keto ester.[3]
-
Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-piperidone [2]
-
In a reaction vessel, combine benzylamine and an alcohol-based organic solvent (e.g., methanol).
-
Slowly add methyl acrylate, maintaining a molar ratio of 3-5 moles of methyl acrylate to 1 mole of benzylamine. Control the temperature to below 30°C during the addition.
-
Stir the mixture for 1 hour, then heat to 50-60°C for 9-24 hours.
-
After the reaction is complete, remove the excess acrylate and solvent by distillation.
-
Add a condensation solvent like toluene and a strong base (e.g., sodium methoxide) in portions.
-
Heat the mixture to 50-85°C for 9-16 hours.
-
Cool the reaction and neutralize with a dilute acid (e.g., 5-10% HCl).
-
Add a catalyst such as lithium chloride or calcium chloride and maintain the temperature at 60-85°C for 1-5 hours.
-
Cool the mixture and adjust the pH to 8-9 with an inorganic base (e.g., 50% NaOH solution).
-
Separate the aqueous layer. The organic layer is then subjected to distillation under reduced pressure to obtain the pure N-benzyl-4-piperidone.
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the common side products in this synthesis and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding their origin is key to mitigating their presence.
Common Side Products and Mitigation Strategies:
-
Mono-adduct from Michael Addition: As mentioned previously, the reaction of benzylamine with only one molecule of acrylate results in a monoester compound. This is a major impurity if the stoichiometry is not optimized.
-
Solution: Use a significant excess of the acrylate ester to drive the reaction towards the desired diester.[1]
-
-
Products of Intermolecular Condensation: If the Dieckmann condensation is not efficient, intermolecular reactions between two diester molecules can occur, leading to high molecular weight impurities.
-
Solution: Employ high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to a refluxing solution of the base in the solvent.
-
-
Aldol Condensation Products: The product, N-benzyl-4-piperidone, has enolizable protons and can undergo self-condensation under basic conditions, especially at elevated temperatures.
-
Solution: After the Dieckmann condensation, it is crucial to neutralize the reaction mixture promptly before proceeding with the hydrolysis and decarboxylation step.
-
Frequently Asked Questions (FAQs)
Synthesis Pathway and Mechanism
Question: What is the general reaction mechanism for the synthesis of N-benzyl-4-piperidone from benzylamine and an acrylate?
Answer:
The synthesis of N-benzyl-4-piperidone from benzylamine and an acrylate ester proceeds through a sequence of three key reactions: a double Michael addition, a Dieckmann condensation, and a subsequent hydrolysis and decarboxylation.[3]
Reaction Mechanism Overview:
Caption: Reaction mechanism for N-benzyl-4-piperidone synthesis.
-
Double Michael Addition: Benzylamine acts as a nucleophile and adds to two equivalents of an α,β-unsaturated ester (the acrylate). This forms a diester intermediate, N,N-bis(alkoxycarbonylethyl)benzylamine.
-
Dieckmann Condensation: In the presence of a strong base, an enolate is formed at one of the α-carbons of the diester. This enolate then attacks the other ester carbonyl group in an intramolecular fashion to form a five-membered ring intermediate, which rearranges to a more stable six-membered cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The cyclic β-keto ester is then hydrolyzed under acidic conditions to the corresponding β-keto acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to yield the final product, N-benzyl-4-piperidone.
Alternative Synthetic Routes
Question: Are there alternative methods for synthesizing N-benzyl-4-piperidone?
Answer:
Yes, several other synthetic routes to N-benzyl-4-piperidone have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
From 4-Piperidone Hydrochloride: N-benzyl-4-piperidone can be prepared by the N-alkylation of 4-piperidone hydrochloride with benzyl bromide in the presence of a base like potassium carbonate.[3] This is a straightforward nucleophilic substitution reaction.
-
Reductive Amination: While less common for this specific target, reductive amination is a powerful tool for synthesizing substituted piperidines.[4][5] In principle, a suitable diketone or keto-aldehyde could be cyclized with benzylamine under reductive conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the Michael addition and Dieckmann condensation steps, significantly reducing reaction times.[1] Optimal conditions for the Michael addition were found to be 110-120 W at 50-55°C for 80 minutes, and for the Dieckmann condensation, 90-100 W at 70-75°C for 20 minutes.[1]
Comparison of Synthetic Routes
| Starting Materials | Key Reactions | Advantages | Disadvantages |
| Benzylamine + Acrylate | Michael Addition, Dieckmann Condensation | Readily available and inexpensive starting materials, "one-pot" potential.[2] | Can have issues with side products if not optimized. |
| 4-Piperidone HCl + Benzyl Bromide | Nucleophilic Substitution | High yielding and clean reaction.[3] | 4-Piperidone hydrochloride can be expensive and is not always stable for long-term storage.[2] |
Purification and Characterization
Question: What is the best way to purify the crude N-benzyl-4-piperidone, and what are its key characterization data?
Answer:
Purification and proper characterization are essential to ensure the quality of the final product.
Purification:
-
Distillation under Reduced Pressure: For larger quantities, vacuum distillation is the most common and effective method for purifying N-benzyl-4-piperidone, which is a light yellow oily liquid.[3] Typically, the fraction collected at a top temperature of 95°C under a pressure of 1 mmHg is the desired product.[2]
-
Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel can be employed. A mixture of ethyl acetate and hexane is a common eluent system.
-
Crystallization: While the product itself is an oil, derivatives such as the oxime can be synthesized and purified by crystallization from solvents like methanol.[6]
Characterization:
The structure of N-benzyl-4-piperidone can be confirmed by various spectroscopic methods.
-
¹H NMR (400MHz, CDCl₃): δ 7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H).[2]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic methylene carbon, the carbonyl carbon, and the piperidine ring carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent in the IR spectrum, typically around 1715 cm⁻¹.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in N-benzyl-4-piperidone synthesis.
References
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- BenchChem. (2025).
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (2025). DTIC.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). International Journal of ChemTech Research, 5(2), 735-741.
- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-4.
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(4), 284-303.
-
View of Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (n.d.). Retrieved January 15, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
-
Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, February 18). Retrieved January 15, 2026, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.). Retrieved January 15, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation | ACS Catalysis. (n.d.). Retrieved January 15, 2026, from [Link]
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 181-190.
Sources
- 1. Page loading... [guidechem.com]
- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. chemrevlett.com [chemrevlett.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Benzyl-2-phenylpiperidin-4-one
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Benzyl-2-phenylpiperidin-4-one. The piperidone core is a privileged scaffold in medicinal chemistry, frequently serving as a key intermediate in the synthesis of pharmacologically active compounds.[1] However, its synthesis can be fraught with challenges, often leading to suboptimal yields.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured to address specific issues you may encounter during your experiments.
Section 1: Overview of Synthetic Strategy
The synthesis of asymmetrically substituted piperidin-4-ones like this compound is most commonly achieved via a one-pot, three-component Mannich reaction.[2][3] This powerful carbon-carbon bond-forming reaction condenses an enolizable ketone (or its equivalent), a primary amine (benzylamine), and a non-enolizable aldehyde (benzaldehyde).
The general mechanism involves the initial formation of an imine from benzylamine and benzaldehyde, which is then attacked by the enolate of the ketone component. Subsequent intramolecular cyclization and dehydration yield the piperidone ring.
Caption: Figure 1. Generalized Mannich reaction pathway.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems that lead to low yields.
Category A: Reaction Failure or Very Low Conversion
Q1: My reaction shows no product formation by TLC, only starting materials. What are the likely causes?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components: reagents, catalyst, or conditions.
-
Reagent Quality:
-
Benzaldehyde: Can readily oxidize to benzoic acid upon exposure to air. The presence of acidic impurities can quench the reaction. Use freshly distilled or recently purchased benzaldehyde.
-
Benzylamine: Can absorb CO₂ from the atmosphere to form a carbonate salt, reducing its effective concentration. It is best to use freshly opened or distilled benzylamine.
-
Solvent: For reactions sensitive to water, ensure you are using anhydrous solvents. The presence of water can hydrolyze the imine intermediate.
-
-
Catalyst/Promoter: Many Mannich reactions are acid or base-catalyzed. Ensure your catalyst is active and used in the correct amount. If using an acid catalyst (e.g., HCl, PTSA), ensure it is not neutralized by basic impurities in your starting materials.
-
Temperature: Some Mannich reactions require an initial heating period to facilitate imine formation. If the reaction temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can cause degradation.
Category B: Low Yield with Multiple Side Products
Q2: My TLC/NMR shows a complex mixture of products instead of a clean spot for my desired piperidone. What are the common side reactions?
A2: The formation of a complex mixture is a frequent cause of low yields. The Mannich reaction is susceptible to several competing pathways:
-
Self-Condensation of the Ketone: If you are using an enolizable ketone like acetone or butanone, it can undergo a base-catalyzed aldol condensation with itself, creating undesired larger molecules.
-
Cannizzaro Reaction (for Benzaldehyde): Under strong basic conditions, benzaldehyde can disproportionate into benzyl alcohol and benzoic acid.
-
Formation of Aminals: The imine intermediate can react with a second molecule of benzylamine to form an aminal, which is a dead-end for the desired reaction pathway.
-
Over-alkylation/Multiple Additions: The enolate can potentially react with more than one imine molecule, especially if there is a localized high concentration of the imine.
Q3: How can I minimize the formation of these side products?
A3: Suppressing side reactions requires careful control over the reaction conditions and the order of reagent addition.
-
Order of Addition: A highly effective strategy is to pre-form the imine. Stir benzaldehyde and benzylamine together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the ketone component. This ensures the concentration of the imine is high when the enolate is introduced.
-
Slow Addition: Add the ketone or the base catalyst dropwise to the reaction mixture. This maintains a low concentration of the enolate at any given time, disfavoring self-condensation.
-
Temperature Control: Running the reaction at the lowest effective temperature can often slow down side reactions more than the desired reaction. Start at room temperature or even 0 °C and only heat if necessary.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the ketone component to ensure the imine is fully consumed.
Caption: Figure 2. Troubleshooting workflow for low yields.
Category C: Workup and Purification Challenges
Q4: I seem to lose a significant amount of my product during the aqueous workup and extraction. Why is this happening?
A4: The basic nitrogen atom in the piperidone ring makes the product's solubility highly dependent on pH.
-
Incorrect pH: During an acidic wash (to remove unreacted benzylamine), your product can become protonated and move into the aqueous layer. During a basic wash, it will be in its free base form and reside in the organic layer. Before extracting your product into an organic solvent, ensure the aqueous layer is basic (pH > 9-10). Use a pH meter or pH paper to confirm.
-
Emulsion Formation: The crude reaction mixture can sometimes form stable emulsions during extraction, trapping the product. To break emulsions, add a small amount of saturated sodium chloride solution (brine) and allow the mixture to stand. Gentle swirling instead of vigorous shaking can also help.
Q5: My product is difficult to purify by column chromatography, often co-eluting with impurities.
A5: This is a common issue, especially if side products are structurally similar to the desired compound.
-
Solvent System Optimization: Systematically screen different solvent systems for your silica gel column. A good starting point is a gradient of ethyl acetate in hexanes. If this fails, try adding a small amount (0.5-1%) of triethylamine to the eluent. This deactivates the acidic sites on the silica gel and often leads to sharper peaks for basic compounds.
-
Alternative Purification: If chromatography is ineffective, consider:
-
Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[4]
-
Salt Formation: Convert the crude basic product into a salt (e.g., hydrochloride) by treating the organic solution with HCl (in ether or isopropanol). The salt often has different solubility properties and may precipitate in pure form. You can then recover the free base by neutralizing the purified salt.
-
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Impure reagents (oxidized aldehyde, carbonated amine) | Use freshly distilled or new starting materials. |
| Inactive catalyst or incorrect amount | Verify catalyst activity and stoichiometry. | |
| Complex Mixture | Self-condensation of ketone | Add ketone slowly to the reaction; pre-form the imine. |
| Side reactions of aldehyde/amine | Control temperature; pre-form the imine before adding other components. | |
| Loss on Workup | Product protonated and lost to aqueous layer | Ensure aqueous phase is basic (pH > 9) before final extraction. |
| Emulsion formation | Add brine to break the emulsion; avoid vigorous shaking. | |
| Purification Difficulty | Co-elution of impurities on silica gel | Add 1% triethylamine to the eluent; try a different solvent system (e.g., DCM/Methanol). |
| Oily product that won't crystallize | Attempt purification via salt formation and regeneration of the free base. |
Section 3: Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualize with a UV lamp (for the aromatic rings) and a potassium permanganate stain (which reacts with the ketone and amine). The disappearance of the starting aldehyde and the appearance of a new, higher Rf spot is indicative of product formation.
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by the absence of impurity peaks in the NMR spectrum and by obtaining a sharp melting point for the solid product.
Q: What are the storage recommendations for the key starting materials? A: Benzaldehyde should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent oxidation. Benzylamine should also be stored under an inert atmosphere to prevent reaction with atmospheric CO₂. Both should be stored away from acids and oxidizing agents.
Section 4: Detailed Experimental Protocol (Example)
This protocol is a representative procedure for the synthesis of this compound via a Mannich-type reaction and is based on established chemical principles.[5][6]
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetone (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, benzylamine (1.0 eq), and benzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Add acetone (1.5 eq) to the mixture, followed by a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash again with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%). Combine the fractions containing the pure product and remove the solvent to yield this compound.
References
-
DTIC, "Piperidine Synthesis." Accessed January 15, 2026. [Link]
-
Marson, C. M., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Organic & Biomolecular Chemistry, 2013. [Link]
-
Various Authors, "Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction." Various Sources. Accessed January 15, 2026. [Link]
-
Wanner, M. J., et al. "One-pot Synthesis of Functionalized piperid-4-ones: A Four-Component Condensation." Organic Letters, 2008. [Link]
-
Yang, Y. "Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids." RSC Publishing, 2015. [Link]
-
Dimmock, J. R., et al. "Piperidin-4-one: the potential pharmacophore." PubMed, 2000. [Link]
-
Wikipedia, "1-Methyl-4-piperidone." Accessed January 15, 2026. [Link]
-
Talaq, M. H., et al. "Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives." Journal of Natural and Applied Sciences, 2018. [Link]
-
Sciencemadness.org, "Theoretical Synthesis of 4-Piperidone/Piperidine." Accessed January 15, 2026. [Link]
-
European Patent Office, "PROCESS FOR PREPARING A PIPERIDIN-4-ONE." Accessed January 15, 2026. [Link]
- Google Patents, "CN1583742A - Method for preparing 4-piperidyl piperidine." Accessed January 15, 2026.
-
ResearchGate, "Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives." Accessed January 15, 2026. [Link]
-
ResearchGate, "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." Accessed January 15, 2026. [Link]
-
Chemical Review and Letters, "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Accessed January 15, 2026. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Stability of 1-Benzyl-2-phenylpiperidin-4-one in Solution
Welcome to the technical support center for 1-Benzyl-2-phenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your compound in solution.
Introduction: Understanding the Stability Landscape
This compound is a complex molecule featuring several functional groups that can influence its stability in solution: a tertiary amine within the piperidine ring, a ketone, an N-benzyl group, and a phenyl group. Each of these moieties presents potential pathways for degradation under various experimental conditions. Understanding these potential liabilities is the first step toward mitigating them. This guide will walk you through common stability issues, their underlying causes, and robust solutions to maintain the integrity of your compound.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is designed to help you quickly diagnose and resolve common stability problems you may encounter with this compound in solution.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over a short period. | Degradation of the compound. This could be due to several factors including pH of the solution, exposure to light, elevated temperature, or presence of oxidizing agents. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradants and understand the degradation profile.[1][2] 2. Control the pH of your solution. Since the molecule contains a tertiary amine, the pH can significantly impact its stability. Buffer your solution to a neutral or slightly acidic pH. 3. Protect your solution from light. The N-benzyl group can be susceptible to photodegradation. Use amber vials or cover your containers with foil.[3] 4. Maintain low-temperature storage. Store stock solutions and experimental samples at appropriate low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation reactions. |
| Loss of compound potency or decrease in concentration over time. | Chemical degradation. This could be due to hydrolysis, oxidation, or other reactions. | 1. Evaluate the solvent system. Ensure the solvent is of high purity and free from contaminants that could promote degradation. Consider less reactive solvents if degradation is observed.[4] 2. De-gas your solvents. The presence of dissolved oxygen can lead to oxidation of the tertiary amine to form an N-oxide.[1] 3. Add antioxidants. If oxidative degradation is suspected, consider adding a small amount of a suitable antioxidant. |
| Inconsistent results between experimental replicates. | Variable degradation rates. This can be caused by inconsistent sample handling, such as different exposure times to light or temperature fluctuations. | 1. Standardize your experimental workflow. Ensure all samples are handled identically, with consistent timing for preparation, storage, and analysis. 2. Prepare fresh solutions. Whenever possible, prepare solutions of this compound fresh before each experiment to minimize the impact of any potential degradation. |
| Formation of a precipitate in the solution upon storage. | Formation of an insoluble degradation product. The degradation products may have different solubility profiles than the parent compound.[1] | 1. Characterize the precipitate. If possible, isolate and analyze the precipitate using techniques like NMR or mass spectrometry to identify the degradation product.[1] 2. Adjust storage conditions. Re-evaluate the solvent and storage temperature to find conditions where both the parent compound and any potential minor degradants remain in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure of this compound, the most probable degradation pathways include:
-
Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[1]
-
Photodegradation: The N-benzyl group can be sensitive to light, particularly UV light. This can lead to cleavage of the benzyl group or other complex photochemical reactions.[3][5]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. For compounds with a β-keto functional group, thermal degradation can be a concern, especially during analytical procedures like gas chromatography.[6][7]
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can promote degradation. While specific pathways for this molecule are not extensively documented, related structures show susceptibility to acid- or base-catalyzed reactions.
Q2: I am using GC-MS for analysis and see multiple peaks. Is this due to degradation?
A2: It is possible. Ketone-containing compounds, particularly those with amine functionalities, can be susceptible to thermal degradation in the high-temperature environment of a GC injector port.[6][7] This can lead to the appearance of artifact peaks that are not present in the original solution. For stability studies, it is highly recommended to use a less thermally aggressive technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[8][9]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study is an experiment where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions.[2][10] These conditions typically include acid and base hydrolysis, oxidation, heat, and light. The purpose of a forced degradation study is to:
-
Identify the likely degradation products that could form under various conditions.
-
Understand the degradation pathways of the molecule.
-
Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[11][12]
This information is crucial for developing stable formulations and ensuring the safety and efficacy of a potential drug product.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, we recommend the following:
-
Use high-purity solvents: Solvents should be of high quality and free from impurities like peroxides.
-
Choose an appropriate solvent: Based on solubility data, solvents like ethanol, methanol, and DMSO are suitable.[13]
-
Store at low temperatures: Stock solutions should be stored at 2-8°C for short-term storage and -20°C for long-term storage.
-
Protect from light: Always store stock solutions in amber vials or in the dark to prevent photodegradation.
-
Consider an inert atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Visualizing Stability Factors and Degradation Pathways
The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.
Caption: Key factors and potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and time points may need to be adjusted based on the observed stability of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a 1 mL aliquot of the stock solution in an oven at 60°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the compound) or mass spectrometry.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12][14]
-
Specificity is demonstrated by the ability of the method to resolve the parent compound from its degradation products generated during the forced degradation study.
References
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved January 15, 2026, from [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). PubMed. Retrieved January 15, 2026, from [Link]
- 4-Piperidone derivatives, their preparation and their use as stabilizers. (n.d.). Google Patents.
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 15, 2026, from [Link]
-
A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Oxford Academic. Retrieved January 15, 2026, from [Link]
-
Selective Photocatalytic Oxidation Of Benzyl Amine By O2 Into N-Benzylidenebenzylamine on Tio2 Using Visible Light. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1-Benzyl-4-piperidone. (n.d.). Solubility of Things. Retrieved January 15, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 15, 2026, from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Thermal stability of ketoprofen—active substance and tablets. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved January 15, 2026, from [Link]
-
Thermal stability and decomposition of pharmaceutical compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 15, 2026, from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Retrieved January 15, 2026, from [Link]
-
1-Benzyl-4-piperidone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Efficient photocatalytic oxidative deamination of imine and amine to aldehyde over nitrogen-doped KTi3NbO9 under purple light. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 15, 2026, from [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Retrieved January 15, 2026, from [Link]
-
1-Benzyl-4-piperidylamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.). DTIC. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated RP-HPLC method for the determination of piperidone analogue of curcumin [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. ijper.org [ijper.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. archives.ijper.org [archives.ijper.org]
Recrystallization techniques to improve the purity of piperidin-4-one derivatives
Welcome to the technical support center for the purification of piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of their synthesized compounds through recrystallization. Here, we will delve into the nuances of this powerful purification technique, offering practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the recrystallization of piperidin-4-one derivatives. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my piperidin-4-one derivative in a hot solvent, but upon cooling, it separates as a liquid or a sticky goo instead of forming crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," is a common hurdle in crystallization.[1][2][3][4] It occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution as a supersaturated liquid phase before it can form an ordered crystal lattice.[2][4] Piperidin-4-one derivatives, especially those with bulky N-substituents or other lipophilic moieties, can have lower melting points or be prone to this behavior, particularly if significant impurities are present which can cause melting point depression.[2][3]
Causality & Expert Analysis:
Oiling out is fundamentally a kinetic and thermodynamic problem. The system finds a lower energy state by separating into two liquid phases (your solvent and the molten/liquid solute) rather than undergoing the more energy-intensive process of forming a structured solid crystal. Impurities often preferentially dissolve in the "oiled out" liquid phase, meaning that if this oil solidifies, it will be of low purity.[2][4]
Step-by-Step Remediation Protocol:
-
Re-heat and Dilute: The most immediate fix is to return the flask to the heat source to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[1][2] The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.
-
Drastically Slow Cooling: Rapid cooling is a primary cause of oiling out. Once the oil is redissolved, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This gives the molecules ample time to orient themselves into a crystal lattice.
-
Lower the Crystallization Temperature: If slow cooling still results in oiling, try to induce crystallization at a lower temperature. This can be achieved by using a solvent system where your compound is less soluble, forcing it to crystallize at a lower, more favorable temperature.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth to begin, bypassing the kinetic barrier of nucleation.[5][6][7]
-
Scratch the Flask: Vigorously scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections in the glass that act as nucleation sites for crystal growth.[2][8]
Issue 2: Poor or No Crystal Formation Upon Cooling
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution that is kinetically stable, or you may have used too much solvent.[9] The solute molecules are dissolved and have not yet received the necessary energetic push to start forming a solid phase.
Causality & Expert Analysis:
Crystal formation requires both nucleation (the initial formation of a small, stable crystalline entity) and growth. If the energy barrier for nucleation is too high, the solution can remain in a supersaturated state indefinitely. Alternatively, if the solution is not actually saturated at the lower temperature due to an excess of solvent, no crystallization will occur.[9]
Step-by-Step Remediation Protocol:
-
Induce Nucleation:
-
Increase Concentration: If nucleation techniques fail, it's likely the solution is not sufficiently saturated.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-25% of the volume) to increase the solute concentration.[2]
-
Allow the more concentrated solution to cool slowly again.
-
-
Utilize an Anti-Solvent (Mixed-Solvent System): If you are using a single solvent, you can add a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with your primary solvent.[10][11][12] Add the anti-solvent dropwise to the solution at room temperature until it just becomes cloudy (the point of saturation). Then, add a drop or two of the first solvent to redissolve the precipitate and allow it to stand. This brings the solution to a precise saturation point.
Issue 3: Low Recovery of Purified Product
Q: I successfully recrystallized my compound, but my final yield is very low. What are the common causes for this?
A: Low recovery is a frequent issue and can be attributed to several factors throughout the recrystallization process.[2][9]
Causality & Expert Analysis:
Recrystallization is a balancing act between purity and yield. Some loss of product is inevitable because your compound will always have some finite solubility in the cold solvent (the "mother liquor").[9] The key is to minimize avoidable losses.
Common Causes and Solutions:
| Cause of Low Yield | Scientific Rationale & Expert Solution |
| Excess Solvent Usage | The most common error. Using more than the minimum amount of hot solvent required for dissolution means that a larger amount of your compound will remain dissolved in the mother liquor upon cooling. Solution: Add the hot solvent in small portions to your crude solid, ensuring each portion is given time to dissolve the material before adding more. Aim for a solution that is just saturated at the boiling point.[9][13] |
| Premature Crystallization | If your compound crystallizes in the filter paper during a hot filtration step (to remove insoluble impurities), you will lose a significant portion of your product. Solution: Use a stemless or short-stemmed funnel and pre-heat the funnel and filter paper by pouring hot solvent through it immediately before filtering your solution. Keep the solution at or near its boiling point during filtration.[8] |
| Inappropriate Solvent Choice | If the compound is too soluble in the cold solvent, a large fraction will remain in the mother liquor. The ideal solvent shows a large difference in solubility between hot and cold temperatures.[13][14][15] Solution: Conduct small-scale solvent screening tests before committing to a large-scale recrystallization. |
| Excessive Washing | Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[9] Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Break the vacuum, add a small amount of cold solvent to just cover the crystals, and then re-apply the vacuum. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my piperidin-4-one derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13][14] For piperidin-4-one derivatives, which are often moderately polar heterocyclic ketones, a good starting point is to test polar protic solvents. A review of the literature shows that ethanol, methanol, and mixtures involving these alcohols are very common and effective.[16]
Here is a systematic approach to solvent selection:
-
"Like Dissolves Like": Since piperidin-4-ones contain a ketone and a secondary/tertiary amine, solvents capable of hydrogen bonding are often effective.[17]
-
Small-Scale Testing: Place ~20-30 mg of your crude material into a small test tube. Add a solvent dropwise at room temperature.
-
If it dissolves immediately, the solvent is too good; your compound is too soluble at low temperatures.
-
If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.[15]
-
If it remains insoluble even when hot, that solvent is unsuitable.
-
-
Common Solvents for Piperidin-4-ones: Based on literature, consider the following:[16]
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Isopropanol.
-
Mixed-Solvent Systems: Ethanol/Water, Methanol/Dichloromethane, Ethanol/Ethyl Acetate, Benzene/Petroleum Ether.[16]
-
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system uses two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[10][11][18] This approach is extremely useful when no single solvent has the ideal solubility properties.
You should use a mixed-solvent system when your compound is either too soluble in all common solvents (making recovery difficult) or not soluble enough in a hot solvent to allow for recrystallization. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, and then adding the "bad" solvent dropwise until the solution becomes turbid, indicating the onset of precipitation.[10][12] A drop of the "good" solvent is then added to clarify the solution, which is then allowed to cool slowly.
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice. They can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8]
Protocol for Decolorization:
-
Dissolve your crude solid in the hot recrystallization solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[2]
-
Swirl the mixture and bring it back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed onto its surface.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Q4: What is the purpose of seeding a crystallization?
A4: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[5][6][7] Its primary purposes are to:
-
Overcome the Nucleation Barrier: It provides a pre-existing template for molecules to deposit onto, avoiding the difficult process of spontaneous nucleation.[6][19]
-
Control Polymorphism: If your compound can exist in multiple crystalline forms (polymorphs), seeding with the desired polymorph can ensure that it is the one that crystallizes out.[5]
-
Improve Crystal Quality: Seeding can lead to the formation of larger, more well-defined crystals by promoting slow, controlled growth over spontaneous nucleation.[5]
Experimental Workflows & Visualizations
General Recrystallization Workflow
The following diagram outlines the decision-making process for a standard single-solvent recrystallization.
Caption: A decision tree for troubleshooting "oiling out".
References
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
- Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
- 1-Benzyl-4-piperidone. (n.d.). Solubility of Things.
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins. (n.d.). Oxford Academic.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
- Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Seeding Studies For Crystalliz
- Recrystalliz
- Finding the best solvent for recrystallisation. (2021).
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystalliz
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn.
- Mixed-solvent recrystallis
- Recrystallization. (n.d.). University of Colorado Boulder.
- Oiling Out in Crystalliz
- Two-Solvent Recrystalliz
- Mixed Solvent Crystalliz
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
- Recrystallization1. (n.d.).
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mt.com [mt.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. edu.rsc.org [edu.rsc.org]
- 14. Recrystallization [sites.pitt.edu]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Scaling Up 1-Benzyl-2-phenylpiperidin-4-one Production
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of 1-Benzyl-2-phenylpiperidin-4-one. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice and optimized protocols to ensure a robust, scalable, and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially adaptable method involves a multi-step process commencing with a Michael addition, followed by an intramolecular Dieckmann condensation, and concluding with hydrolysis and decarboxylation.[1] This route is favored for its use of readily available starting materials like benzylamine and methyl acrylate.[1] An alternative approach involves the direct benzylation of 2-phenylpiperidin-4-one, though this can present challenges with selectivity and purification on a larger scale.
Q2: What are the critical safety considerations for this synthesis?
The synthesis involves several hazardous materials and conditions. Key safety precautions include:
-
Strong Bases: Reagents like sodium hydride (NaH) and sodium ethoxide are highly reactive, flammable, and water-sensitive. They must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel.
-
Solvents: Anhydrous solvents like toluene and THF are flammable. All heating steps, especially reflux, must be conducted in a well-ventilated fume hood with appropriate fire suppression equipment readily available.
-
Acid/Base Quenching: The neutralization and hydrolysis steps can be highly exothermic. Reagents should be added slowly with efficient cooling and stirring to control the temperature and prevent runaway reactions.
Q3: My final product has a persistent yellow tint. What is the likely cause?
A yellow coloration in piperidine-based compounds is typically due to oxidation byproducts.[2] To mitigate this, ensure the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat.[2] For high-purity applications, purification via distillation or recrystallization is recommended to remove these colored impurities.[2][3]
Section 2: In-Depth Troubleshooting Guide
This guide is structured chronologically to follow the synthesis workflow, addressing specific problems you may encounter at each stage.
Stage 1: Reaction Setup & Execution (Dieckmann Condensation)
The Dieckmann condensation is the critical ring-forming step and is often the primary source of yield and purity issues. It is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to form a β-ketoester.[4][5][6]
Q4: The Dieckmann condensation has stalled, or the yield of the cyclized intermediate is very low. What are the potential causes?
Several factors can lead to a stalled or low-yielding reaction. The troubleshooting process can be visualized as follows:
Caption: Troubleshooting flowchart for low yield in Dieckmann condensation.
-
Cause 1: Inactive Base. The Dieckmann condensation requires a strong, non-nucleophilic base to generate the enolate intermediate.[4] Sodium hydride (NaH) or sodium ethoxide are common choices. These bases are highly sensitive to moisture and can degrade if stored improperly.
-
Solution: Always use a fresh bottle of the base or verify the activity of older stock. When scaling up, a common issue is using base from a large, frequently opened container. It is best practice to aliquot the required amount under an inert atmosphere and seal the main container immediately.
-
-
Cause 2: Wet Solvent. Trace amounts of water or protic solvents (like methanol or ethanol) will quench the strong base and the reactive enolate, halting the reaction.[7]
-
Solution: The solvent (e.g., toluene, THF) must be rigorously anhydrous. For lab scale, distillation from a drying agent like sodium/benzophenone is recommended. On a larger scale, use of a Karl Fischer titrator to confirm water content below 50 ppm is advised before starting the reaction.
-
-
Cause 3: Insufficient Base. The reaction requires at least one full equivalent of base because the resulting β-ketoester product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[6]
-
Solution: Ensure at least one, and often a slight excess (e.g., 1.1 equivalents), of the base is used. In a large reactor, ensure efficient stirring to prevent the base from settling, which can lead to localized reactions and incomplete conversion.
-
Q5: I am observing significant side product formation during the cyclization. What are these byproducts and how can I minimize them?
-
Cause: Intermolecular Claisen Condensation. If the reaction concentration is too high, the diester intermediate can react with another molecule instead of cyclizing intramolecularly, leading to oligomeric or polymeric side products.[7]
-
Solution: This is a critical scale-up parameter. While high concentration is desirable for throughput, it can favor side reactions. A good starting point is to maintain the concentration used in the validated lab-scale procedure. If side products persist, perform a dilution study to find the optimal concentration. Using slow addition of the diester to a heated solution of the base can also favor the intramolecular pathway.
-
-
Cause: Thermal Decomposition. Prolonged reaction times at high temperatures (e.g., refluxing in toluene) can lead to decomposition of the starting material or product.[2]
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, or GC). Once the reaction is complete, proceed to the workup. Avoid unnecessarily long reflux times. Consider using a stronger, sterically hindered base like potassium tert-butoxide (t-BuOK) which can often facilitate the reaction at lower temperatures.[4]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Sodium Hydride (60% in mineral oil) or Potassium tert-butoxide | NaH is cost-effective but requires careful handling of the oil. t-BuOK is more soluble and can allow for lower reaction temperatures.[4] |
| Solvent | Toluene or THF (<50 ppm water) | Toluene allows for higher reflux temperatures to drive the reaction, while THF's lower boiling point can be gentler on sensitive substrates.[4] |
| Temperature | 80°C to Reflux | Must be carefully optimized. Higher temperatures increase reaction rate but may also increase side product formation.[2] |
| Concentration | 0.1 - 0.5 M | Balance between reaction rate and minimizing intermolecular side reactions. Dilution favors the desired intramolecular cyclization. |
Stage 2: Work-up, Hydrolysis & Decarboxylation
Q6: The work-up is generating a thick emulsion, making phase separation difficult and leading to product loss.
-
Cause: This is a very common issue when scaling up reactions involving basic organic solutions and acidic aqueous washes. Fine solids or partially soluble salts can stabilize emulsions at the interface.
-
Solution 1 (Filtration): Before the aqueous quench, cool the reaction mixture and filter off any insoluble materials (like excess NaH). This removes particulates that can stabilize emulsions.
-
Solution 2 (Brine Wash): During the work-up, after neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion and "dry" the organic layer.[1]
-
Solution 3 (Solvent Addition): Adding a small amount of a different, less polar solvent like heptane can sometimes alter the phase dynamics and break the emulsion.
-
Q7: The hydrolysis and decarboxylation step is incomplete or requires very long reflux times.
-
Cause: This step, typically performed with a strong acid like HCl, involves the hydrolysis of the β-ketoester intermediate followed by the loss of CO2 to yield the final ketone.[1][8] The efficiency depends on acid concentration and temperature.
-
Solution: Ensure a sufficient concentration of acid is used (e.g., 25% HCl).[1] On a large scale, heat transfer can be less efficient. Verify that the internal temperature of the reaction mixture is reaching the target (typically reflux) and not just the external heating mantle temperature. Efficient stirring is crucial to ensure good mixing between the organic and aqueous phases.
-
Stage 3: Purification & Isolation
Q8: My crude product is an oil that is difficult to crystallize, and column chromatography is not practical for my scale.
-
Cause: The crude product may contain impurities that act as crystallization inhibitors. This compound itself can sometimes be a challenging compound to crystallize directly from a crude mixture.[9]
-
Solution 1 (Distillation): If the product is thermally stable, vacuum distillation is an excellent, scalable alternative to chromatography for removing non-volatile impurities.[1]
-
Solution 2 (Salt Formation & Recrystallization): A highly effective strategy is to form a salt of the product. Reacting the crude product with an acid (like HCl in isopropanol) can precipitate the hydrochloride salt, which is often a well-defined, crystalline solid. This salt can be easily filtered and washed to remove neutral impurities. The purified salt can then be neutralized with a base (e.g., NaOH or NaHCO3) and extracted to recover the pure free-base product if required.
-
Solution 3 (Solvent Screening for Recrystallization): A systematic screening of solvents is key. Mixtures of solvents, such as ethyl acetate/heptane or methanol/water, can be effective.[3] Start with a small amount of crude material and test various solvent systems to find one that provides good crystal formation upon cooling.
-
Caption: Decision workflow for purification of this compound.
Section 3: Key Experimental Protocols
Protocol 1: Scalable Dieckmann Condensation and Hydrolysis
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry, appropriately sized reactor with anhydrous toluene (approx. 10 L per mole of diester).
-
Base Addition: With vigorous stirring, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 30°C.
-
Initiation: Heat the suspension to 60-70°C. Add a small amount of anhydrous ethanol (approx. 0.05 eq.) to initiate the reaction (formation of sodium ethoxide).
-
Diester Addition: Begin the slow, dropwise addition of the N,N-bis(β-propionate methyl ester) benzylamine precursor (1.0 eq.) dissolved in a minimal amount of anhydrous toluene. Maintain the internal temperature between 80-90°C. The addition should take 2-3 hours.
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (approx. 110°C) for 4-6 hours.[1] Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quench & Work-up: Cool the reaction to room temperature. Slowly and carefully quench the reaction by adding it to a mixture of ice and 25% hydrochloric acid (approx. 5 L per mole). Caution: Exothermic and hydrogen gas evolution.
-
Hydrolysis & Decarboxylation: Transfer the biphasic mixture to a reactor equipped for reflux with acidic vapors. Heat to reflux for 5-8 hours, or until a test with FeCl3 solution shows the absence of the β-ketoester intermediate.[1]
-
Isolation: Cool the mixture to room temperature. Separate the layers. Neutralize the acidic aqueous layer by slowly adding 35% NaOH solution with efficient cooling until the pH is ~8.5-9.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
References
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
-
Experimental Help for Dieckmann Condensation. Reddit r/chemhelp. [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. PubMed Central (PMC). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. [Link]
-
The Dieckmann Condensation. Organic Reactions. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemrevlett.com [chemrevlett.com]
Technical Support Center: Storage and Stability of 1-Benzyl-2-phenylpiperidin-4-one
Welcome to the technical support center for 1-Benzyl-2-phenylpiperidin-4-one (CID: 561979).[1] This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, frequently used to optimize the efficacy and physicochemical properties of drug candidates, including prominent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research.[2][3][4][5] Ensuring the chemical integrity of this compound during storage is paramount for reproducible and reliable experimental outcomes.
This document provides in-depth, experience-driven answers to common questions regarding the stability of this compound, troubleshooting guides for suspected degradation, and validated protocols for prevention.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common user inquiries.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber glass vial at -20°C or, preferably, -80°C.[6][7] The vial's headspace should be flushed with an inert gas like argon or nitrogen before sealing. This combination of low temperature, exclusion of light, and an inert atmosphere minimizes the risk of thermal, photolytic, and oxidative degradation.[8][9][10]
Q2: My solid sample of this compound has developed a yellow or brownish tint over time. What does this indicate?
A2: A color change from white/off-white to yellow or brown is a strong visual indicator of degradation. This is often due to oxidation of the amine or ketone functional groups, which can lead to the formation of chromophoric (color-absorbing) byproducts.[10][11] You should immediately verify the purity of the sample using an analytical technique like HPLC before using it in any experiment.
Q3: I suspect my sample has degraded. What is the most direct way to confirm its purity?
A3: The most reliable method is to perform a purity analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13] A pure sample will show a single major peak at a specific retention time. Degraded samples will exhibit additional peaks, a reduction in the area of the main peak, or a "shoulder" on the main peak. A detailed protocol for this analysis is provided in the Troubleshooting Guide section.
Q4: What are the primary chemical reactions that cause the degradation of this compound?
A4: The structure of this compound contains two primary points of vulnerability: the tertiary amine within the piperidine ring and the ketone functional group. The main degradation pathways are:
-
Oxidation: The tertiary amine is susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal ions.[11][14] This can lead to N-dealkylation (loss of the benzyl group) or ring-opening reactions.
-
Photodegradation: Piperidine derivatives are known to be sensitive to light, which can catalyze the formation of radical species and accelerate degradation.[15][16][17]
-
Hydrolysis: While less common for this specific structure, extreme pH conditions (strong acid or base) can potentially catalyze the degradation of the piperidine ring over extended periods.[18][19]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed protocols and explanations for identifying and understanding degradation.
Issue 1: Understanding the Degradation Pathways
Causality: To prevent degradation, it's crucial to understand the chemical mechanisms driving it. The molecule's tertiary amine and ketone functionalities are the primary sites for instability.
-
Oxidative Degradation: This is the most probable degradation route. The process often starts with the formation of an amine radical cation, which can then undergo several reactions, including N-debenzylation to form 2-phenylpiperidin-4-one or cleavage of the piperidine ring.[11] The presence of oxygen is the key driver, and the reaction can be accelerated by heat, light, and metal contaminants.[14]
-
Photolytic Degradation: Exposure to UV or even high-intensity visible light can provide the energy needed to form radical intermediates, initiating degradation cascades similar to oxidation.[16][17]
-
Thermal and pH-Mediated Degradation: High temperatures can increase the rate of all degradation reactions.[10] While the molecule lacks easily hydrolyzable groups like esters, extreme pH can affect the protonation state of the amine, potentially altering its stability and reactivity.[18][19][20]
The following diagram illustrates the most likely degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways for this compound.
| Degradation Product | Potential Cause | Expected Analytical Signature (RP-HPLC) |
| 2-Phenylpiperidin-4-one | Oxidation, Photodegradation | A more polar compound, will likely have a shorter retention time than the parent. |
| Benzaldehyde | Oxidation, Photodegradation | A less polar, highly volatile compound. May appear as a sharp, early-eluting peak. |
| Ring-Opened Products | Severe Oxidation/Hydrolysis | Typically highly polar, resulting in very early elution times. May appear as multiple small peaks. |
| Polymeric materials | Multiple stress factors | May not elute from the column or may appear as a broad, unresolved hump in the baseline. |
Issue 2: Confirming Degradation - Analytical Protocols
When degradation is suspected, a systematic analytical approach is required. This workflow ensures that you can confidently assess the integrity of your material.
Caption: Workflow for troubleshooting suspected compound degradation.
Rationale: This protocol provides a fast and reliable method to quantify the purity of your sample. A C18 column is used to separate the relatively nonpolar parent compound from more polar degradation products. The mobile phase gradient ensures good resolution of all potential species.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN to make a 1 mg/mL stock solution. Dilute this stock 1:10 in a 50:50 ACN/water mixture for a final concentration of 100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (for the phenyl rings)
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Rationale: This study, based on ICH guidelines, intentionally degrades the compound under various stress conditions.[21][22] The resulting degradation profiles help to identify the peaks observed in an unknown degraded sample and confirm the stability-indicating nature of your HPLC method. Aim for 5-20% degradation for the best results.[22]
-
Materials:
-
1 mg/mL stock solution of the compound in 50:50 ACN/water
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Water bath, UV light chamber
-
-
Procedure:
-
Set up five separate reactions: Use 1 mL of the stock solution for each condition.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254/365 nm) for 24 hours.
-
-
Control Sample: Keep 1 mL of the stock solution under normal conditions.
-
Quenching and Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~100 µg/mL.
-
Analyze all samples using the HPLC method described in Protocol 1. Compare the chromatograms from the stressed samples to your degraded lab sample to identify common peaks.
-
Part 3: Best Practices for Prevention
Proactive measures are the most effective way to prevent degradation.
Optimal Storage and Handling Protocol
Adhering to these steps will maximize the shelf-life and integrity of your compound.
-
Procure High-Purity Material: Start with a compound that has a purity of >98%.
-
Select Proper Containers: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.[8]
-
Aliquot the Sample: Upon receipt, if you have a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.
-
Create an Inert Atmosphere: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds. This displaces oxygen and moisture.
-
Seal Tightly: Secure the cap firmly. For extra protection during long-term storage, wrap the cap with Parafilm®.
-
Store at Low Temperature: Place the sealed vials in a freezer set to -20°C for short-to-medium term storage (1-6 months) or -80°C for long-term storage (>6 months).[6][7]
-
Log and Label: Clearly label each vial with the compound name, date, and concentration (if in solution). Maintain a detailed inventory.
-
Handling for Use: When removing a vial from the freezer, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid. Weigh out the required amount quickly and immediately re-flush, re-seal, and return the vial to the freezer.
| Parameter | Short-Term Storage (<1 month) | Medium-Term Storage (1-6 months) | Long-Term Storage (>6 months) |
| Temperature | 2-8°C | -20°C | -80°C (Recommended) |
| Atmosphere | Tightly sealed | Tightly sealed, Inert gas flush | Tightly sealed, Inert gas flush |
| Light | Store in dark (Amber vial) | Store in dark (Amber vial) | Store in dark (Amber vial) |
| Form | Solid | Solid | Solid (Recommended) |
| Container | Amber glass vial, PTFE-lined cap | Amber glass vial, PTFE-lined cap | Amber glass vial, PTFE-lined cap |
By implementing these structured storage and handling procedures and utilizing the provided troubleshooting guides, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental work with this compound.
References
-
Baudisch, O., & Gates, F. L. (1934). Piperidine Metavanadate, a New Light-Sensitive Compound. Journal of the American Chemical Society, 56(2), 373–374. [Link]
-
Eagle Manufacturing. (n.d.). How to Handle and Store Acetone. Retrieved from [Link]
-
Gouedard, C., et al. (2014). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Shen, D., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]
-
AmericanBio. (2015). PIPERIDINE Safety Data Sheet. Retrieved from [Link]
-
Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061–9067. [Link]
-
Oszczapowicz, I., & Oleksiak, T. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]
-
Koch, H., & Plewe, M. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Klinische Wochenschrift, 76(15), 594-595. [Link]
-
Koch, H., & Plewe, M. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. [Link]
-
Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]
-
Namjoshi, O. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]
-
Chen, J., et al. (2020). Visible-light-induced C(sp3)–H functionalizations of piperidines to 3,3-dichloro-2-hydroxy-piperidines with N-chlorosuccinimide. Organic & Biomolecular Chemistry. [Link]
-
Oszczapowicz, I., & Oleksiak, T. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561979, this compound. Retrieved from [Link].
-
Alhabardi, S., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]
-
Wang, L., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. RSC Advances. [Link]
-
Oszczapowicz, I., & Oleksiak, T. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Al-Shehri, S., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Semantic Scholar. [Link]
-
Britannica. (2025). Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
-
National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives... PubMed Central. [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70865, N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link].
-
Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Gobis, K., et al. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
-
Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research. [Link]
-
Chemsrc. (n.d.). 4-Anilino-1-benzylpiperidine. Retrieved from [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation... International Journal of Pharmaceutical Education and Research. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors... PubMed. [Link]
Sources
- 1. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. americanbio.com [americanbio.com]
- 10. biosynce.com [biosynce.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. escholarship.org [escholarship.org]
- 17. Visible-light-induced C(sp3)–H functionalizations of piperidines to 3,3-dichloro-2-hydroxy-piperidines with N-chlorosuccinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for the Spectroscopic Analysis of Piperidin-4-ones
Welcome to the technical support center for the spectroscopic analysis of piperidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this critical pharmacophore. Piperidin-4-ones are versatile synthetic intermediates found in a vast array of pharmacologically active compounds, making their unambiguous structural characterization paramount.
This document moves beyond standard protocols to address the specific, nuanced challenges encountered during the analysis of these heterocyclic systems. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in fundamental principles and field-proven insights.
Section 1: ¹H and ¹³C NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural elucidation of piperidin-4-one derivatives. However, the inherent structural features of the piperidine ring—such as the nitrogen heteroatom, conformational flexibility, and stereochemistry—often introduce complexities into the spectra.
FAQ 1: Why are the peaks in my ¹H NMR spectrum broad, especially the N-H and adjacent protons?
This is one of the most common issues. Several factors can contribute to peak broadening:
-
Quadrupole Broadening: The nitrogen-14 (¹⁴N) nucleus, which has a spin I=1, possesses a quadrupole moment. This can lead to rapid relaxation and coupling to adjacent protons, causing their signals to broaden. This effect is often observed for protons on carbons alpha to the nitrogen.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acid. If the rate of this exchange is on the NMR timescale, it leads to a broadening of the N-H signal and can sometimes even broaden the signals of adjacent protons (α-protons).
-
Conformational Dynamics: Piperidine rings can undergo chair-chair interconversion. If the rate of this conformational exchange is intermediate on the NMR timescale at the analysis temperature, it can cause significant broadening of the ring proton signals. This is particularly relevant for substituted piperidin-4-ones where different chair conformations may have similar energies.
-
D₂O Exchange: To confirm if proton exchange is the cause of N-H broadening, add a drop of deuterium oxide (D₂O) to your NMR sample, shake gently, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish. If the α-proton signals sharpen as a result, exchange was the primary cause.
-
Variable Temperature (VT) NMR: To investigate conformational dynamics, acquire spectra at different temperatures.
-
Cooling: Lowering the temperature will slow down the conformational exchange. If dynamics are the issue, you may see the broad peaks resolve into two distinct sets of sharp signals, corresponding to the "frozen-out" individual conformers.
-
Heating: Raising the temperature will accelerate the exchange. This can cause the broad peaks to sharpen into a single, time-averaged signal.
-
-
Solvent Change: The polarity and hydrogen-bonding capability of the solvent can influence both chemical exchange rates and conformational equilibria. Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can often resolve broadened peaks.
Caption: Workflow for diagnosing the cause of broad peaks in the ¹H NMR spectrum of piperidin-4-ones.
FAQ 2: How can I differentiate axial and equatorial protons on the piperidine ring?
Distinguishing between axial and equatorial protons is fundamental for stereochemical assignment. This is achieved by analyzing their chemical shifts and scalar (J) couplings.
-
Chemical Shifts (δ): Generally, axial protons are more shielded and thus resonate at a lower chemical shift (further upfield) compared to their equatorial counterparts on the same carbon. This is due to anisotropic effects within the chair conformation.
-
Coupling Constants (³J_HH): The magnitude of the vicinal (three-bond) coupling constant is dependent on the dihedral angle between the coupled protons.
-
Axial-Axial (³J_ax,ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10-13 Hz .
-
Axial-Equatorial (³J_ax,eq): The dihedral angle is ~60°, leading to a smaller coupling constant of 2-5 Hz .
-
Equatorial-Equatorial (³J_eq,eq): The dihedral angle is also ~60°, resulting in a small coupling constant, typically 2-5 Hz .
-
The large ³J_ax,ax coupling is the most diagnostic feature for identifying protons in axial positions.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It helps to trace the connectivity of the entire spin system of the piperidine ring, confirming which protons are on adjacent carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. Strong cross-peaks are observed between protons in a 1,3-diaxial relationship, providing definitive proof of their axial orientations.
| Proton Position | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
| H-2ax, H-6ax | 2.8 - 3.2 | ³J_ax,ax ≈ 10-13; ³J_ax,eq ≈ 2-5 |
| H-2eq, H-6eq | 3.3 - 3.7 | ³J_eq,ax ≈ 2-5; ²J_gem ≈ 12-15 |
| H-3ax, H-5ax | 2.3 - 2.7 | ³J_ax,ax ≈ 10-13; ³J_ax,eq ≈ 2-5 |
| H-3eq, H-5eq | 2.8 - 3.1 | ³J_eq,ax ≈ 2-5; ²J_gem ≈ 12-15 |
Note: These are approximate ranges. Actual values are highly dependent on the specific substituents on the ring and nitrogen.
Section 2: Infrared (IR) Spectroscopy Troubleshooting
IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups, most notably the carbonyl (C=O) group in the piperidin-4-one core.
FAQ 1: The carbonyl (C=O) peak isn't where I expect it (~1715 cm⁻¹). Why is it shifted?
The exact frequency of the carbonyl stretch is highly sensitive to its electronic and steric environment. A standard, acyclic ketone typically absorbs around 1715 cm⁻¹. Deviations from this value in piperidin-4-ones are diagnostic.
-
Ring Strain: The six-membered piperidin-4-one ring is relatively strain-free, so its baseline absorption is close to that of an acyclic ketone. However, certain substitution patterns can introduce strain, which typically increases the frequency.
-
Conjugation: If the carbonyl group is conjugated with an adjacent double bond or an aromatic ring (e.g., a phenyl group at C-3 or C-5), the C=O bond order is reduced due to resonance. This weakens the bond, lowering the stretching frequency by 20-40 cm⁻¹.
-
Inductive Effects: Electronegative atoms near the carbonyl group can pull electron density away through the sigma bonds (an inductive effect). This strengthens the C=O bond and increases the stretching frequency. For example, an α-chloro substituent can shift the frequency higher.
-
Hydrogen Bonding: Intermolecular hydrogen bonding (e.g., in the solid state or concentrated solutions) can weaken the C=O bond, causing a shift to a lower frequency.
| Structural Feature | Effect on C=O Bond | Expected Frequency Shift | Typical Range (cm⁻¹) |
| Unsubstituted Piperidin-4-one | Baseline (minimal strain) | N/A | 1710 - 1725 |
| α,β-Unsaturation (Conjugation) | Weakens bond | Decrease (↓) | 1670 - 1690 |
| α-Electronegative Substituent | Strengthens bond | Increase (↑) | 1725 - 1745 |
| Intermolecular H-Bonding | Weakens bond | Decrease (↓) | 1690 - 1710 |
FAQ 2: I see a broad absorption around 3300-3500 cm⁻¹. Is it an N-H or O-H from water contamination?
This is a common point of confusion.
-
N-H Stretch: Secondary amines (like the piperidine nitrogen) typically show a single, medium-to-weak absorption in the 3300-3500 cm⁻¹ range. The peak is often sharper than an O-H stretch.
-
O-H Stretch (Water): Water contamination results in a very broad and often intense absorption, typically centered around 3400 cm⁻¹.
-
O-H Stretch (Alcohol): If your molecule contains a hydroxyl group, it will also show a broad, strong band in this region due to hydrogen bonding.
Cross-contamination and moisture are significant sources of error in IR spectroscopy.
-
Drying: Ensure your sample is completely dry. Lyophilize or dry under high vacuum if necessary.
-
KBr Preparation: Use high-purity, spectroscopy-grade KBr. Dry it in an oven at >100 °C for several hours and store it in a desiccator.
-
Grinding: Add ~1-2 mg of your sample to ~100-200 mg of dry KBr in an agate mortar. Grind thoroughly under an infrared heat lamp to minimize moisture absorption from the air. The mixture should become a fine, homogenous powder.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Immediately acquire the spectrum. A cloudy or opaque pellet often indicates insufficient grinding or moisture.
Section 3: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry provides crucial information about the molecular weight and fragmentation of piperidin-4-one derivatives, aiding in both identification and structural elucidation.
FAQ 1: What are the characteristic fragmentation patterns for piperidin-4-ones?
Under electrospray ionization (ESI) with subsequent tandem MS (MS/MS), piperidin-4-ones typically fragment via pathways dictated by the basic nitrogen atom.
-
α-Cleavage: This is the most dominant fragmentation pathway. The bond between the carbons alpha and beta to the nitrogen (C2-C3 or C5-C6) breaks. This leads to the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.
-
Ring Fission: The piperidine ring itself can be cleaved, leading to various acyclic fragment ions.
-
Substituent-Driven Fragmentation: The fragmentation is heavily influenced by the nature and position of substituents, which will often lead to their own characteristic losses. For example, a benzyl group on the nitrogen may lead to a prominent m/z 91 tropylium ion fragment.
Caption: Generalized α-cleavage pathway for a protonated piperidin-4-one in MS/MS analysis.
FAQ 2: How can I use MS to distinguish between regioisomers?
Regioisomers (e.g., a methyl group at C-2 vs. C-3) will have the same molecular weight and will be indistinguishable by a full scan MS. However, their fragmentation patterns in an MS/MS experiment can be different and highly diagnostic.
The position of a substituent will direct the fragmentation. For example:
-
A 2-substituted piperidin-4-one: α-cleavage can occur at the C2-C3 or C5-C6 bond. Cleavage at C2-C3 will involve the loss of the substituent at C-2, leading to a characteristic fragment.
-
A 3-substituted piperidin-4-one: The substituent is not directly involved in the primary α-cleavage events but will be retained in the resulting iminium ion. This will lead to a fragment ion with a different mass-to-charge ratio compared to the 2-substituted isomer.
Strategy:
-
Isolate the precursor ion ([M+H]⁺) for both isomers.
-
Acquire a product ion scan (MS/MS) for each, using the same collision energy.
-
Carefully compare the resulting spectra. The presence and/or relative abundance of specific fragment ions will allow for unambiguous differentiation.
Section 4: UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings or conjugated systems.
FAQ 1: Why are the λ_max values shifting when I change solvents?
This phenomenon is called solvatochromism , and it occurs because a change in solvent polarity can alter the energy gap between the ground state and the excited state of the chromophore.
-
π→π Transitions:* For these transitions, the excited state is typically more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap. This results in a shift to a longer wavelength (red shift or bathochromic shift).
-
n→π Transitions:* The carbonyl group in a piperidin-4-one has a weak n→π* transition. In this case, the ground state is generally more stabilized by polar, protic solvents (via hydrogen bonding to the lone pairs). This increases the energy gap to the excited state, resulting in a shift to a shorter wavelength (blue shift or hypsochromic shift).
Observing how the λ_max shifts upon changing from a nonpolar solvent (e.g., hexane) to a polar one (e.g., ethanol) can help in assigning the nature of the electronic transition.
FAQ 2: My UV-Vis spectrum is featureless or the absorbance is very low. What's wrong?
-
Lack of a Strong Chromophore: The isolated carbonyl group of a simple piperidin-4-one is a very weak chromophore, and its n→π* transition around 280-300 nm may be of such low intensity that it is barely observable. Significant UV absorbance requires the presence of a strong chromophore, such as a conjugated system or an aromatic ring attached to the piperidin-4-one scaffold.
-
Incorrect Concentration: The sample may be too dilute. According to the Beer-Lambert law (A=εbc), absorbance is directly proportional to concentration. Try preparing a more concentrated sample.
-
Solvent Cutoff: Ensure you are using a solvent that is transparent in the region you are scanning. For example, acetone has a UV cutoff of ~330 nm and cannot be used to measure spectra below this wavelength. Use a solvent with a lower cutoff, like acetonitrile (~190 nm) or water (~190 nm), for deep UV measurements.
References
-
Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]
-
Bovino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]
-
Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. Journal of pharmaceutical sciences, 86(7), 761-771. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
-
Rehman, A. U. (2017). Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide (6a). ResearchGate. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
McKay, M. J., & Taylor, M. R. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
-
University of Oxford. (n.d.). A Rough Guide to IR Shifts of Carbonyl Groups. Teaching Resources. [Link]
-
Campodónico, P. R., et al. (2014). UV-vis spectra of piperidine with 1 in [Bmim]PF6. ResearchGate. [Link]
-
Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS One, 13(8), e0201992. [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3649-3695. [Link]
-
Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon Instruments Inc.[Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 683-693. [Link]
-
Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(7), 657-665. [Link]
-
Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. Semantic Scholar. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
TALAQ, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
-
Rajan, S. S., & Amirthaganesan, S. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
-
Rajan, S. S., & Amirthaganesan, S. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(3), 637-641. [Link]
-
Stanimir, A., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(19), 6688. [Link]
-
University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Chem LibreTexts. [Link]
-
Jayabharathi, J., et al. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Journal of Taibah University for Science, 17(1), 2270921. [Link]
-
Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. [Link]
-
Pandurangan, P., & Ananth, S. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]
-
Power, T. D. W. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21471. [Link]
-
Foley, D. J., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(10), 1696-1703. [Link]
-
Jayabharathi, J., et al. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. ResearchGate. [Link]
-
Dorofeeva, O. V., & Vogt, J. (2013). IR spectra of 4-piperidinemethanol solutions. ResearchGate. [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]
-
Wenzel, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4661. [Link]
-
Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526-2531. [Link]
-
Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Validation & Comparative
A Comparative Analysis of Piperidin-4-one Synthesis Methods: A Guide for Researchers
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The versatility of this heterocyclic ketone allows for diverse functionalization, making it a critical building block for drug discovery and development professionals. This guide provides a comparative analysis of the most prominent synthetic methods for constructing the piperidin-4-one ring system, offering insights into their mechanisms, practical applications, and relative merits.
The Petrenko-Kritschenko Piperidone Synthesis
A classic and enduring multicomponent reaction, the Petrenko-Kritschenko synthesis, first reported in 1906, offers a straightforward approach to symmetrically substituted 4-piperidones.[1][3][4] This one-pot condensation involves the reaction of two equivalents of an aldehyde with a dialkyl ester of acetonedicarboxylic acid and a primary amine or ammonia.[1][5]
Mechanistic Insights
The reaction proceeds through a cascade of imine formation and Mannich-type reactions.[1] The initial step is the formation of an imine from the aldehyde and the amine. This is followed by a Mannich reaction where the enol of the acetonedicarboxylic acid ester attacks the imine. A second Mannich reaction with another molecule of the imine leads to the cyclized product. Subsequent hydrolysis and decarboxylation yield the final piperidin-4-one.
Caption: Mechanism of the Petrenko-Kritschenko piperidone synthesis.
Experimental Protocol: Synthesis of 2,6-Diphenyl-3-methyl-4-piperidone
A mixture of ethyl methyl ketone (0.1 mol), benzaldehyde (0.2 mol), and ammonium acetate (0.1 mol) in 50 mL of ethanol is refluxed for 4-6 hours.[6][7] The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the desired product.
Advantages and Disadvantages
| Feature | Description |
| Advantages | Operationally simple, one-pot reaction.[1] Good yields for a variety of substrates.[7][8] Readily available starting materials. |
| Disadvantages | Limited to the synthesis of symmetrically substituted piperidones.[3] Can produce by-products, requiring careful purification. |
The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[9][10] This method is particularly useful for the synthesis of N-substituted 4-piperidones.[11][12]
Mechanistic Insights
The reaction is base-catalyzed and involves the deprotonation of an α-carbon of the diester to form an enolate.[9][10] This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic β-keto ester intermediate.[13][14] Acidic workup followed by hydrolysis and decarboxylation affords the 4-piperidone.
Caption: Mechanism of the Dieckmann condensation for piperidin-4-one synthesis.
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone
To a suspension of sodium methoxide (1.1 mol) in 500 mL of toluene at 80-90 °C is added dropwise diethyl N-methyl-β,β'-dicarbethoxydipropylamine (1.0 mol).[11][12] The mixture is refluxed for 8 hours, cooled, and then poured into a mixture of crushed ice and hydrochloric acid. The aqueous layer is separated, and the toluene layer is extracted with dilute hydrochloric acid. The combined aqueous layers are made alkaline with sodium hydroxide and extracted with ether. The ether extract is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting β-keto ester is then refluxed with concentrated hydrochloric acid for 4-6 hours. After cooling, the solution is made alkaline and extracted with ether. The ether extract is dried, and the solvent is removed to give 1-methyl-4-piperidone.
Comparative Data
| Method | Key Features | Typical Yields | Substrate Scope |
| Petrenko-Kritschenko | One-pot, multicomponent reaction.[1] | 60-85%[7][8] | Aromatic and aliphatic aldehydes. |
| Dieckmann Condensation | Intramolecular cyclization of diesters.[11] | 70-90%[12] | Requires synthesis of the precursor diester. |
| Aza-Diels-Alder | [4+2] cycloaddition of an imine and a diene.[15][16] | 50-95%[17] | Broad scope, allows for stereocontrol. |
| Mannich Reaction | Condensation of an amine, an aldehyde, and a ketone.[18][19] | 65-82%[7][20] | Versatile for synthesizing various substituted piperidones. |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles, including piperidines.[16][17] In the context of piperidin-4-one synthesis, this reaction typically involves the [4+2] cycloaddition of an imine (the dienophile) with an electron-rich diene.[6][15]
Mechanistic Insights
The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the presence of a Lewis acid catalyst.[16] The concerted pathway involves a pericyclic transition state, leading to a high degree of stereocontrol. The stepwise mechanism proceeds through a zwitterionic intermediate.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. synarchive.com [synarchive.com]
- 4. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 6. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. tandfonline.com [tandfonline.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. researchgate.net [researchgate.net]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comprehensive Guide to the Structural-Spectroscopic Validation of 1-Benzyl-2-phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of 1-Benzyl-2-phenylpiperidin-4-one, a heterocyclic compound of interest. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.
The Analytical Imperative: Why NMR and Mass Spec are Complementary
While both NMR and mass spectrometry are powerful analytical tools, they provide different and complementary pieces of the structural puzzle. Mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, offering a precise molecular weight and clues to its composition and connectivity.[1] In contrast, NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct functional groups and stereocenter, a combined analytical approach is not just best practice; it is essential for unequivocal structural elucidation.[2][3]
Anticipated Spectroscopic Signatures of this compound
Before embarking on experimental work, a senior scientist will first predict the expected spectral data based on the putative structure. This predictive exercise is crucial for efficient data analysis and for identifying any discrepancies that might suggest an alternative structure.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The ten protons on the two phenyl rings will likely appear in this region as a series of multiplets.[4] The exact chemical shifts will be influenced by the electronic effects of their respective points of attachment to the piperidine scaffold.
-
Benzylic Protons (CH₂-Ph): The two protons of the benzylic methylene group are diastereotopic due to the adjacent chiral center at C2. They are expected to resonate as a pair of doublets (an AB quartet) around δ 3.5-4.5 ppm.[5]
-
Piperidine Ring Protons:
-
H-2 (CH-Ph): This methine proton, alpha to both the nitrogen and the phenyl group, will be significantly deshielded and is expected to appear as a multiplet, likely a doublet of doublets, in the range of δ 3.5-4.0 ppm.
-
H-3, H-5, H-6: The remaining methylene protons on the piperidine ring will resonate in the more upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm.[6][7] The protons at C-3 and C-5, being adjacent to the carbonyl group, will likely be further downfield than the C-6 protons.[4] Overlapping multiplets are expected in this region, necessitating 2D NMR techniques for full assignment.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 205-220 ppm.
-
Aromatic Carbons: The twelve carbons of the two phenyl rings will resonate in the δ 125-145 ppm region.[8] The quaternary carbons (C-ipso) will generally have weaker signals.
-
Piperidine Ring Carbons:
-
C-2 and C-6: The carbons alpha to the nitrogen will appear in the range of δ 50-70 ppm.[9]
-
C-3 and C-5: The methylene carbons adjacent to the carbonyl group will be found around δ 40-50 ppm.
-
-
Benzylic Carbon (CH₂-Ph): This carbon will likely resonate in the range of δ 60-65 ppm.[10]
Mass Spectrometry: Molecular Weight and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺. For this compound (C₁₈H₁₉NO), the expected monoisotopic mass is 265.1467 g/mol , so the [M+H]⁺ ion should appear at m/z 266.1545.[11][12]
Under harsher ionization conditions like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected. The most likely fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atom, a common fragmentation route for piperidine derivatives.[13][14]
-
Loss of the Benzyl Group: Cleavage of the N-CH₂Ph bond would result in a fragment ion corresponding to the tropylium ion at m/z 91. This is a very common and stable fragment for benzyl-containing compounds.[15][16]
-
Alpha-Cleavage of the Phenyl Group: Fission of the C2-phenyl bond could also occur.
-
Ring Fission: The piperidine ring itself can undergo various cleavage patterns.[13]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[17][18] This concentration is optimal for obtaining good signal-to-noise in a reasonable time frame for both ¹H and ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.[19]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]
-
Tube and Capping: Use high-quality, unscratched NMR tubes and cap them securely to prevent solvent evaporation.[19]
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[8]
-
2D NMR (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule. This is invaluable for tracing the connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Solvent System: Dissolve a small amount of the sample (approx. 1 mg/mL) in a solvent compatible with the ionization source, such as a mixture of methanol or acetonitrile with a small percentage of formic acid to promote protonation for ESI.
-
Dilution: For high-resolution mass spectrometry, dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.
Data Acquisition (ESI-QTOF):
-
Ionization Mode: Operate the electrospray ionization source in positive ion mode to generate the [M+H]⁺ ion.[21]
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 266.15) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This will reveal the characteristic fragmentation pattern.[13]
Data Presentation and Interpretation
Summary of Expected Spectroscopic Data
| Technique | Expected Observation | Structural Information Gained |
| ¹H NMR | Multiplets at δ 7.0-8.0, AB quartet at δ 3.5-4.5, multiplets at δ 1.5-4.0 | Presence of two distinct phenyl groups, diastereotopic benzylic protons, and piperidine ring protons. |
| ¹³C NMR | Signal at δ 205-220, signals at δ 125-145, signals at δ 40-70 | Presence of a ketone carbonyl, aromatic carbons, and aliphatic carbons of the piperidine ring. |
| HRMS (ESI) | [M+H]⁺ ion at m/z 266.1545 | Confirmation of the elemental formula C₁₈H₁₉NO. |
| MS/MS | Fragment ion at m/z 91 | Presence of a benzyl group. |
Visualizing the Workflow and Structure
dot digraph "Structural_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Workflow for the spectroscopic validation of this compound.
dot digraph "Molecule_and_Fragments" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Key fragmentation pathways for this compound in MS/MS.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound is a clear illustration of the synergy between NMR and mass spectrometry. High-resolution mass spectrometry provides the definitive molecular formula, while a suite of 1D and 2D NMR experiments elucidates the intricate connectivity and stereochemistry of the molecule. The predicted fragmentation patterns in MS/MS, particularly the presence of the tropylium ion, serve as a powerful confirmation of the N-benzyl moiety. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently and unequivocally determine the structure of this and other complex heterocyclic molecules, ensuring the integrity and reliability of their scientific endeavors.
References
-
Electrospray ionization - Wikipedia. Available at: [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3. Available at: [Link]
-
NMR sample preparation guidelines. Available at: [Link]
-
Kruppa, G. H., & Schoeniger, J. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111-009407. Available at: [Link]
-
Pitt, J. J. (2009). Electrospray ionization for mass spectrometry. LCGC North America, 27(11), 974-983. Available at: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]
-
Supporting Information for: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]
-
Maged, A. G. A. (2023). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate. Available at: [Link]
-
ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Spiral. Structural and spectroscopic studies of heterocyclic compounds. Available at: [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Eswed, B. I., & El-Hiti, G. A. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 23(8), 1989. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Santos, R. D. S., David, J. M., & David, J. P. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 29, 1349-1356. Available at: [Link]
-
Singh, S., Singh, S. B., & Kumar, R. (2018). Spectroscopic Evidence of Phosphorous Heterocycle-DNA Interaction and its Verification by Docking Approach. Journal of Fluorescence, 28(1), 339-347. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]
-
Lee, Y., & Akashi, K. (2016). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 17(11), 1849. Available at: [Link]
-
13 Carbon NMR. Available at: [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available at: [Link]
-
SanMartin, R., & Herrero, M. T. (2012). Structure Determination By Spectroscopic Methods: A Practical Approach. CRC Press. Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidone. Available at: [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and spectroscopic studies of heterocyclic compounds [spiral.imperial.ac.uk]
- 3. Spectroscopic Evidence of Phosphorous Heterocycle-DNA Interaction and its Verification by Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. rsc.org [rsc.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antimicrobial Efficacy of Piperidin-4-one Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the piperidin-4-one nucleus stands out as a "privileged pharmacophore" due to its remarkable versatility and presence in numerous biologically active compounds.[1] This guide offers a comparative analysis of the antimicrobial efficacy of different piperidin-4-one derivatives, supported by experimental data and methodological insights to aid researchers in this critical field.
The Piperidin-4-one Scaffold: A Foundation for Antimicrobial Innovation
The piperidin-4-one ring is a versatile six-membered heterocycle that serves as an excellent framework for synthesizing diverse molecular architectures. Its susceptibility to chemical modification at multiple positions allows for the fine-tuning of steric, electronic, and lipophilic properties. These modifications are crucial for modulating pharmacological activity, including antimicrobial, anticancer, and antiviral effects.[1][2] The core structure's adaptability has made it a focal point for developing new agents that can circumvent existing resistance mechanisms.
Methodologies for Evaluating Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial efficacy studies, standardized protocols are paramount. The following methodologies are fundamental to the characterization of novel piperidin-4-one derivatives.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative technique widely used for this determination.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized piperidin-4-one derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality Insight: The use of a standardized inoculum and specific growth medium ensures that the observed antimicrobial effect is directly attributable to the compound being tested, minimizing variability and allowing for accurate comparisons between derivatives.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is often used for initial screening.
Step-by-Step Methodology:
-
Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[4]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
The following diagram illustrates the typical workflow for the synthesis and antimicrobial evaluation of piperidin-4-one derivatives.
Sources
A Senior Application Scientist's Guide to HPLC Methods for Purity Validation of Synthesized Piperidin-4-Ones
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of safe and effective drug discovery. Piperidin-4-ones represent a vital structural motif in a vast array of pharmaceutical compounds, acting as key building blocks for everything from analgesics to antipsychotics.[1] Their purity is not just a matter of quality control; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of synthesized piperidin-4-ones. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the fundamental physicochemical properties of the analytes and the principles of chromatographic separation.
The Analytical Challenge: The Piperidin-4-one Scaffold
The core analytical challenge in analyzing piperidin-4-ones lies in their chemical nature. The basic nitrogen atom (pKa of the conjugate acid is typically around 8-9) and the polar ketone group confer specific properties that dictate the chromatographic strategy. The parent piperidin-4-one molecule, with a molecular formula of C₅H₉NO, is a relatively small, polar compound.[2][3] Crucially, it lacks a significant UV chromophore, rendering standard UV-Vis detection inefficient for sensitive purity analysis. This necessitates a careful consideration of both the separation strategy and the detection method.
Comparative Analysis of HPLC Methodologies
The two primary HPLC modes applicable to piperidin-4-one analysis are Reversed-Phase (RP-HPLC) for general purity and impurity profiling, and Chiral HPLC for resolving stereoisomers.
Reversed-Phase HPLC: The Workhorse for Achiral Purity
RP-HPLC is the most common starting point for purity assessment, separating compounds based on their hydrophobicity.[4][5] For piperidin-4-ones, this method is excellent for separating the main compound from non-polar and many polar impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional and most logical first choice.[6] The long alkyl chains provide sufficient hydrophobic retention for the moderately polar piperidin-4-one core. The key challenge with basic compounds like piperidines is the interaction with residual silanol groups on the silica support, which can lead to poor peak shape (tailing) and irreproducible retention times.[7] Therefore, using a modern, end-capped, high-purity silica C18 column is critical to minimize these secondary interactions.
-
Mobile Phase pH Control (The Critical Factor): The basicity of the piperidine nitrogen is the single most important consideration in RP-HPLC method development. To achieve sharp, symmetrical peaks, the ionization of both the analyte and the stationary phase silanols must be controlled.[7]
-
Low pH (pH 2-3): By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, the piperidine nitrogen is fully protonated (R₃NH⁺). Simultaneously, the residual silanol groups (Si-OH) are non-ionized. This approach minimizes secondary ionic interactions, leading to excellent peak shapes. This is the most common and recommended strategy.[8]
-
High pH (pH > 10): An alternative is to use a high pH mobile phase, which deprotonates the silanol groups (Si-O⁻) and neutralizes the basic analyte (R₃N). This also eliminates ionic interactions but requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase degradation.[7]
-
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase. Its lower viscosity results in higher column efficiency and lower backpressure. The elution strength is typically controlled by a gradient, starting with a high aqueous percentage to retain the polar piperidin-4-one and gradually increasing the acetonitrile concentration to elute more hydrophobic impurities.[8]
Caption: RP-HPLC method development workflow for piperidin-4-ones.
Chiral HPLC: Separating Enantiomers
If the synthesized piperidin-4-one or its derivatives are chiral, resolving the enantiomers is often a regulatory necessity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral HPLC on a Chiral Stationary Phase (CSP) is the most effective method for this.[9]
-
Stationary Phase Selection: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are exceptionally versatile and successful for a wide range of racemates.[10][11] The chiral recognition mechanism is complex, relying on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[12] This involves a combination of interactions:
-
Hydrogen bonding: With the carbamate or ester groups on the polysaccharide derivative.
-
π-π interactions: If aromatic rings are present in the analyte.
-
Steric interactions: The analyte must fit into the chiral grooves or cavities of the helical polymer structure. The subtle differences in how each enantiomer fits determine the separation.[9]
-
-
Mobile Phase Mode: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) dramatically influences selectivity on a CSP.
-
Normal Phase (e.g., Hexane/Ethanol): Often provides the best selectivity due to strong hydrogen bonding interactions.
-
Reversed Phase (e.g., Acetonitrile/Water): Necessary for highly polar analytes and offers compatibility with mass spectrometry.
-
Polar Organic (e.g., Acetonitrile/Methanol): A good intermediate choice offering unique selectivity.
-
Immobilized CSPs offer a significant advantage over coated CSPs by allowing a much wider range of solvents to be used, which greatly expands the possibilities for method development.[13]
Comparison of HPLC Approaches
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Application | Purity determination, impurity profiling, quantification. | Separation and quantification of enantiomers. |
| Separation Principle | Hydrophobic interactions.[5] | Formation of transient diastereomeric complexes.[12] |
| Typical Stationary Phase | C18 (Octadecylsilane) on silica. | Polysaccharide derivatives (e.g., Amylose or Cellulose Phenylcarbamates) on silica.[10] |
| Key Method Variable | Mobile phase pH to control ionization of basic analyte.[7] | Choice of mobile phase mode (Normal, Reversed, Polar Organic) and solvent composition. |
| Typical Analytes | Main compound, synthetic by-products, degradation products. | Stereoisomers (enantiomers, diastereomers). |
Detector Selection: Seeing the Unseen
As piperidin-4-one lacks a strong UV chromophore, a standard UV detector may not provide the sensitivity required for accurate purity determination, especially for low-level impurities.[14]
Caption: Logic for selecting an appropriate HPLC detector.
-
UV-Vis Detector: While not ideal for the parent compound, many synthesized derivatives of piperidin-4-one incorporate aromatic rings, making UV detection highly suitable and the first choice in those cases. A Photo Diode Array (PDA) detector is preferable as it provides spectral information for peak purity assessment.[14]
-
Universal Detectors (CAD and ELSD): For compounds with poor or no UV absorbance, "universal" aerosol-based detectors are the superior choice.[15][16]
-
Charged Aerosol Detector (CAD): Nebulizes the eluent, dries the droplets to form analyte particles, charges the particles with ionized nitrogen, and measures the charge with a sensitive electrometer. CAD generally offers better sensitivity and a wider dynamic range than ELSD, making it excellent for impurity analysis.[17]
-
Evaporative Light Scattering Detector (ELSD): Also nebulizes and dries the eluent, but measures the light scattered by the resulting analyte particles. It is a robust and reliable universal detector, fully compatible with gradient elution.[14]
-
Comparative Detector Performance
| Detector | Principle | Gradient Compatibility | Sensitivity | Key Advantage |
| UV-Vis (PDA) | Measures light absorbance by chromophores.[14] | Excellent | High (for chromophoric compounds) | Provides spectral data for peak purity. |
| ELSD | Measures light scattered by analyte particles.[16] | Excellent | Moderate | True universal detector for non-volatile analytes. |
| CAD | Measures charge transferred to analyte particles.[17] | Excellent | High | Superior sensitivity and dynamic range for non-chromophoric compounds.[17][18] |
Experimental Protocols
These protocols serve as validated starting points for method development. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[19][20]
Protocol 1: RP-HPLC/CAD Method for Achiral Purity
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature: 35 °C. (Settings may need optimization based on instrument manufacturer).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized piperidin-4-one sample.
-
Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC/UV Method for Enantiomeric Purity
(This protocol assumes the piperidin-4-one derivative has a UV chromophore)
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v). Note: The optimal ratio must be determined experimentally.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector, monitor at the absorbance maximum of the analyte (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Dilute as necessary to be within the linear range of the detector.
-
Filter through a 0.45 µm PTFE syringe filter.
-
Method Validation: The Trustworthiness Pillar
Once a suitable separation method is developed, it must be validated to ensure its performance is reliable, reproducible, and fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[21][22]
Key Validation Parameters (ICH Q2(R1)) [19]
| Parameter | Purpose |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of components that may be expected to be present (impurities, degradation products). |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by recovery studies on spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Conclusion
The purity validation of synthesized piperidin-4-ones requires a methodical and scientifically grounded approach. For achiral purity, a reversed-phase HPLC method using a C18 column with a low-pH mobile phase is the standard. However, the lack of a UV chromophore in the parent scaffold necessitates the use of universal detectors like CAD or ELSD for sensitive and accurate analysis. For chiral derivatives, polysaccharide-based CSPs provide the powerful selectivity needed to resolve enantiomers, a critical step in pharmaceutical development.
By understanding the causality behind method choices—from the impact of pH on a basic analyte to the intricate interactions on a chiral surface—researchers can develop and validate robust, reliable HPLC methods. This ensures the integrity of their synthetic intermediates and builds a foundation of quality and safety for the development of new medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Grokipedia. 4-Piperidone. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ChemBK. Piperidin-4-one. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Saleh, O., et al. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]
-
ResearchGate. Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. [Link]
-
Springer Protocols. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
ResearchGate. Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. [Link]
-
Scribd. Theory of HPLC Reverse Phase Chromatography. [Link]
-
Torontech. Compare Different HPLC Detector Types. [Link]
-
PubChem. 4-Piperidone. [Link]
-
American Pharmaceutical Review. Pharmaceutical HPLC Detectors. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chembk.com [chembk.com]
- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ionsource.com [ionsource.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. torontech.com [torontech.com]
- 15. reachseparations.com [reachseparations.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of 1-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors
This guide provides an in-depth comparison of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), a key therapeutic target in the management of Alzheimer's disease (AD). We will delve into the structure-activity relationships (SAR), comparative efficacy against established drugs, and the experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of compounds.
Introduction: The Cholinergic Hypothesis and the Role of the 1-Benzylpiperidine Scaffold
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies, known as the cholinergic hypothesis, aims to alleviate symptoms by increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain.[2][3] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh.[2]
The 1-benzylpiperidine moiety is a cornerstone pharmacophore in the design of AChE inhibitors. Its significance is epitomized by its presence in Donepezil, a highly effective and widely prescribed FDA-approved drug for AD.[2][4] Donepezil's structure features a 1-benzylpiperidine unit linked to a 5,6-dimethoxyindanone group, which serves as a template for the rational design of new, potentially more potent and multi-functional derivatives.[2][5][6] The inherent versatility of this scaffold allows for systematic modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.
Comparative Efficacy of 1-Benzylpiperidine Derivatives
The therapeutic potential of a novel AChE inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. The following table summarizes the in vitro efficacy of several notable 1-benzylpiperidine derivatives compared to the standard reference drug, Donepezil.
It is crucial to recognize that experimental conditions, such as the source of the AChE enzyme (e.g., human, electric eel), can influence the absolute IC50 values. Therefore, direct comparisons are most meaningful when conducted within the same study.
| Compound ID | Modification from Core Scaffold | AChE IC50 (µM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil | Reference Standard | 0.023 (human AChE) | High | [1] |
| 13e (E2020) | Indanone derivative | 0.0057 (rat AChE) | ~1250-fold | [5] |
| Compound 21 | N-benzoyl-N-methylamino ethyl linker | 0.00056 (rat AChE) | ~18,000-fold | [7] |
| Compound 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 (eeAChE); 1.49 (huAChE) | ~2-fold (vs huBuChE) | [8][9] |
| Compound 15j | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 (eeAChE); 1.25 (huAChE) | ~2-fold (vs huBuChE) | [8][9] |
| Compound 4a | Donepezil analogue | 2.08 | ~3.5-fold (vs BuChE) | [10] |
| Compound 28 | Amide linker to indeno[1,2-d]thiazole | 0.41 | Not specified | [11] |
| Compound 3 | DNP-aniline hybrid | 4.4 | Not specified | [4] |
Note: Enzyme sources vary between studies (eeAChE: Electrophorus electricus AChE; huAChE: human AChE). This is a critical parameter influencing IC50 values.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The efficacy of 1-benzylpiperidine derivatives is profoundly influenced by their structural characteristics. Molecular modeling and kinetic studies reveal that these inhibitors typically engage with the AChE active site in a dual-binding mode, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[2][12]
-
The N-Benzyl Group: This lipophilic group is crucial for establishing π-π stacking interactions within the active site gorge of AChE. Substitutions on the benzyl ring can modulate this interaction and overall potency.
-
The Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for activity.[7] At physiological pH, this nitrogen is protonated, allowing for a key ionic interaction with anionic residues, such as Asp72, in the AChE active site.
-
The Linker and Terminal Moiety: The nature of the chemical linker and the terminal functional group extending from the 4-position of the piperidine ring dictates interactions with the PAS and can introduce additional therapeutic functions. For instance, replacing the ester linker in some lead compounds with a more metabolically stable amide linker has been a successful strategy.[11] Furthermore, incorporating moieties capable of inhibiting β-secretase (BACE-1) or Aβ aggregation has led to the development of multi-target-directed ligands (MTDLs), which represent a promising strategy for treating the multifactorial pathology of AD.[12][13][14]
Below is a diagram illustrating the key pharmacophoric features of the 1-benzylpiperidine scaffold that are manipulated to optimize AChE inhibition.
Caption: Key pharmacophoric sites for modification on the 1-benzylpiperidine scaffold.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
To ensure the trustworthiness and reproducibility of efficacy data, a standardized and self-validating protocol is essential. The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[8][15][16]
Principle: This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB Solution (10 mM in phosphate buffer).
-
ATCI Solution (10 mM in phosphate buffer).
-
AChE Enzyme Solution (e.g., from human erythrocytes or Electrophorus electricus, diluted in phosphate buffer to a working concentration).
-
Test Compound (Inhibitor) Stock Solutions (e.g., 1 mM in DMSO), serially diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of Phosphate Buffer.
-
20 µL of the test compound dilution (or vehicle for control).
-
20 µL of the AChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of DTNB solution to each well.
-
To initiate the reaction, add 20 µL of the ATCI substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
The following diagram illustrates the general workflow for evaluating a novel 1-benzylpiperidine derivative.
Caption: Experimental workflow for the evaluation of novel AChE inhibitors.
Conclusion and Future Directions
The 1-benzylpiperidine scaffold remains a highly validated and fruitful starting point for the development of novel AChE inhibitors. Research has demonstrated that significant gains in potency and selectivity can be achieved through rational modifications of this core structure.[5][7] The most promising derivatives not only exhibit potent AChE inhibition in the nanomolar or even sub-nanomolar range but also show high selectivity over butyrylcholinesterase (BuChE), which may reduce potential side effects.
Future efforts are increasingly focused on creating multi-target-directed ligands that can address the complex, multifaceted nature of Alzheimer's disease. By integrating functionalities that inhibit Aβ aggregation, BACE-1, or possess antioxidant properties onto the 1-benzylpiperidine framework, researchers aim to develop disease-modifying therapeutics that go beyond simple symptomatic relief.[9][12][14] Continued exploration of the structure-activity relationships, supported by robust in vitro and in vivo validation, will be paramount in translating these promising compounds into next-generation treatments for Alzheimer's disease.
References
-
Sharma, P., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
da Costa, G. M., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung. Available at: [Link]
-
González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
-
González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. CiteDrive. Available at: [Link]
-
Ogawa, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Scilit. Available at: [Link]
-
González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link]
-
O'Mahony, G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Taylor & Francis Online. Available at: [Link]
-
Manral, A., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances. Available at: [Link]
-
Sharma, P., et al. (2021). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
-
Mohsin, N. A., & Ahmad, M. (2019). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ogawa, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Carreiras, M. C., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Activity of Donepezil:Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. ACS Omega. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacological Comparison of 4-Benzylpiperidine as a Monoamine Releasing Agent
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth pharmacological comparison of 4-benzylpiperidine with the well-characterized monoamine releasing agent, amphetamine, and the monoamine reuptake inhibitor, methylphenidate. As a research chemical with a distinct pharmacological profile, understanding the nuances of 4-benzylpiperidine's interactions with monoamine transporters is crucial for its potential application in neuroscience research and drug development. This document will delve into its mechanism of action, comparative potency and efficacy, and the experimental methodologies used to characterize such compounds.
Introduction to 4-Benzylpiperidine
4-Benzylpiperidine is a synthetic compound that has been identified as a monoamine releasing agent.[1] Structurally distinct from the phenethylamine backbone of amphetamine, its piperidine core places it in a different chemical class.[2] Its primary mechanism of action involves inducing the release of monoamine neurotransmitters, such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from presynaptic neurons.[1] This action is mediated by its interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By reversing the normal function of these transporters, 4-benzylpiperidine causes an efflux of neurotransmitters into the synaptic cleft, thereby amplifying monoaminergic signaling.[3]
The pharmacological profile of 4-benzylpiperidine suggests a degree of selectivity for the release of dopamine and norepinephrine over serotonin, a characteristic that distinguishes it from other releasing agents and warrants a detailed comparative analysis.[1] This guide will compare its pharmacological properties to those of d-amphetamine, a potent and well-studied dopamine and norepinephrine releasing agent, and methylphenidate, a classical dopamine and norepinephrine reuptake inhibitor, to highlight the key differences in their mechanisms and functional outcomes.
Comparative Pharmacological Profiles
The interaction of a compound with monoamine transporters can be characterized by several key parameters:
-
Binding Affinity (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the transporter binding sites. A lower Kᵢ value indicates a higher binding affinity.
-
Uptake Inhibition (IC₅₀): This is the concentration of a drug that inhibits the reuptake of a radiolabeled monoamine substrate by 50%.
-
Neurotransmitter Release (EC₅₀): For a releasing agent, this is the effective concentration that produces 50% of the maximal release of a neurotransmitter.
It is important to note that while all three parameters provide valuable information, they describe different aspects of a drug's interaction with the transporter. A compound can have high binding affinity but be a poor inhibitor or releaser, and vice versa.
In Vitro Pharmacological Data
The following tables summarize the available in vitro data for 4-benzylpiperidine, d-amphetamine, and methylphenidate. It is crucial to acknowledge that this data is compiled from various studies and experimental conditions may differ. Therefore, direct numerical comparisons should be made with caution.
Table 1: 4-Benzylpiperidine Monoamine Release Potency
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| Release EC₅₀ (nM) | 109 | 41.4 | 5,246 |
Data from Rothman et al., 2001, as cited in Wikipedia.[1]
Table 2: d-Amphetamine and Methylphenidate Transporter Binding Affinities (Kᵢ)
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| Methylphenidate | ~100 | ~100 | ~100,000 |
Data synthesized from multiple sources.
Table 3: 4-Benzylpiperidine Monoamine Oxidase (MAO) Inhibition
| Parameter | MAO-A | MAO-B |
| IC₅₀ (µM) | 130 | 750 |
Data from Rothman et al., 2001, as cited in Wikipedia.[1]
From this data, 4-benzylpiperidine demonstrates a clear preference for inducing the release of norepinephrine and dopamine over serotonin, with a 20- to 48-fold selectivity for dopamine release versus serotonin release.[1] Its potency as a norepinephrine releaser is particularly noteworthy. In contrast, d-amphetamine also shows a preference for norepinephrine and dopamine systems but primarily acts as a substrate for the transporters, leading to reverse transport.[4] Methylphenidate, on the other hand, is a potent blocker of DAT and NET with significantly weaker activity at SERT, and it does not induce neurotransmitter release.[2][5] 4-benzylpiperidine also exhibits weak inhibitory activity at monoamine oxidase (MAO) A and B, an effect not prominent with amphetamine or methylphenidate at typical concentrations.[1]
Mechanism of Action: A Visual Comparison
The distinct mechanisms of these three compounds at the monoamine transporter can be visualized as follows:
Figure 1: Mechanisms of Action at the Monoamine Transporter. This diagram illustrates the distinct interactions of methylphenidate (a blocker), amphetamine (a substrate and releaser), and 4-benzylpiperidine (a releaser) with the monoamine transporter, compared to normal reuptake.
In Vivo Effects on Dopamine Release
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[6][7][8][9][10] This method provides crucial information about the functional consequences of a drug's action on neurotransmitter release.
While direct comparative microdialysis studies involving 4-benzylpiperidine are limited, studies on amphetamine and methylphenidate provide a benchmark for understanding the potential in vivo profile of a releasing agent. Systemic administration of amphetamine leads to a robust and sustained increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[2][4][11][12][13][14] Methylphenidate also increases extracellular dopamine, but typically to a lesser extent than amphetamine at therapeutically relevant doses, consistent with its mechanism as a reuptake inhibitor.[4][8][15]
Given its potent in vitro releasing activity, it is hypothesized that 4-benzylpiperidine would also produce a significant increase in extracellular dopamine in vivo. A study in rhesus monkeys showed that 4-benzylpiperidine has a rapid onset and short duration of action compared to amphetamine.[12] This suggests that while it may be an effective releasing agent, its pharmacokinetic profile may differ significantly from that of amphetamine.
Structure-Activity Relationships (SAR) of 4-Benzylpiperidine Analogs
The 4-benzylpiperidine scaffold offers a versatile platform for chemical modification to explore the structure-activity relationships (SAR) governing interactions with monoamine transporters. Studies on various analogs have revealed key structural features that influence potency and selectivity.
For instance, substitutions on the benzyl ring can significantly impact activity. Electron-withdrawing groups at the 4-position of the N-benzyl group have been shown to be beneficial for binding to the dopamine transporter.[16] Modifications to the piperidine ring and the linker between the piperidine and the benzyl group also play a crucial role in determining the affinity and selectivity for DAT, NET, and SERT.[17][18][19][20][21] These SAR studies are instrumental in designing novel compounds with specific pharmacological profiles, potentially leading to the development of new therapeutic agents.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the characterization of a novel monoamine releasing agent like 4-benzylpiperidine requires standardized and well-validated experimental protocols.
In Vitro Radioligand Binding and Uptake Inhibition Assays
These assays are fundamental for determining a compound's affinity for and functional effect on monoamine transporters.
Workflow for In Vitro Transporter Assays
Figure 2: Workflow for In Vitro Monoamine Transporter Assays. This diagram outlines the key steps in performing radioligand binding and uptake inhibition assays to characterize the interaction of a compound with monoamine transporters.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (4-benzylpiperidine, amphetamine, or methylphenidate).
-
For determination of non-specific binding, a high concentration of a known displacer (e.g., cocaine for DAT) is used instead of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Detailed Protocol: Monoamine Uptake Inhibition Assay
-
Cell Preparation:
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a set period.
-
Initiate uptake by adding a fixed concentration of the radiolabeled monoamine substrate (e.g., [³H]dopamine).
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the internalized radiolabel.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.[4]
-
In Vivo Microdialysis
This technique allows for the real-time measurement of neurotransmitter release in the brain of a living animal.
Workflow for In Vivo Microdialysis
Figure 3: Workflow for In Vivo Microdialysis. This diagram shows the sequential steps involved in conducting an in vivo microdialysis experiment to measure neurotransmitter release in the brain.
Detailed Protocol: In Vivo Microdialysis for Dopamine Measurement
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., the striatum).
-
Allow the animal to recover from surgery.[7]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (4-benzylpiperidine, amphetamine, or methylphenidate) via a systemic route (e.g., intraperitoneal injection) or directly into the brain region of interest through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Data Analysis:
-
Quantify the concentration of dopamine in each sample.
-
Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of the compound on dopamine release.
-
Conclusion
4-Benzylpiperidine emerges as a potent monoamine releasing agent with a distinct pharmacological profile characterized by a preference for norepinephrine and dopamine release over serotonin. Its mechanism of action, while resulting in an increase in extracellular monoamines, is different from that of the classical reuptake inhibitor methylphenidate and shows nuances when compared to the substrate-type releaser amphetamine. The structure-activity relationship studies of 4-benzylpiperidine analogs highlight the potential for fine-tuning its pharmacological properties.
The experimental protocols detailed in this guide provide a framework for the rigorous and comparative evaluation of 4-benzylpiperidine and other novel psychoactive compounds. A thorough understanding of the in vitro and in vivo pharmacology of such molecules is essential for advancing our knowledge of monoaminergic systems and for the development of novel therapeutics targeting these pathways. Further research, particularly direct comparative in vivo microdialysis studies, will be invaluable in fully elucidating the pharmacological and behavioral effects of 4-benzylpiperidine.
References
-
Biomolecules & Therapeutics. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]
-
KoreaMed. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]
-
Dutta, A. K., Fei, X. S., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937–948. Retrieved from [Link]
- Kuczenski, R., & Segal, D. S. (1997). Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine. Journal of Neurochemistry, 68(5), 2032–2037.
- Loland, C. J., et al. (2012). A-364, a novel and selective inhibitor of the dopamine transporter. Journal of Biological Chemistry, 287(47), 39686–39696.
-
Newman, A. H., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Zetterström, T., et al. (1986). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. European Journal of Pharmacology, 132(2-3), 271–280. Retrieved from [Link]
-
De Souza, E. B., & Battaglia, G. (1988). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 3(7), 795–809. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]
-
Negus, S. S., et al. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. Retrieved from [Link]
-
Kuczenski, R., & Segal, D. S. (1992). Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. Pharmacology, Biochemistry and Behavior, 43(3), 709–716. Retrieved from [Link]
-
PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Volkow, N. D., et al. (2002). Therapeutic doses of amphetamine or methylphenidate differentially increase synaptic and extracellular dopamine. Synapse, 46(1), 26–32. Retrieved from [Link]
-
Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392–402. Retrieved from [Link]
-
Rothman, R. B., et al. (2005). Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1145–1155. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
-
Hurd, Y. L., & Ungerstedt, U. (1989). Simultaneous microdialysis and amphetamine infusion in the nucleus accumbens and striatum of freely moving rats: increase in extracellular dopamine and serotonin. Brain Research Bulletin, 19(6), 623–628. Retrieved from [Link]
-
Reith, M. E., et al. (2015). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology Letters, 241, 189–197. Retrieved from [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Negus, S. S., et al. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. Retrieved from [Link]
-
Campiani, G., et al. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Medicinal Chemistry, 46(18), 3845–3848. Retrieved from [Link]
-
Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
- Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-[3H]norepinephrine and [3H]dopamine by synaptic vesicles from rat whole brain, striatum and hypothalamus. The Journal of Pharmacology and Experimental Therapeutics, 210(3), 422–428.
- Hannestad, J., et al. (2010). Clinically relevant doses of methylphenidate significantly occupy the norepinephrine transporter in humans in vivo.
- Rothman, R. B., et al. (2008). Balance between Dopamine and Serotonin Release Modulates Behavioral Effects of Amphetamine-Type Drugs. Annals of the New York Academy of Sciences, 1139, 136–147.
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
- Faraone, S. V. (2018). The pharmacology of amphetamine and methylphenidate: Relevance to the neurobiology of attention-deficit/hyperactivity disorder and other psychiatric comorbidities. Neuroscience and Biobehavioral Reviews, 87, 255–270.
Sources
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous microdialysis and amphetamine infusion in the nucleus accumbens and striatum of freely moving rats: increase in extracellular dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysate analysis of monoamine neurotransmitters--a versatile and sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. worthe-it.co.za [worthe-it.co.za]
- 17. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sketchviz.com [sketchviz.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to Handling 1-Benzyl-2-phenylpiperidin-4-one: Essential Safety Protocols
Welcome to a comprehensive guide designed for the discerning researcher. The following document moves beyond mere procedural checklists to provide a deep, actionable understanding of the safety protocols required when handling 1-Benzyl-2-phenylpiperidin-4-one. Our focus is on the causality behind each safety measure, ensuring that your work is not only compliant but fundamentally secure.
Hazard Identification and Risk Assessment
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is paramount. This compound, and its related piperidone structures, present several potential risks that dictate our approach to safety. While specific toxicological data for this exact compound is limited, the known hazards of similar piperidine derivatives provide a strong basis for a cautious approach.
The primary hazards associated with analogous compounds include:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][2][4]
-
Potential for Allergic Skin Reaction: Some piperidones are known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[1][2][4][5]
A risk assessment is not a static document but a dynamic process. Before every procedure, researchers must evaluate the specific risks based on the quantity of material being used and the nature of the operation (e.g., weighing, dissolution, reaction). This assessment directly informs the level of engineering controls and personal protective equipment required.
Engineering Controls: The First Line of Defense
Personal protective equipment is crucial, but it should never be the sole line of defense. Robust engineering controls are foundational to laboratory safety.
-
Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[6][7] This minimizes the risk of inhalation and contains any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted.[1]
-
Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and tested regularly.[6][7]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE must be deliberate and matched to the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash risk.[6][8] | Protects against splashes, and airborne particles, preventing severe eye irritation or damage.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's breakthrough time data. Always double-glove when handling concentrated solutions.[6] | Prevents direct skin contact, absorption, and potential sensitization. Contaminated gloves must be removed and disposed of properly.[1][9] |
| Body | A clean, buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger-scale operations.[1][6] | Protects personal clothing from contamination and prevents skin exposure from spills. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of aerosolization and work cannot be conducted within a fume hood.[6][7] | Protects against the inhalation of harmful vapors or fine powders, which can cause respiratory irritation.[1] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly.
-
Weighing: If weighing the solid, perform the task in the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Transfers: When transferring the substance, whether as a solid or in solution, do so slowly and carefully to avoid splashing or creating dust.
-
Post-Handling: After use, securely seal the container.[1] Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Spills: For small spills, absorb the material with an inert substance like vermiculite or sand.[5][7] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's emergency response team.[10]
Disposal Plan
All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.[1]
-
Disposal: Dispose of the waste through your institution's official hazardous waste management program.[11] Do not pour this chemical down the drain.[2]
By adhering to these scientifically grounded protocols, you build a framework of safety that protects you, your colleagues, and your research.
References
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.).
- 1-Benzylpiperidin-4-one - Apollo Scientific. (2023, July 4).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
- N-Benzyl-4-piperidone Safety Data Sheet - Fisher Scientific. (2025, December 18).
- 4-Anilino-1-benzylpiperidine Safety Data Sheet. (2025, December 23).
- Material Safety Data Sheet - N-Benzyl-4-piperidone - Cole-Parmer. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2023, August 10).
- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.).
- 1-Benzyl-4-piperidone - Safety Data Sheet - ChemicalBook. (2025, April 12).
- 1-Benzyl-3-methylpiperidin-4-one SDS, 34737-89-8 Safety Data Sheets - ECHEMI. (n.d.).
- 4-Benzylpiperidine - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
